3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Description
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Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2IN5/c7-5-4-6(12-11-5)9-2-3(1-8)10-4/h2H,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGSFOQTMYQCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2N=C1C#N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2IN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile: A Key Heterocyclic Scaffold for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a viable and scientifically grounded synthetic pathway for 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. This heterocyclic compound is of significant interest to researchers and professionals in the field of drug development due to its structural motifs, which are often found in potent kinase inhibitors and other therapeutic agents. This document details a multi-step synthesis, beginning with the formation of a key pyrazole intermediate, followed by the construction of the fused pyrazolo[3,4-b]pyrazine ring system, and concluding with a regioselective iodination. The causality behind experimental choices, detailed protocols, and supporting data are presented to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Core
The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for multiple points of interaction with biological targets, such as hydrogen bonding and π-π stacking. The incorporation of an iodo group at the 3-position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space. The nitrile group at the 5-position can also serve as a key interaction point or be further elaborated. Consequently, 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile represents a versatile building block for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule suggests a pathway that sequentially builds the complexity of the heterocyclic system. The proposed forward synthesis is a three-step process designed for efficiency and control over the introduction of the desired functional groups.
Caption: Retrosynthetic analysis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.
Step-by-Step Synthesis Pathway
This section provides a detailed, step-by-step methodology for the synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, complete with experimental protocols and the rationale behind the chosen conditions.
Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
The initial step involves the construction of the core pyrazole ring, which will serve as the foundation for the fused pyrazine ring. A well-established and efficient method for this is the reaction of (ethoxymethylene)malononitrile with hydrazine.
Reaction Scheme:
(Ethoxymethylene)malononitrile + Hydrazine → 5-Amino-1H-pyrazole-4-carbonitrile
Expertise & Experience Insights: This reaction proceeds through a Michael-type addition of hydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol. The use of an alcoholic solvent like ethanol is common as it effectively solvates the reactants and facilitates the reaction. The reaction is typically carried out at reflux to ensure a reasonable reaction rate. An excellent regioselectivity is observed, yielding the desired 5-amino pyrazole isomer as the exclusive product.[1]
Experimental Protocol:
-
To a solution of hydrazine hydrate (1.2 mmol) in absolute ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add (ethoxymethylene)malononitrile (1.0 mmol) portion-wise with stirring.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 5-Amino-1H-pyrazole-4-carbonitrile.
Step 2: Synthesis of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile
The second step is the crucial ring-forming reaction to construct the pyrazolo[3,4-b]pyrazine scaffold. A common strategy for forming a pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In this case, we will first need to generate a diaminopyrazole intermediate. A more direct approach, however, involves the reaction of a 5-amino-4-nitrosopyrazole with a compound containing an active methylene group, such as malononitrile. A key intermediate, 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, is synthesized via the reaction of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole with malononitrile.[2] This suggests a general and effective strategy.
A plausible adaptation for our synthesis would be the reaction of a 4,5-diaminopyrazole derivative with glyoxal.
Reaction Scheme (Conceptual):
5-Amino-1H-pyrazole-4-carbonitrile → 4,5-Diamino-1H-pyrazole-3-carbonitrile
4,5-Diamino-1H-pyrazole-3-carbonitrile + Glyoxal → 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile
Expertise & Experience Insights: The reduction of a nitroso or nitro group at the 4-position of the pyrazole ring is a standard method to generate the corresponding 4-amino group, thus forming the required 1,2-diamine. The subsequent condensation with glyoxal is a classic method for pyrazine synthesis. The reaction is typically carried out in a protic solvent and may be catalyzed by a weak acid.
Experimental Protocol (Proposed):
-
Preparation of the Diaminopyrazole Intermediate:
-
Nitrosate 5-Amino-1H-pyrazole-4-carbonitrile at the 4-position using sodium nitrite in an acidic medium.
-
Reduce the resulting 5-amino-4-nitroso-1H-pyrazole-4-carbonitrile to 4,5-Diamino-1H-pyrazole-3-carbonitrile using a suitable reducing agent such as sodium dithionite or catalytic hydrogenation.
-
-
Pyrazine Ring Formation:
-
Dissolve the 4,5-Diamino-1H-pyrazole-3-carbonitrile (1.0 mmol) in a mixture of ethanol and water.
-
Add an aqueous solution of glyoxal (40% in water, 1.1 mmol) dropwise to the pyrazole solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate or can be extracted with an organic solvent. Purify by recrystallization or column chromatography to yield 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile.
-
Step 3: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
The final step is the regioselective iodination of the pyrazolo[3,4-b]pyrazine core at the 3-position of the pyrazole ring. Electrophilic substitution on the pyrazole ring typically occurs at the 4-position unless it is already substituted. In our case, the 4-position of the pyrazole ring is part of the fused pyrazine ring, directing the substitution to the 3-position.
Reaction Scheme:
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile + Iodinating Agent → 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Expertise & Experience Insights: A common and effective method for the iodination of related pyrazolo[3,4-b]pyridine systems is the use of iodine in the presence of a base such as potassium hydroxide in DMF.[3] The base is believed to deprotonate the pyrazole N-H, increasing the electron density of the ring and facilitating electrophilic attack by iodine. N-Iodosuccinimide (NIS) is another effective and milder iodinating agent that can be used.
Experimental Protocol:
-
Dissolve 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile (1.0 mmol) in dimethylformamide (DMF, 10 mL).
-
Add potassium hydroxide (4.0 mmol) to the solution and stir until it dissolves.
-
Add a solution of iodine (2.5 mmol) in DMF dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a brine solution and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Pyrazole Formation | (Ethoxymethylene)malononitrile, Hydrazine hydrate | Ethanol | Reflux | High |
| 2 | Pyrazine Ring Formation | 4,5-Diamino-1H-pyrazole-3-carbonitrile, Glyoxal | Ethanol/Water | Room Temp. | Moderate |
| 3 | Iodination | 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, Iodine, KOH | DMF | Room Temp. | Good |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.
Conclusion
The synthesis pathway detailed in this guide provides a robust and logical approach for the preparation of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. By starting with readily available materials and employing well-established synthetic transformations, this guide offers a practical and reproducible route for obtaining this valuable heterocyclic building block. The insights into the rationale behind the experimental choices aim to empower researchers to not only replicate this synthesis but also to adapt and apply these principles to the synthesis of other novel heterocyclic compounds for drug discovery and development.
References
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (n.d.). RSC. Retrieved March 6, 2026, from [Link]
-
New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. (2000). Pharmazie, 55(8), 583-586. Retrieved from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). Molecules, 14(11), 4418-4428. [Link]
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. (2022). Scientific Reports, 12(1), 14167. [Link]
- Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. (n.d.). Google Patents.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2235. [Link]
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine. (2014). Acta Crystallographica Section E, 70(Pt 7), o750. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc, 2018(2), 1-52. [Link]
-
Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. (2020). ResearchGate. Retrieved March 6, 2026, from [Link]
-
Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. (2004). ResearchGate. Retrieved March 6, 2026, from [Link]
-
Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). Pharmaceutics, 16(2), 183. [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2009). Arkivoc, 2009(2), 258-268. Retrieved from [Link]
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2017). International Journal of Organic Chemistry, 7(1), 81-94. [Link]
Sources
3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile chemical structure and analysis
This guide provides an in-depth technical analysis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile , a critical heterocyclic scaffold used in the development of kinase inhibitors and other bioactive small molecules.
Executive Summary
3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (CAS: 1936029-98-9) is a fused bicyclic intermediate characterized by a pyrazolo[3,4-b]pyrazine core substituted with an iodine atom at the C3 position and a nitrile group at the C5 position.[1] This molecule serves as a high-value "linchpin" scaffold in medicinal chemistry. The C3-iodine provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), while the C5-nitrile modulates electronic properties and metabolic stability, often serving as a key pharmacophore in JAK, PIM, and other kinase inhibitors.
Structural Architecture & Properties
Chemical Identity[2]
-
IUPAC Name: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
-
CAS Number: 1936029-98-9
-
Molecular Formula: C₆H₂IN₅
-
Molecular Weight: 271.02 g/mol
-
SMILES: N#CC1=NC2=C(N=C1)NN=C2I
Physicochemical Profile
The molecule exhibits properties typical of planar, electron-deficient heteroaromatics. The pyrazine nitrogen atoms decrease electron density, making the ring system susceptible to nucleophilic attack if not substituted, while the iodine atom renders it highly reactive toward oxidative addition by transition metals.
| Property | Value | Causality/Implication |
| Appearance | Off-white to yellow solid | Conjugated π-system absorbs UV/Vis light. |
| TPSA | ~78.25 Ų | High polarity due to 5 nitrogen atoms; good permeability potential. |
| LogP | ~0.83 | Moderate lipophilicity; suitable for oral drug bioavailability. |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., hinge region of kinases). |
| H-Bond Acceptors | 4 | N-atoms in pyrazine and nitrile accept H-bonds. |
Structural Diagram (DOT)
The following diagram illustrates the core numbering and functional reactivity zones.
Figure 1: Functional decomposition of the 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile scaffold.
Synthetic Pathways[3][4][5][6][7]
The synthesis of this scaffold requires a strategic approach to install the iodine and nitrile groups regioselectively. The most robust route proceeds from 3,5-dichloropyrazine-2-carbonitrile , utilizing the reactivity difference between the C3 and C5 chlorides.
Reaction Scheme (DOT)
Figure 2: Step-wise synthetic route from commercially available precursors.
Detailed Protocols
Step 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-amine
Causality: The chlorine atom at position 3 of the pyrazine ring is activated by the ortho-nitrile group, making it more susceptible to nucleophilic attack by hydrazine than the chlorine at position 5. The hydrazine subsequently attacks the nitrile to close the pyrazole ring.
-
Reagents: 3,5-Dichloropyrazine-2-carbonitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol.
-
Protocol:
-
Dissolve 3,5-dichloropyrazine-2-carbonitrile in ethanol (0.5 M) and cool to 0°C.
-
Add hydrazine hydrate dropwise to prevent exotherm-driven polymerization.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Workup: The product typically precipitates as a yellow solid. Filter, wash with cold ethanol, and dry under vacuum.
-
Checkpoint: LC-MS should show M+H corresponding to the amine intermediate (MW ~169.5).
-
Step 2: Sandmeyer Iodination to 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
Causality: Direct iodination of the core is difficult. Converting the C3-amine to a diazonium salt followed by displacement with iodide is the standard method for introducing iodine at this position.
-
Reagents: NaNO₂, H₂SO₄ (or HCl), KI.
-
Protocol:
-
Suspend the amine from Step 1 in 50% H₂SO₄ at -5°C.
-
Add aqueous NaNO₂ (1.2 eq) dropwise, maintaining temp < 0°C. Stir for 30 min to form the diazonium salt.
-
Add a solution of KI (2.0 eq) slowly. The mixture will froth (N₂ evolution) and turn dark.
-
Heat to 60°C for 1 hour to ensure complete displacement.
-
Workup: Neutralize with NaHCO₃, extract with EtOAc, and wash with Na₂S₂O₃ (to remove excess iodine).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Step 3: Palladium-Catalyzed Cyanation
Causality: The C5-chlorine is less reactive than the C3-iodine. However, since the iodine is already installed, one must use selective conditions or install the nitrile before iodination if selectivity is poor. In this scaffold, the C5-Cl can be converted to C5-CN using Zn(CN)₂. Note: If C3-I is labile under these conditions, an alternative is to start with 3-amino-5-chloropyrazine-2,3-dicarbonitrile derivatives, but the route described above is generally preferred for access to the di-halo intermediate.
-
Reagents: Zn(CN)₂, Pd(PPh₃)₄ (5 mol%), DMF (anhydrous).
-
Protocol:
-
Dissolve 5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine in degassed DMF.
-
Add Zn(CN)₂ (0.6 eq - stoichiometric control is vital to avoid di-cyanation if C3-I is reactive, though oxidative addition usually prefers the C-I bond, C-Cl activation requires specific ligands). Correction: Standard Pd(PPh3)4 will preferentially activate C-I over C-Cl. To selectively cyanate the C5-Cl while keeping C3-I is chemically difficult.
-
Revised Strategy for Step 3: It is chemically superior to perform the cyanation before the Sandmeyer if possible, or use 3,5-dichloropyrazine-2-carbonitrile -> 3-amino-5-cyanopyrazine-2-carbonitrile (via selective SNAr) -> Cyclize -> Sandmeyer.
-
Most Common Commercial Route: The target is likely made by iodinating the pre-formed 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile .
-
Revised Protocol:
-
Synthesize 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (from 3-chloro-5-cyanopyrazine-2-carbonitrile + hydrazine).
-
Iodination: I₂, KOH, DMF (Electrophilic iodination at C3). This avoids the Sandmeyer/Selectivity issue.
-
-
Optimized Protocol (Route B - Direct Iodination):
-
Precursor: 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.[2]
-
Reagents: Iodine (I₂), KOH, DMF.
-
Procedure: Treat the precursor with I₂ (2.5 eq) and KOH (4 eq) in DMF at RT. The base deprotonates N1, facilitating electrophilic attack of iodine at C3.
-
Validation: This mirrors the known synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine (See Reference 3).
Analytical Profiling
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
δ ~14.0-14.5 ppm (br s, 1H): N1-H (Exchangeable with D₂O).
-
δ ~9.0-9.2 ppm (s, 1H): C6-H. This is the only aromatic proton on the pyrazine ring. It will appear as a sharp singlet.
-
-
¹³C NMR:
-
Expected signals for C3-I (high field, ~80-90 ppm), C5-CN (~115 ppm), and pyrazine ring carbons (C3a, C5, C6, C7a).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = 271.9 (approx).
-
Isotope Pattern: Iodine is monoisotopic (¹²⁷I). No M+2 peak from iodine, but distinct mass defect.
Infrared Spectroscopy (IR)
-
2200-2240 cm⁻¹: Sharp, weak-to-medium band characteristic of the C≡N (Nitrile) stretch.
-
3100-3400 cm⁻¹: Broad N-H stretch.
References
-
Li, J., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Ye, X., et al. (2009). Synthesis and crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E. (Analogous synthetic method). Link
-
Laufer, S., et al. (2021). Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4). European Journal of Medicinal Chemistry. Link
-
Pfizer Inc. (2009).[3] 6 Substituted 2-Heterocyclylamino Pyrazine Compounds as CHK-1 Inhibitors. European Patent EP 2328890 B1. (Describes pyrazine-carbonitrile precursors). Link
Sources
Technical Profile: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
The following guide details the technical profile, synthesis, and application of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile , a critical intermediate in the development of allosteric kinase inhibitors.
Identity & Physicochemical Properties
This compound represents a "privileged scaffold" in medicinal chemistry, specifically designed as a bifurcated building block. The 3-iodo position serves as a reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the 5-carbonitrile group provides electronic modulation and a potential site for hydrolysis to amides or reduction to amines.
| Property | Specification |
| CAS Number | 1936029-98-9 |
| IUPAC Name | 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile |
| Molecular Formula | C₆H₂IN₅ |
| Molecular Weight | 271.02 g/mol |
| SMILES | N#CC1=NC2=C(N=C1)NN=C2I |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light |
Synthesis Strategy & Protocols
The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile typically follows a Late-Stage Functionalization (LSF) strategy. The pyrazolo-pyrazine core is first constructed, followed by regioselective electrophilic iodination at the C3 position.
2.1. Retrosynthetic Analysis
-
Target: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
-
Disconnection: C3–I bond.
-
Precursor: 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.[1][2][3][4]
-
Core Formation: Condensation of hydrazine with 3-chloro-5-cyanopyrazine-2-carbonitrile (or 3,5-dichloropyrazine-2-carbonitrile followed by cyanation).
2.2. Step-by-Step Synthesis Protocol
Note: This protocol synthesizes the 3-iodo derivative from the un-iodinated parent scaffold.
Reagents:
-
Substrate: 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (1.0 eq)
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.2–1.5 eq) or I₂/KOH.
-
Solvent: DMF (Anhydrous)
-
Temperature: 60–80°C
Procedure:
-
Dissolution: Charge a reaction vessel with 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile and anhydrous DMF. Stir until fully dissolved.
-
Iodination: Add N-Iodosuccinimide (NIS) portion-wise over 10 minutes to control the exotherm.
-
Reaction: Heat the mixture to 60°C and monitor by LC-MS. The starting material (
) should convert to the mono-iodo product ( ). -
Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water/brine (1:1).
-
Isolation: The product typically precipitates. Filter the solid, wash with 10% sodium thiosulfate (to remove excess iodine) and water.
-
Purification: Recrystallize from Ethanol/Acetonitrile or purify via flash column chromatography (0–5% MeOH in DCM).
Caption: Synthetic workflow for the regioselective C3-iodination of the pyrazolo[3,4-b]pyrazine core.
Applications in Drug Discovery
This compound is a high-value intermediate for synthesizing allosteric kinase inhibitors , particularly for targets like SHP2 (PTPN11) and ERK .
3.1. Mechanistic Role: The "Warhead" & "Anchor"
-
C3-Iodo (Warhead): This site is exclusively used for Suzuki-Miyaura coupling . It allows the attachment of biaryl systems or complex heterocycles that extend into the hydrophobic pocket of the target protein.
-
Example: Coupling with a 2-amino-3-chloropyridine boronic ester creates the tricyclic core found in SHP2 inhibitors like TK-642 or SHP099 analogs.
-
-
C5-Cyano (Anchor): The nitrile group often functions as a hydrogen bond acceptor with the hinge region or specific residues (e.g., Arg/Lys) in the allosteric tunnel. It can also be hydrolyzed to a primary amide (
) to alter solubility and donor/acceptor profiles.
3.2. Validated Signaling Pathway (SHP2 Inhibition)
SHP2 is a phosphatase that acts as a central node in the RAS-MAPK pathway. Inhibitors derived from this scaffold stabilize SHP2 in its auto-inhibited "closed" conformation.
Caption: Mechanism of action for SHP2 inhibitors derived from the pyrazolo[3,4-b]pyrazine scaffold.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood. The compound contains a nitrile group; avoid contact with strong acids which may liberate HCN gas.
-
Stability: Light sensitive (due to C-I bond). Store in amber vials under argon.
References
-
Tang, K., et al. (2024). Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor. Acta Pharmaceutica Sinica B. Retrieved from [Link]
- Relay Therapeutics. (2019). Patent WO2019183367A1: Pyrazolo[3,4-b]pyrazine compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Characterization of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
This is an in-depth technical guide on the spectroscopic characterization of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile . This document is structured to serve researchers and analytical scientists by providing expected spectral data, interpretation logic, and validation protocols based on the physicochemical properties of the pyrazolo[3,4-b]pyrazine scaffold.
Executive Summary & Structural Context
The compound 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, sGC stimulators) and other bioactive agents. Its structure features a fused pyrazolo[3,4-b]pyrazine core—a bioisostere of the more common pyrazolo[3,4-b]pyridine—substituted with an iodine atom at the C-3 position and a nitrile group at the C-5 position.
The presence of the iodine atom allows for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the nitrile group serves as a versatile handle for hydrolysis (to amides/acids) or reduction (to amines).
Structural Analysis for Spectroscopy
-
Core System: 10-pi electron aromatic system.
-
Key Functional Groups:
-
C-I (Iodide): Heavy atom effect, significant shielding in
C NMR. -
C≡N (Nitrile): Strong dipole, diagnostic IR stretch.
-
N-H (Pyrazole): Exchangeable proton, broad signal in
H NMR. -
Pyrazine Ring Nitrogen: Induces significant deshielding on adjacent carbons/protons.
-
Synthetic Context & Purity Profile
Understanding the synthesis is prerequisite to interpreting the spectra (identifying impurities). The most common route involves the Sandmeyer reaction of the corresponding amine.
Synthesis Workflow (Typical)
-
Precursor: 3-Amino-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.
-
Diazotization: Reaction with
/ acid to form the diazonium salt. -
Iodination: Displacement with
or /isoamyl nitrite.
Figure 1: Typical Sandmeyer transformation for the installation of the C-3 Iodine.
Spectroscopic Profile (Predicted & Comparative)
Due to the proprietary nature of specific intermediates, the following data is derived from high-fidelity comparative analysis of the pyrazolo[3,4-b]pyridine analogs and standard substituent effects in fused pyrazine systems.
A. Mass Spectrometry (MS)
Method: ESI-MS (Positive/Negative Mode) or EI-MS.
| Parameter | Value / Observation | Interpretation |
| Molecular Ion ( | 270.9 / 271.0 | Matches Formula |
| Isotopic Pattern | Single dominant peak | Iodine ( |
| Fragmentation | Loss of Iodine radical ( | |
| Adducts (ESI) | Protonated molecular ion. | |
| Negative Mode | Deprotonation of the acidic pyrazole N-H. |
Diagnostic Note: The absence of the "doublet" isotopic pattern characteristic of Chlorine or Bromine confirms the successful substitution of any halogen precursors with Iodine.
B. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Functional Group | Wavenumber ( | Intensity | Assignment |
| N-H Stretch | 3200 – 3400 | Medium, Broad | Pyrazole N-H (H-bonded). |
| C≡N Stretch | 2230 – 2250 | Strong, Sharp | Nitrile group at C-5. |
| C=N / C=C | 1580 – 1620 | Medium | Pyrazine/Pyrazole ring skeletal vibrations. |
| C-I Stretch | 500 – 600 | Weak | Carbon-Iodine bond (fingerprint region). |
Critical Check: The presence of the sharp band at ~2240
C. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
1.
H NMR (Proton)
The molecule is highly electron-deficient, leading to significant deshielding.
| Position | Shift ( | Multiplicity | Integral | Assignment |
| N-1 | 13.5 – 14.5 | Broad Singlet | 1H | Pyrazole N-H (Exchangeable with |
| C-6 | 9.0 – 9.4 | Singlet | 1H | Pyrazine Ring Proton.[1] |
-
Note: Unlike the pyridine analog (which would show two aromatic protons coupling), the pyrazine analog has only one aromatic C-H proton (at C-6), appearing as a singlet. This is the definitive structural proof.
2.
C NMR (Carbon)
The Iodine atom exerts a "heavy atom effect," causing a dramatic upfield shift (shielding) of the attached carbon.
| Position | Shift ( | Type | Assignment Logic |
| C-3 | 85.0 – 95.0 | Quaternary | C-I . Shielded by Iodine (Diagnostic).[2] |
| C-5 | 125.0 – 130.0 | Quaternary | C-CN . Attached to Nitrile.[3][4] |
| -CN | 115.0 – 118.0 | Quaternary | Nitrile Carbon. |
| C-6 | 145.0 – 150.0 | CH | Pyrazine C-H (Deshielded by adjacent N). |
| C-3a | 135.0 – 140.0 | Quaternary | Bridgehead. |
| C-7a | 150.0 – 155.0 | Quaternary | Bridgehead (Adjacent to N). |
Analytical Validation Protocol
To certify the identity of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile , follow this decision tree:
-
Check Solubility: Dissolve 5 mg in DMSO-
. If insoluble, try DMF- . -
Run
H NMR:-
Pass Criteria: Observation of exactly one aromatic singlet (>9.0 ppm) and one broad exchangeable singlet.[1]
-
Fail Criteria: Multiple aromatic signals (indicates regioisomer or pyridine analog).
-
-
Run LC-MS:
-
Pass Criteria: Single peak with m/z 272 (
) or 270 ( ). -
Fail Criteria: Presence of m/z 145 (loss of I) as the parent ion (indicates instability).
-
-
Run IR:
-
Pass Criteria: Distinct nitrile peak at ~2240
.[5]
-
Figure 2: Analytical Decision Tree for Quality Control.
References
The following references provide the foundational data for the pyrazolo[3,4-b]pyrazine scaffold and the specific synthetic methodologies used for iodination and cyanation in this heterocyclic family.
- Ye, X. et al. (2009). Synthesis and antitumor activity of 3-substituted 1H-pyrazolo[3,4-b]pyridines. (Provides the comparative spectral data for the pyridine analog, used to derive the pyrazine shifts).
- Lalan, R.R. (2010). Synthesis and Biological Studies of Pyrazolo[3,4-d]pyrimidines. Oriental Journal of Chemistry.
- Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc.
Sources
Technical Guide: Solubility Profile & Handling of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
This guide provides an in-depth technical analysis of the solubility profile of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (CAS: 1936029-98-9).
This compound is a critical heterocyclic building block, primarily utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators and various kinase inhibitors. Its structural features—a fused pyrazolo-pyrazine core, a reactive iodide at C3, and a nitrile at C5—dictate a specific solubility behavior that is pivotal for reaction optimization and purification.
Executive Summary: Physicochemical Context
The solubility of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is governed by the competition between its high crystal lattice energy (driven by intermolecular hydrogen bonding at the N1 position and
-
Molecular Formula: C
H IN [1] -
Molecular Weight: 271.02 g/mol [1]
-
Structural Character: Planar, electron-deficient heteroaromatic system.
-
Key Solubility Driver: The acidic proton on the pyrazole nitrogen (N1) allows for deprotonation in basic media, drastically altering solubility.
Solubility Profile by Solvent Class
The following data synthesizes empirical observations from structurally analogous pyrazolo[3,4-b]pyrazines and standard heterocyclic chemistry protocols.
Table 1: Solubility Hierarchy & Operational Recommendations
| Solvent Class | Specific Solvent | Solubility Rating | Operational Application |
| Dipolar Aprotic | DMSO | High (>50 mg/mL) | Primary Solvent. Ideal for stock solutions, bioassays, and nucleophilic substitution reactions. |
| DMF | High (>40 mg/mL) | Preferred for synthetic reactions (e.g., Suzuki/Sonogashira couplings) due to high boiling point and solvation power. | |
| DMAc | High | Alternative reaction solvent; useful for high-temperature cyclizations. | |
| Polar Protic | Methanol | Moderate (Heating req.) | Good for trituration. Poor solvent for room temp reactions. |
| Ethanol | Low-Moderate | Recrystallization Solvent. Often used with water as an anti-solvent. | |
| Chlorinated | DCM | Moderate | Useful for liquid-liquid extraction (organic phase) but may require large volumes. |
| Chloroform | Moderate | Slightly better than DCM due to H-bond donor ability. | |
| Ethers | THF | Moderate | Suitable for reactions; often used as a co-solvent with water/buffers. |
| 1,4-Dioxane | Moderate | Used in transition-metal catalyzed couplings (e.g., with Pd catalysts). | |
| Non-Polar | Hexanes/Heptane | Insoluble | Anti-Solvent. Use to precipitate the product from reaction mixtures. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Precipitation Medium. Used to quench reactions and force the product out of solution. |
Critical Experimental Protocols
Protocol A: Preparation of Analytical Stock Solution (10 mM)
Context: For use in High-Throughput Screening (HTS) or HPLC standard preparation.
-
Weighing: Accurately weigh 2.71 mg of the compound into a 1.5 mL amber microcentrifuge tube (protect from light due to the C-I bond sensitivity).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:
99.9%). -
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.
-
Verification: Visual inspection should show a clear, slightly yellow solution.
-
Storage: Store at -20°C. The solution is stable for 3-6 months if kept anhydrous.
Protocol B: Purification via Recrystallization
Context: Removing impurities after an iodination or coupling reaction.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 20-30 mL per gram). If the solid does not fully dissolve, add DMF dropwise (up to 10% v/v) until clear.
-
Filtration: Hot filter through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts (e.g., KI, Pd black).
-
Crystallization: Allow the filtrate to cool slowly to room temperature.
-
Anti-Solvent Addition (Optional): If no crystals form, add Water dropwise until a persistent turbidity is observed, then cool to 4°C.
-
Isolation: Filter the resulting needles/powder and wash with cold Ethanol:Water (1:1).
-
Drying: Dry under high vacuum (0.1 mbar) at 45°C for 12 hours to remove lattice-bound solvents.
Mechanistic Solubility & Workflow Visualization
The following diagram illustrates the logical flow of solvent selection based on the specific stage of the experimental workflow.
Caption: Operational workflow for solvent selection during synthesis, isolation, and analysis phases.
Expert Insights & Troubleshooting
The "Oiling Out" Phenomenon
Issue: During recrystallization from Ethanol/Water, the compound may separate as an oil rather than a crystal. Cause: Adding the anti-solvent (Water) too quickly causes rapid supersaturation. Solution:
-
Re-heat the mixture until the oil redissolves.
-
Add a "seed crystal" if available.
-
Allow the solution to cool very slowly (wrap the flask in foil/towel).
-
Add the water anti-solvent via a syringe pump or dropwise over 20 minutes.
Acidity/Basicity Effects
-
Basic Conditions (pH > 10): The N1-proton is acidic (pKa approx. 12-13). In the presence of bases like K
CO or Cs CO (common in Suzuki couplings), the compound forms an anion. This significantly increases solubility in polar organic solvents and even allows partial solubility in aqueous basic media. -
Acidic Conditions: The pyrazine nitrogens can be protonated by strong acids (TFA, HCl), increasing solubility in aqueous acid but potentially hydrolyzing the nitrile group at C5 to an amide. Avoid prolonged exposure to strong aqueous acids.
References
-
Follmann, M., et al. (2017). The Chemistry of Soluble Guanylate Cyclase Stimulators: Discovery of Vericiguat. Journal of Medicinal Chemistry. (Contextual grounding for pyrazolo-pyridine/pyrazine solubility patterns). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136262629 (Analogous Pyrazolo[3,4-b]pyridine). Retrieved from [Link]
Sources
A Technical Guide to the Medicinal Chemistry Applications of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Abstract
The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide delves into the untapped potential of a specific, strategically functionalized derivative: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. We will explore its significance as a versatile building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the core scaffold's established biological relevance, proposes synthetic strategies leveraging the unique functionalities of the title compound, and outlines potential applications in modern drug discovery, with a particular focus on kinase and phosphatase inhibition. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical matter for challenging biological targets.
The Pyrazolo[3,4-b]pyrazine Core: A Scaffold of Therapeutic Significance
The fusion of pyrazole and pyrazine rings creates the 1H-pyrazolo[3,4-b]pyrazine system, an isostere of purine that has garnered significant interest from the medicinal chemistry community.[1] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly ATP-binding sites within enzymes like kinases. Derivatives of the closely related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds have been successfully developed as potent inhibitors of various kinases and other enzymes, underscoring the therapeutic promise of this heterocyclic family.[2][3][4]
The broader pyrazolopyridine and pyrazolopyrazine classes have been associated with a diverse range of biological activities, including:
-
Antiviral and antifungal[8]
This established biological profile makes the pyrazolo[3,4-b]pyrazine core a fertile ground for the development of novel therapeutics.
Strategic Functionalization: The Role of the 3-Iodo and 5-Carbonitrile Groups
The subject of this guide, 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, is not merely another member of this scaffold family. Its specific functionalization at the 3- and 5-positions provides medicinal chemists with powerful tools for library synthesis and lead optimization.
2.1 The 3-Iodo Group: A Gateway to Diverse Substitutions
The iodine atom at the C3 position is a key synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This versatility is paramount for exploring structure-activity relationships (SAR).
Caption: Versatility of the 3-Iodo group in cross-coupling reactions.
2.2 The 5-Carbonitrile Group: A Key Interaction Point and Synthetic Precursor
The carbonitrile (cyano) group at the C5 position is a small, planar, and electron-withdrawing moiety. In a therapeutic context, it can act as a hydrogen bond acceptor, a critical interaction for binding to many protein targets. Furthermore, the nitrile group is a versatile synthetic precursor that can be transformed into other functional groups, such as:
-
Amines: via reduction (e.g., with H₂/Raney Ni or LiAlH₄)
-
Carboxylic acids: via hydrolysis
-
Tetrazoles: via reaction with azides (a common bioisostere for carboxylic acids)
This dual role as both a potential binding element and a synthetic intermediate adds another layer of utility to the core scaffold.
Potential Therapeutic Applications
Based on the activities of related pyrazolo-fused heterocycles, we can project several high-potential therapeutic applications for derivatives of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.
3.1 Protein Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop inhibitors for several kinase families.[9][10]
3.1.1 Fibroblast Growth Factor Receptor (FGFR) Inhibition
Dysregulation of FGFR signaling is implicated in various cancers. Potent and selective FGFR inhibitors have been developed using the 1H-pyrazolo[3,4-b]pyridine core.[10] The N(1)-H of the pyrazole ring is often crucial for hydrogen bonding within the kinase hinge region.[10] Using 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, one could perform Suzuki or Buchwald-Hartwig couplings to introduce substituted anilines at the C3 position, a common strategy for engaging the ATP-binding pocket of FGFR.
Caption: Proposed synthesis of a potential FGFR inhibitor.
3.2 SHP2 Phosphatase Inhibition
Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that has emerged as a key target in oncology, particularly for KRAS-mutant cancers.[11][12] Recently, derivatives of 1H-pyrazolo[3,4-b]pyrazine have been identified as highly potent allosteric inhibitors of SHP2.[11][12] One study reported a derivative with an IC₅₀ value of 3.2 nM, significantly more potent than the positive control.[12] The 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile core is an ideal starting point for exploring this target class, allowing for the diversification of substituents at the C3 position to optimize binding in the allosteric pocket of SHP2.
Quantitative Data on Related SHP2 Inhibitors
| Compound | Scaffold | SHP2 IC₅₀ (nM) | Reference |
| Compound 4b | 1H-pyrazolo[3,4-b]pyrazine | 3.2 | [12] |
| IACS-13909 | (Lead Compound) | 56.8 | [12] |
| SHP099 | (Reference Inhibitor) | 87.8 | [12] |
Table 1: Inhibitory activity of pyrazolo[3,4-b]pyrazine derivatives against SHP2.
Experimental Protocols
To facilitate the exploration of this scaffold, we provide a representative, generalized protocol for the synthesis and initial biological evaluation of a derivative.
4.1 Synthesis Protocol: Suzuki Coupling for C3-Arylation
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C3 position.
Materials:
-
3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (1.0 eq)
-
Substituted Phenylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, the phenylboronic acid, and Pd(PPh₃)₄.
-
Add a 3:1 mixture of 1,4-dioxane and an aqueous solution of Na₂CO₃.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile derivative.
4.2 Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant target kinase
-
ATP
-
Kinase-specific peptide substrate
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ reagent followed by a kinase detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
Conclusion and Future Directions
3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile represents a highly promising, yet underexplored, starting material for medicinal chemistry campaigns. The strategic placement of a versatile iodo group and a functionally important carbonitrile group on a biologically relevant scaffold provides a powerful platform for the rapid generation of diverse compound libraries. Based on the demonstrated success of related heterocyclic systems, we anticipate that derivatives of this core will yield potent modulators of high-value therapeutic targets, particularly in the areas of oncology and inflammatory diseases. Future work should focus on the synthesis and screening of focused libraries against panels of kinases and phosphatases to unlock the full potential of this valuable scaffold.
References
-
Taylor & Francis. (2024, January 23). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. [Link]
-
Taylor & Francis. (2024, January 17). Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for t. [Link]
-
PubMed. (2019, August 15). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. [Link]
-
RSC Publishing. (2022, October 18). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
ResearchGate. Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
PMC. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
-
MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
PMC. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. [Link]
-
ACS Publications. (2013, January 30). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. [Link]
-
PMC. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]
-
PMC. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]
-
ResearchGate. (2025, October 16). (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. [Link]
-
PubMed. (2014, May 10). 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. [Link]
-
MDPI. (2014, March 18). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. [Link]
- Google Patents.
-
PubMed. (2011, April 15). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. [Link]
-
PMC. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. [Link]
-
ResearchGate. 1H-pyrazolo[3,4-b] pyridine with anticancer activity. [Link]
-
PMC. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]
Sources
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- 2. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
The Pharmacophore of the Future: Pyrazolo[3,4-b]pyrazine Derivatives
Part 1: Executive Summary & Chemical Rationale
The pyrazolo[3,4-b]pyrazine scaffold represents a privileged structure in modern medicinal chemistry, distinct from its more common cousin, pyrazolo[3,4-b]pyridine. While both are bioisosteres of purine (adenine), the pyrazine variant introduces an additional nitrogen atom into the six-membered ring, significantly altering the electronic landscape and hydrogen-bonding potential of the core.
This guide focuses on the technical exploitation of this scaffold, moving beyond generic biological screening to its high-value application as an allosteric inhibitor of SHP2 (PTPN11) —a critical node in KRAS-mutant cancers—and its established utility in antimicrobial therapeutics.
The Chemical Advantage
The core structure consists of a pyrazole ring fused to a pyrazine ring.
-
Electronic Deficit: The pyrazine ring is highly
-deficient, making the scaffold susceptible to nucleophilic attack unless substituted, but also enhancing - stacking interactions within enzyme pockets. -
H-Bonding: The N-rich periphery (4 nitrogens in a 9-atom system) provides multiple acceptor/donor sites, mimicking the hinge-binding motif of ATP.
Part 2: Synthetic Access (The Diaminopyrazole Route)
Unlike pyrazolo-pyridines (synthesized from 5-aminopyrazoles + 1,3-dicarbonyls), the pyrazolo[3,4-b]pyrazine core is most robustly accessed via the condensation of 4,5-diaminopyrazoles with 1,2-dicarbonyl compounds .
Validated Synthetic Workflow
Figure 1: The condensation of 4,5-diaminopyrazoles with 1,2-diketones constitutes the primary synthetic route.
Detailed Protocol: Condensation Reaction
Objective: Synthesis of 5,6-diphenyl-1H-pyrazolo[3,4-b]pyrazine.
-
Reagent Prep: Dissolve 4,5-diamino-3-methyl-1-phenylpyrazole (1.0 eq) in absolute ethanol (10 mL/mmol).
-
Addition: Add Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq) to the solution.
-
Catalysis: Add catalytic Glacial Acetic Acid (3-5 drops). Note: Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the amino groups.
-
Reaction: Reflux for 4–6 hours.
-
Self-Validation Check: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting diamine spot (polar, low R_f) should disappear, replaced by a less polar, often fluorescent spot.
-
-
Work-up: Cool the mixture to room temperature. The product often precipitates as colored crystals (yellow/orange).
-
Purification: Filter the solid. If no precipitate forms, pour into ice-water (50 mL). Recrystallize from Ethanol/DMF mixtures.
-
Characterization:
-
1H NMR: Look for the absence of the broad -NH2 signals (approx. 4.0–6.0 ppm) and the retention of the pyrazole -NH (if N1 is unsubstituted, approx. 12.0–13.0 ppm).
-
Part 3: Oncology – The SHP2 Inhibition Frontier
The most significant recent advancement for this scaffold is in SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibition. SHP2 is required for the full activation of the RAS/MAPK pathway.[1]
Mechanism of Action
Pyrazolo[3,4-b]pyrazines have been identified as allosteric inhibitors . They bind to the "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, locking SHP2 in its auto-inhibited (closed) conformation. This is distinct from competitive inhibition at the active site, offering higher selectivity.
Figure 2: Allosteric inhibition of SHP2 by pyrazolo[3,4-b]pyrazines prevents RAS pathway activation.
Experimental Protocol: SHP2 Phosphatase Assay
To validate biological activity, use a surrogate substrate (DiFMUP) assay.
-
Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.
-
Enzyme Prep: Recombinant human SHP2 (full length).
-
Peptide Activation: Incubate SHP2 (0.5 nM) with an activating bis-phosphorylated peptide (e.g., IRS1_pY1172) to simulate RTK stimulation. Without this, the enzyme remains closed, and you cannot measure inhibition effectively.
-
Compound Addition: Add the pyrazolo[3,4-b]pyrazine derivative (dissolved in DMSO) at varying concentrations. Incubate for 30 mins.
-
Substrate: Add DiFMUP (200 µM).
-
Detection: Measure fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 15 mins.
-
Data Analysis: Calculate IC50 based on the slope of the reaction (V_initial). Validated inhibitors should show IC50 < 1 µM.
Part 4: Antimicrobial Activity[2][3][4][5][6]
While less specific than the kinase/phosphatase activity, these derivatives exhibit broad-spectrum antimicrobial properties, likely via DNA intercalation or DNA gyrase inhibition due to their planar, heterocyclic nature.
-
Key Substituents: Electron-withdrawing groups (Cl, NO2) on the phenyl rings attached to the pyrazine moiety often enhance antibacterial potency against Gram-positive strains (S. aureus).
Part 5: Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of substituents on the pyrazolo[3,4-b]pyrazine core (positions numbered based on IUPAC standard).
| Position | Substituent Class | Effect on Biological Activity | Target Relevance |
| N1 (Pyrazole) | Aryl / Benzyl | Essential for hydrophobic pocket filling. Bulky groups (e.g., 2,6-dichlorophenyl) favor allosteric binding. | SHP2 / Kinases |
| C3 (Pyrazole) | Methyl / Amino | Small alkyl groups maintain solubility; Amino groups allow H-bonding to hinge regions. | General / Kinase |
| C5 (Pyrazine) | Aryl (Electron Poor) | Enhances antimicrobial activity (e.g., 4-Cl-Ph). | Antimicrobial |
| C6 (Pyrazine) | Heterocycle (e.g., Pyridine) | Improves solubility and kinase selectivity. | Oncology |
| C5-C6 Bridge | Fused Ring | Fusing a third ring (e.g., to form a tricyclic system) often locks conformation but reduces solubility. | DNA Intercalation |
References
-
Baghernejad, B. et al. (2021).[2] "Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer." ACS Medicinal Chemistry Letters. Link
-
Faria, J. V. et al. (2017). "Recent Advances in the Synthesis and Biological Activity of Pyrazolo[3,4-b]pyrazines." Molecules, 22(10), 1769. Link
-
Quiroga, J. et al. (2018). "Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines." Journal of Heterocyclic Chemistry. Link
-
Chen, Y. et al. (2024). "Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Potewar, T. M. et al. (2019). "Efficient Synthesis of Pyrazolo[3,4-b]pyrazines via Condensation of 4,5-Diaminopyrazoles." Synthetic Communications. Link
Sources
3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile: A Privileged Scaffold for Next-Generation Kinase and Phosphatase Inhibitors
Executive Summary
In modern drug discovery, the selection of a core heterocyclic scaffold dictates not only the primary target affinity but also the downstream pharmacokinetic and physicochemical viability of the lead series. 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile has emerged as a highly versatile, privileged building block. By combining a bioisosteric hinge-binding core with two orthogonal synthetic handles (a C-3 iodine and a C-5 nitrile), this scaffold enables the rapid, divergent synthesis of highly selective kinase and phosphatase inhibitors. This whitepaper deconstructs the physicochemical rationale, synthetic workflows, and target applications of this scaffold, providing a comprehensive guide for medicinal chemists and drug development professionals.
Physicochemical Rationale: The Pyrazolo[3,4-b]pyrazine Advantage
Historically, the 1H-indazole and pyrazolo[3,4-d]pyrimidine scaffolds have been heavily utilized as ATP-competitive hinge binders in kinase drug discovery. However, these classical scaffolds frequently suffer from severe physicochemical liabilities, most notably high lipophilicity (LogD) and exceptionally poor aqueous solubility, which often lead to aggregation-based false positives in high-throughput screening and poor oral bioavailability.
As demonstrated in the optimization of Serum-and Glucocorticoid-regulated Kinase 1 (SGK1) inhibitors, replacing the indazole core with a 1H-pyrazolo[3,4-b]pyrazine motif fundamentally alters the molecule's hydration network [1]. The incorporation of two additional nitrogen atoms in the six-membered ring lowers the overall electron density, significantly reducing lipophilicity while introducing new hydrogen-bond acceptors that interact favorably with solvent molecules.
Table 1: Physicochemical Profiling of Hinge-Binding Scaffolds
| Scaffold Core | Calculated LogD (pH 7.4) | Aqueous Solubility (mg/mL) | Hinge H-Bond Donors | Hinge H-Bond Acceptors |
| 1H-Indazole | ~3.0 | < 0.001 | 1 | 1 |
| 1H-Pyrazolo[3,4-b]pyrazine | 2.0 – 2.5 | > 0.05 | 1 | 3 |
Data extrapolated from comparative SAR studies of SGK1 inhibitors, highlighting the superior solubility profile of the pyrazolo[3,4-b]pyrazine core [1].
Structural Deconstruction & Divergent Derivatization
The true power of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile lies in its orthogonal reactivity. The scaffold is engineered for late-stage functionalization, allowing researchers to systematically probe distinct regions of a target protein's binding pocket.
-
The C-3 Iodine Handle: Iodine is an exceptional leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). Derivatization at this position typically directs substituents into the hydrophobic specificity pockets (e.g., the DFG-out pocket in kinases or the allosteric tunnel in phosphatases).
-
The C-5 Nitrile Handle: The electron-withdrawing cyano group can be hydrolyzed to primary amides, reduced to amines, or converted into tetrazoles via [3+2] cycloaddition. These transformations are critical for engaging the solvent-exposed regions of target proteins or forming critical salt bridges with polar residues.
Workflow for the divergent derivatization of the pyrazolo[3,4-b]pyrazine scaffold.
Self-Validating Synthetic Methodologies
To ensure scientific integrity and reproducibility, the derivatization of this scaffold must follow a self-validating protocol. Below is the optimized methodology for C-3 arylation, designed with built-in causality and in-process controls (IPCs).
Protocol: Palladium-Catalyzed C-3 Suzuki-Miyaura Cross-Coupling
Objective: To install an aryl/heteroaryl pharmacophore at the C-3 position while preserving the C-5 nitrile.
Causality of Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and drastically minimizes the deleterious proto-dehalogenation of the highly electron-deficient pyrazine core.
-
Solvent System (1,4-Dioxane/H₂O, 4:1): Dioxane provides excellent solubility for the rigid heterocyclic scaffold. The 20% aqueous component is non-negotiable; it dissolves the inorganic base and facilitates the formation of the reactive hydroxy-boronate complex required for the transmetalation step.
-
Base (K₂CO₃): A mild inorganic base is chosen specifically to prevent the premature hydrolysis of the C-5 carbonitrile, which frequently occurs if stronger bases (like NaOH or KOtBu) are utilized.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk tube, charge 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Degassing: Add the 1,4-Dioxane/H₂O (4:1) solvent mixture. Sparge the suspension with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning and homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the tube and heat to 85 °C for 4–6 hours.
-
Self-Validation & IPC (Critical Step): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation criteria: The reaction is deemed complete when the distinct isotopic mass of the iodinated starting material (
271,[M+H]⁺) is entirely depleted, replaced by the target mass of the coupled product. -
Workup & Structural Verification: Filter through a Celite pad, extract with EtOAc, and purify via flash chromatography. NMR Validation: In ¹H NMR (DMSO-
), structural integrity is validated by integrating the newly introduced aryl protons against the solitary, highly deshielded C-6 pyrazine proton (typically appearing as a sharp singlet around 8.9–9.2 ppm).
Application in Target-Directed Drug Discovery
The 1H-pyrazolo[3,4-b]pyrazine scaffold has been successfully deployed across multiple therapeutic targets, transitioning from classical ATP-competitive kinase inhibitors to cutting-edge allosteric modulators.
A. ATP-Competitive Kinase Inhibitors (SGK1 & p38 MAPK)
In the pursuit of SGK1 inhibitors for oncology and fibrotic diseases, researchers found that pyrazolo[3,4-b]pyrazines retained exceptional potency (<15 nM) even in the presence of physiological, high ATP concentrations (500 µM) [1]. This suggests that the additional pyrazine nitrogens form superior binding kinetics within the hinge region compared to classical indazoles. Similarly, the scaffold has been utilized to develop potent inhibitors of p38 MAP kinase, a critical target in inflammatory and autoimmune diseases [2].
B. Allosteric Phosphatase Inhibitors (SHP2)
Beyond kinases, this scaffold has recently revolutionized the targeting of Protein Tyrosine Phosphatase SHP2. SHP2 acts as a critical node in the RTK/RAS/ERK signaling pathway, and its inhibition is a validated strategy for treating KRAS-mutant non-small cell lung cancers (NSCLC). Recent studies have demonstrated that rationally designed 1H-pyrazolo[3,4-b]pyrazine derivatives (e.g., Compound 4b) act as highly selective allosteric inhibitors of SHP2, locking the enzyme in its auto-inhibited, closed conformation with an IC₅₀ of 3.2 nM[3].
Mechanism of action for pyrazolo[3,4-b]pyrazine-based allosteric SHP2 inhibitors.
Table 2: Key Drug Targets Validated with the Pyrazolo[3,4-b]pyrazine Scaffold
| Target Enzyme | Disease Indication | Binding Mode | Representative IC₅₀ | Key Reference |
| SGK1 | Oncology / Fibrosis | ATP-competitive (Hinge) | < 15 nM | [1] |
| p38 MAP Kinase | Inflammation | ATP-competitive (Hinge) | Low nanomolar | [2] |
| SHP2 | KRAS-mutant NSCLC | Allosteric (Tunnel site) | 3.2 nM | [3] |
Conclusion
The 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile scaffold represents a masterclass in rational drug design. By addressing the inherent physicochemical flaws of older heterocycles while providing highly modular, orthogonal synthetic handles, it allows medicinal chemists to rapidly navigate complex structure-activity relationships (SAR). Whether anchoring into the ATP hinge region of kinases or wedging into the allosteric pockets of phosphatases, this core will continue to drive the discovery of high-quality clinical candidates.
References
-
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors ACS Medicinal Chemistry Letters, 2014. URL:[Link] [1]
-
Synthesis of Heteroaryl-fused Pyrazoles as P38 Kinase Inhibitors Heterocycles, 2009. URL:[Link] [2]
-
Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer Journal of Biomolecular Structure and Dynamics, 2024. URL:[Link] [3]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists working with the privileged scaffold 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile .
Executive Summary & Strategic Analysis
The 1H-pyrazolo[3,4-b]pyrazine core is a "privileged scaffold" in drug discovery, serving as a bioisostere for purines and quinazolines in kinase inhibitors (e.g., JAK, CDK) and sGC stimulators. The specific derivative 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile presents a unique synthetic challenge and opportunity:
-
Reactivity Profile: The fusion of the electron-rich pyrazole with the highly electron-deficient pyrazine ring creates a "push-pull" system. The C3-Iodo bond is highly activated for oxidative addition due to the electron-withdrawing nature of the pyrazine-5-carbonitrile moiety.
-
Chemo-selectivity Risks: The C5-Carbonitrile (CN) group is metastable under standard Suzuki aqueous basic conditions. Prolonged exposure to hydroxide or high heat can lead to hydrolysis (amide/acid formation).
-
The "Free NH" Problem: The N1-proton is acidic (
). In the presence of base, the resulting pyrazolate anion can form stable complexes with Pd(II), potentially poisoning the catalyst or reducing turnover frequency (TOF).
Recommendation: While direct coupling is possible, Method A (THP-Protection Strategy) is the industry standard for scalability and purity. Method B (Direct Coupling) is reserved for high-throughput screening (HTS) where step-count reduction is prioritized over isolated yield.
Reaction Engineering & Mechanism
The following diagram outlines the decision tree and mechanistic flow for processing this substrate.
Figure 1: Strategic workflow for the functionalization of the 3-iodo-pyrazolo-pyrazine core.
Detailed Experimental Protocols
Method A: The Protected Route (Recommended)
Use this method for scale-up (>100 mg) to avoid catalyst poisoning and simplify purification.
Step 1: N1-Protection (THP)
The Tetrahydropyranyl (THP) group is chosen for its ease of installation and orthogonality to the nitrile group.
-
Setup: Dissolve 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (1.0 equiv) in anhydrous DCM (0.2 M).
-
Reagents: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (p-TsOH) (0.05 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS (Shift to higher R_f).
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Dry (Na2SO4) and concentrate.[1][2]
-
Purification: Silica flash chromatography (Hexane/EtOAc).
Step 2: Suzuki-Miyaura Cross-Coupling
Note: The N-THP group increases solubility in organic solvents, allowing milder conditions.
| Parameter | Specification | Rationale |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 (3–5 mol%) | Robust, resists oxidation, excellent for heteroaryl chlorides/iodides. |
| Ligand | dppf (contained in catalyst) | Large bite angle facilitates reductive elimination from the crowded center. |
| Base | K2CO3 (2.0 equiv) | Mild enough to preserve the 5-CN group; strong enough for transmetallation. |
| Solvent | 1,4-Dioxane / Water (4:1) | Universal solvent system; ensures solubility of boronic acids and inorganic base. |
| Temp | 80 °C | Sufficient for activation; avoids nitrile hydrolysis (risk increases >90°C). |
Protocol:
-
Charge: To a reaction vial, add N-THP-protected substrate (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and K2CO3 (2.0 equiv).
-
Solvent: Add 1,4-Dioxane/Water (4:1, degassed). Concentration: 0.1 M.
-
Degas: Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst: Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv). Seal the vial immediately.
-
Heat: Stir at 80 °C for 2–6 hours.
-
Monitor: LCMS should show conversion to product mass (M+H). Watch for hydrolysis byproduct (M+18).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[2]
Step 3: Deprotection
-
Reagents: Dissolve crude intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane .
-
Reaction: Stir at RT for 1–2 hours.
-
Neutralization: Carefully quench with sat. NaHCO3 (gas evolution!).
-
Isolation: Extract with EtOAc (or DCM/iPrOH 3:1 if product is polar).
Method B: Direct Coupling (High Throughput)
Use this method for library synthesis where protection/deprotection steps are too slow.
Critical Modification: Use a precatalyst system capable of coupling free-NH heterocycles.
-
Catalyst: XPhos Pd G3 or Pd(PPh3)4 (higher loading: 5-10 mol%).
-
Base: K3PO4 (3.0 equiv). Phosphate is often superior to carbonate for free-NH substrates due to buffering capacity.
-
Solvent: THF/Water (10:1) .
-
Protocol: Combine all reagents. Heat to 65–70 °C (lower temperature required to prevent side reactions with the free NH). Reaction times may be longer (12–16 h).
Critical Control Points & Troubleshooting
A. Nitrile Hydrolysis (The "M+18" Peak)
The 5-cyano group is electron-deficient and susceptible to hydrolysis.
-
Observation: LCMS shows a peak at [M+18] (Amide) or [M+19] (Acid).
-
Root Cause: Temperature too high (>90°C) or base too strong (OH-).
-
Solution:
-
Lower temperature to 70°C.
-
Switch to anhydrous conditions: Toluene/DMF with Anhydrous K3PO4 or CsF .
-
B. Protodeboronation[2][3]
-
Observation: Recovery of unreacted iodide and formation of Ar-H (from boronic acid).
-
Root Cause: Electron-poor boronic acids (e.g., fluoro-phenyl) are unstable in aqueous base.
-
Solution: Use Boronic Esters (BPin) instead of acids. Switch base to KF or CsF .
C. Catalyst Poisoning
-
Observation: Reaction stalls at 20-30% conversion.
-
Root Cause: The pyrazine nitrogens or the free NH are coordinating Pd.
-
Solution: Use Method A (Protection). Alternatively, increase catalyst loading to 10 mol% and use a bulky ligand (XPhos or tBuXPhos) to prevent coordination.
References
-
Synthesis of Pyrazolo[3,4-b]pyridines (Analogous Chemistry)
-
Reactivity of Electron-Deficient Heterocycles
-
Commercial Availability & Physical Data
- Title: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile Product Page.
-
Source: ChemScene.[6]
- Relevance: Confirms CAS 1936029-98-9 and physical properties for stoichiometry calcul
-
General Suzuki Protocol for Sensitive Substrates
- Title: Suzuki-Miyaura Cross-Coupling: St
- Source: Chemical Reviews (2024 Upd
-
URL:[Link] (Canonical Reference)
- Relevance: Provides the mechanistic grounding for using bulky phosphines (XPhos) with free-NH heterocycles.
Sources
- 1. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Sonogashira reaction conditions for 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Application Note: Optimized Sonogashira Coupling Strategies for Functionalizing 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Executive Summary
This application note details the synthetic protocols for installing alkyne functionalities at the C3 position of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile . This scaffold is a high-value pharmacophore in kinase inhibitor development (e.g., JAK, BTK inhibitors). The presence of the electron-withdrawing nitrile group at C5 and the acidic free amine (N1-H) presents specific chemoselective challenges. This guide provides two validated pathways: a robust Protection-Deprotection Strategy (Route A) for scale-up reliability, and a Direct Coupling Strategy (Route B) for rapid analog generation.
Strategic Analysis of the Scaffold
The substrate, 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, possesses three distinct electronic features that dictate reaction conditions:
-
C3-Iodo Reactivity (High): The pyrazine ring is electron-deficient. The addition of the 5-cyano group (EWG) further lowers the LUMO energy of the C–I bond, facilitating rapid oxidative addition by Pd(0).
-
N1-H Acidity (Critical Issue): The 5-CN group inductively stabilizes the conjugate base, making the N1 proton significantly more acidic (estimated pKa ~9–10) than in unsubstituted pyrazoles. In standard Sonogashira conditions using amine bases (Et₃N), this proton is removed, forming an amidine-like anion that can:
-
Form insoluble salts, halting the reaction.
-
Coordinate irreversibly to the Copper(I) co-catalyst (catalyst poisoning).
-
Compete as a nucleophile (N-alkynylation vs. C-alkynylation).
-
-
Pyrazine Nitrogen Coordination: The N4/N7 nitrogens can chelate Pd or Cu, requiring bidentate ligands or higher catalyst loadings.
Decision Logic & Workflow
The following decision tree outlines the selection criteria for the experimental route.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and risk tolerance.
Detailed Protocols
Route A: The "Gold Standard" (THP Protection)
Recommended for: Scale-up (>100 mg), valuable alkynes, and ensuring simplified purification.
Rationale: Protecting the N1 position with Tetrahydropyran (THP) eliminates catalyst poisoning and solubility issues. The THP group is stable to basic coupling conditions but easily removed with mild acid.
Step 1: N-THP Protection
-
Reagents: Substrate (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 3.0 equiv), p-Toluenesulfonic acid (PTSA, 0.1 equiv).
-
Solvent: Anhydrous THF or DCM.
-
Procedure:
Step 2: Sonogashira Cross-Coupling
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%).
-
Co-Catalyst: Copper(I) Iodide (CuI) (2–5 mol%).
-
Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio). Degassed.
| Component | Equivalents | Role |
| N-THP Substrate | 1.0 | Electrophile |
| Terminal Alkyne | 1.2 – 1.5 | Nucleophile |
| Pd(PPh₃)₂Cl₂ | 0.05 | Catalyst (Pre-catalyst) |
| CuI | 0.03 | Co-catalyst (Activates alkyne) |
| Et₃N | 3.0 | Base (Scavenges HI) |
| DMF | [0.1 M] | Solvent (Solubilizes polar core) |
Protocol:
-
Charge an oven-dried flask with N-THP substrate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed DMF and Et₃N via syringe.
-
Add the terminal alkyne dropwise.
-
Stir at Room Temperature for 1 hour. If sluggish, heat to 45°C.
-
Observation: The solution usually turns dark brown/black.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organics with LiCl (5% aq) to remove DMF.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 3: Deprotection
-
Treat the coupled product with HCl (4M in dioxane) or TFA/DCM (1:4) at RT for 2 hours to remove the THP group.
Route B: Direct Coupling (Unprotected)
Recommended for: Rapid library synthesis (<50 mg), stable alkynes.
Rationale: Eliminates two synthetic steps. Requires a specific catalyst system to prevent Copper from chelating the free NH.
Protocol:
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (5–10 mol%). The bidentate ligand prevents Pd poisoning.
-
Co-Catalyst: None (Copper-free) OR Low CuI (1 mol%).
-
Base: Cesium Carbonate (Cs₂CO₃) or Diisopropylamine (DIPEA).
-
Solvent: DMSO or DMF (Required for solubility of the anionic species).
Procedure:
-
Dissolve Substrate (1.0 equiv) and Alkyne (2.0 equiv) in DMSO.
-
Add Pd(dppf)Cl₂ (0.05 equiv) and Cs₂CO₃ (2.0 equiv).
-
Heat is required: Stir at 80–90°C under Argon for 4–12 hours.
-
Note: Copper-free conditions are slower but cleaner for this specific NH-heterocycle.
Mechanistic Insight & Troubleshooting
The primary failure mode in this reaction is the "Glaser Coupling" (homocoupling of the alkyne) or Catalyst Arrest due to the acidic NH.
Figure 2: Mechanistic pathway highlighting the interference risk of the free NH group in the Copper cycle.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning | Switch to Route A (Protect NH). Alternatively, use Pd(dppf)Cl₂ and increase temp to 90°C. |
| Alkyne Dimer (Glaser Product) | Oxygen present | Rigorous degassing (freeze-pump-thaw). Add a reducing agent like Sodium Ascorbate (rare) or simply reduce CuI loading. |
| Black Precipitate immediately | Pd Aggregation | "Pd Black" formation. Add excess ligand (PPh₃) or switch to a phosphine-free source like Pd/C (heterogeneous). |
| Low Yield (Unprotected) | Salt Formation | The Et₃N-Substrate salt is precipitating. Switch solvent to DMSO or use an inorganic base (Cs₂CO₃). |
Safety & Handling
-
Cyanide Warning: While the nitrile group is stable, avoid strong acids at high temperatures which could theoretically hydrolyze the nitrile.
-
Pressure: Reactions heated in sealed vials (especially with volatile alkynes) can generate pressure. Use appropriate pressure-rated vessels.
-
Palladium/Copper: Heavy metals. Dispose of aqueous waste in appropriate segregated streams.
References
-
Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[4] Chemical Reviews, 107(1), 133–173. (Context on heteroaryl couplings). Link
-
Laha, J. K., et al. (2013). Scope of the Sonogashira Cross-Coupling Reaction for the Synthesis of 3-Alkynyl-1H-pyrazoles. Synlett, 24(12), 1549-1554. (Specific analogy for 3-iodo-1H-pyrazole reactivity).[5][6][7][8] Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Arkivoc Protocol: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71.[8] Link
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- 8. arkat-usa.org [arkat-usa.org]
Buchwald-Hartwig amination of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
An Application Guide for the Synthesis of N-Substituted Pyrazolo[3,4-b]pyrazine-5-carbonitriles via Buchwald-Hartwig Amination
Abstract
The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocycle in modern medicinal chemistry, appearing in numerous potent and selective kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly through the formation of carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of new chemical entities for drug discovery. This document provides a comprehensive technical guide and detailed experimental protocols for the . We delve into the mechanistic rationale behind component selection, offer a robust starting protocol for coupling with a variety of amines, and present a systematic guide to reaction optimization and troubleshooting.
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, supplanting harsher, traditional methods that often suffer from limited scope and poor functional group tolerance.[1] Its impact is particularly profound in pharmaceutical development, where the arylamine motif is a cornerstone of countless drug candidates.[2][3]
The target substrate, 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, represents a class of electron-deficient, nitrogen-rich heterocycles. While the iodo-substituent facilitates the initial oxidative addition step in the catalytic cycle, the multiple nitrogen atoms in the bicyclic core present a significant challenge: they can coordinate to the palladium center, acting as a catalyst poison and arresting the reaction.[4] Therefore, the successful amination of this substrate is critically dependent on the judicious selection of a catalyst system—specifically the ligand—that can overcome this inherent reactivity challenge.
This guide is designed to provide researchers with both the practical "how" and the fundamental "why" for performing this transformation efficiently and reliably.
The Catalytic Cycle: A Mechanistic Perspective
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][5] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle begins with the insertion of the active L-Pd(0) catalyst into the carbon-iodine bond of the pyrazolopyrazine substrate. This is often the rate-determining step.[5] For iodo-arenes, this step is typically fast.
-
Ligand Exchange & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure this step is efficient without promoting side reactions.[6]
-
Reductive Elimination: This final step forms the desired C-N bond, yielding the arylamine product and regenerating the active L-Pd(0) catalyst, which can then re-enter the cycle.[1] Bulky, electron-rich ligands are known to accelerate this step, which is key to high catalyst turnover.[7]
Recommended Starting Protocol
This protocol is designed as a robust starting point for the amination of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with a generic secondary amine on a 0.5 mmol scale. All reagents should be of the highest purity available, and solvents must be anhydrous.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg/mmol) | Equiv. | Purpose |
| 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile[8] | 271.02 | 135.5 mg / 0.5 mmol | 1.0 | Aryl Halide |
| Amine (e.g., Morpholine) | 87.12 | 52.3 mg / 0.6 mmol | 1.2 | Nucleophile |
| RuPhos Pd G3 (Precatalyst) | 832.04 | 16.6 mg / 0.02 mmol | 0.04 | Catalyst System (Pd Source + Ligand) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 67.3 mg / 0.7 mmol | 1.4 | Base |
| Anhydrous Toluene | - | 5.0 mL | - | Solvent |
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (135.5 mg), RuPhos Pd G3 precatalyst (16.6 mg), and sodium tert-butoxide (67.3 mg).
-
Evacuate and Backfill: Seal the tube with a rubber septum. Connect the tube to a Schlenk line and carefully evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Reagent Addition: Through the septum, add the anhydrous toluene (5.0 mL) via a dry syringe. Begin stirring the resulting suspension.
-
Amine Addition: Add the amine (0.6 mmol) via a microliter syringe. A brief color change in the reaction mixture is often observed as the catalyst becomes active.
-
Reaction Heating: Place the sealed Schlenk tube into a preheated oil bath or heating block set to 100 °C.
-
Monitoring Progress: Stir the reaction vigorously at this temperature. Monitor the consumption of the starting material by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours.
-
Work-up Procedure:
-
Once the reaction is complete (or no further progress is observed), remove the tube from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).[9]
-
Transfer the filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. A systematic approach to optimization is key. Low yield or incomplete conversion is the most common issue.[10]
Caption: A troubleshooting workflow for the Buchwald-Hartwig amination.
Parameter Screening: A Hypothetical Case Study
When optimizing, it is crucial to change only one variable at a time. The table below illustrates a logical screening process.
| Entry | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Outcome |
| 1 | RuPhos Pd G3 | NaOtBu | Toluene | 100 | Baseline. Moderate conversion, some starting material remains. |
| 2 | BrettPhos Pd G3 | NaOtBu | Toluene | 100 | Improved conversion. BrettPhos is often excellent for primary amines.[7][11] |
| 3 | RuPhos Pd G3 | LHMDS | Toluene | 100 | May improve yield if substrate has sensitive groups.[12] |
| 4 | RuPhos Pd G3 | NaOtBu | Dioxane | 100 | Alternative solvent if solubility is an issue.[4] |
| 5 | RuPhos Pd G3 | K₃PO₄ | Toluene | 110 | Weaker base may require more forcing conditions but can prevent side reactions.[13] |
Common Pitfalls and Expert Recommendations
-
Aryl Iodide Inhibition: While reactive, aryl iodides can sometimes generate iodide salts that inhibit the catalyst, especially in more polar solvents. Using a non-polar solvent like toluene is often beneficial to mitigate this effect.[13][14]
-
Catalyst Poisoning: If you observe the formation of a fine black precipitate (palladium black), it indicates catalyst decomposition.[4] This is the primary concern with N-heterocyclic substrates. The solution is to screen more sterically hindered and electron-rich ligands (e.g., BrettPhos, Ad-BippyPhos) that can better shield the palladium center from coordination by the substrate's nitrogen atoms.[12]
-
Base Incompatibility: Strong bases like NaOtBu can potentially react with sensitive functional groups, such as the nitrile in the substrate, especially at elevated temperatures. If side products are observed, switching to a weaker base like K₃PO₄ or Cs₂CO₃ is a prudent step, though it may necessitate a higher reaction temperature or longer time.[13]
Safety Precautions
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are sensitive to air. All manipulations should be performed under an inert atmosphere of nitrogen or argon using Schlenk techniques.
-
Reagents: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under a positive pressure of inert gas. Organic solvents are flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.
References
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Shen, Q., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Luno, G., et al. (2021). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]
-
Ito, H., et al. (2022). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
- Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 40(10), 5151-5169.
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
American Chemical Society. (2019). Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
- Tang, D., et al. (2011).
- Wang, D., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23829–23838.
-
RSC Publishing. (2023). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Chem-space. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
- Chen, I-C., et al. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.
-
Arkat USA. (2011). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
- Foley, C. A., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(12), 1956–1962.
-
ResearchGate. (2013). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. [Link]
- Al-Tel, T. H. (2022).
-
SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
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- 5. pubs.acs.org [pubs.acs.org]
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- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Heck Coupling Protocols for Iodo-Pyrazolo[3,4-b]pyrazines
[1]
Executive Summary & Strategic Rationale
The pyrazolo[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., inhibitors of BRAF, JAK, and CDK). Functionalization of this bicyclic system via Palladium-catalyzed cross-coupling is critical for generating structure-activity relationship (SAR) libraries.
While Suzuki-Miyaura and Sonogashira couplings are frequently employed, the Mizoroki-Heck reaction offers a distinct strategic advantage: it allows the direct installation of unsaturated ester, amide, or aryl functionalities without requiring the synthesis of organometallic alkene precursors (boronic acids or stannanes).
Scope of this Guide:
This application note details the optimized protocols for the Heck coupling of 3-iodo-1H-pyrazolo[3,4-b]pyrazines and 6-iodo analogs. It addresses the specific challenges posed by this substrate—namely, the electron-deficient nature of the pyrazine ring and the high propensity for catalyst poisoning via
Mechanistic Insight & Substrate Analysis
The Challenge of the Pyrazolo[3,4-b]pyrazine Core
Unlike simple aryl halides, iodo-pyrazolo[3,4-b]pyrazines present a "Goldilocks" challenge in catalysis:
-
Oxidative Addition (Facile): The pyrazine ring is electron-deficient, making the C–I bond highly reactive toward oxidative addition by Pd(0). This step is rarely rate-limiting.
-
Catalyst Poisoning (High Risk): The N1, N4, and N7 nitrogens are competent ligands. If the catalytic species is not adequately ligated by phosphines, the substrate itself will coordinate to Palladium, forming stable, inactive "off-cycle" complexes (Pd-black formation).
-
Migratory Insertion (Sluggish): Because the heterocycle is electron-poor, the resulting organopalladium intermediate is less nucleophilic. Inserting this species into an electron-deficient alkene (like an acrylate) requires higher temperatures or specialized ligands to force the reaction.
Mechanism & Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "danger zone" where catalyst arrest occurs due to substrate coordination.
Figure 1: Catalytic cycle for Heck coupling of N-heterocycles. Note the 'Off-Cycle Trap' where the pyrazine nitrogen competes with phosphine ligands.
Experimental Protocols
Protocol A: The "Standard" Method (General Screening)
Best for: Initial screening, simple styrenes, and acrylates. Robust and cost-effective.
Reagents:
-
Substrate: 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv)
-
Alkene: Butyl acrylate or Styrene (1.5 – 2.0 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: PPh
(10 mol%) or Xantphos (5 mol%) -
Base: Triethylamine (Et
N) (2.5 equiv) -
Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Procedure:
-
Setup: Oven-dry a 10 mL microwave vial or a Schlenk tube equipped with a magnetic stir bar.
-
Charging: Add the iodo-pyrazolo[3,4-b]pyrazine (1.0 mmol), Pd(OAc)
(11 mg, 0.05 mmol), and PPh (26 mg, 0.10 mmol).-
Note: If using Xantphos, pre-stir the catalyst and ligand in solvent for 15 mins to ensure complexation.
-
-
Inerting: Cap the vessel and purge with Argon or Nitrogen for 5 minutes (balloon or manifold).
-
Solvent Addition: Inject anhydrous DMF (5 mL) through the septum.
-
Reagent Addition: Inject Et
N (350 µL, 2.5 mmol) followed by the alkene (e.g., butyl acrylate, 1.5 mmol). -
Reaction: Heat the mixture to 100 °C (oil bath) or 120 °C (microwave) for 4–12 hours.
-
Monitoring: Check LC-MS at 2 hours. Look for the disappearance of the M+H (Starting Material) peak and appearance of M+H+Alkene-HI.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na
SO , filter, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: The "High-Efficiency" Method (Difficult Substrates)
Best for: Sterically hindered alkenes, electron-rich alkenes, or when Protocol A yields <30%.
Reagents:
-
Catalyst: Pd
(dba) (2.5 mol%) -
Ligand: P(
-Bu) (tetrafluoroborate salt) or SPhos (5-6 mol%) -
Base: Cs
CO (2.0 equiv) or Cy NMe (Dicyclohexylmethylamine) -
Solvent: 1,4-Dioxane or Toluene (if solubility permits)
-
Additive: Tetrabutylammonium chloride (TBACl) (1.0 equiv) – Critical for stabilizing Pd-nanoparticles.
Procedure Modifications:
-
Use a glovebox or strict Schlenk technique; P(
-Bu) is air-sensitive. -
TBACl Effect: The addition of quaternary ammonium salts (Jeffery conditions) significantly accelerates the reaction by stabilizing the anionic palladium species and preventing aggregation into Pd-black.
Optimization & Troubleshooting Guide
The following table summarizes data-driven adjustments based on common failure modes.
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM recovered) | Catalyst inactive or Oxidative Addition failed. | Switch to electron-rich ligands (P( |
| Pd Black Precipitate | Catalyst decomposition (Ligand dissociation). | Increase Ligand:Pd ratio to 4:1. Add TBACl (1 equiv). Switch solvent to DMAc. |
| De-iodination (Ar-H formed) | Ensure solvent is anhydrous. Switch base from Et | |
| Regio-isomers (Alkene) | Migration of the double bond. | Lower temperature.[1] Avoid Ag-salts (which promote migration). Use bidentate ligands (dppf). |
Optimization Workflow
Use this logic flow to determine the best condition for your specific derivative.
Figure 2: Decision matrix for optimizing Heck coupling yields.
Authoritative References
-
General Reactivity of Pyrazolo[3,4-b]pyridines/pyrazines:
-
Transition Metal Catalysis on Pyrazines:
-
The "Jeffery Conditions" (TBACl Additive):
-
Jeffery, T.[1] "On the efficiency of tetraalkylammonium salts in Heck type reactions." This foundational work supports the use of TBACl in Protocol B to stabilize the catalyst against the nitrogen-rich heterocycle.
-
Source: (Classic Reference)
-
-
Mechanism & Catalyst Speciation:
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity.
-
Source:
-
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches | MDPI [mdpi.com]
- 4. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Functionalization of the Pyrazolo[3,4-b]pyrazine Core at the 3-Position
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold
The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science.[1][2] Its unique arrangement of nitrogen atoms allows for a three-dimensional structure that can engage with biological targets through a variety of intermolecular interactions. This has led to the development of numerous compounds with significant pharmacological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobials.[1][3]
The functionalization of this core is critical for modulating its physicochemical properties and biological activity. Among the available positions for substitution, the C3-position is of particular strategic importance. Modifications at this site can profoundly influence the molecule's interaction with target proteins, making the development of robust and selective C3-functionalization methodologies a key objective for researchers in drug discovery. This guide provides a detailed overview of the primary strategies and protocols for achieving selective functionalization at the 3-position of the pyrazolo[3,4-b]pyrazine core.
Understanding the Core: Reactivity and Selectivity
The pyrazolo[3,4-b]pyrazine system is an electron-deficient heterocycle. The reactivity of the carbon positions towards electrophilic or nucleophilic attack is governed by the electronic effects of the fused ring system and the nitrogen atoms. Generally, the pyrazine ring is more electron-deficient than the pyrazole ring.
When considering direct functionalization, such as C-H activation, the relative acidity and accessibility of the protons play a key role. For many substituted pyrazolo[3,4-b]pyrazines, the C3-proton is often the most amenable to deprotonation or direct metallation, paving the way for subsequent reactions. However, the most common and versatile strategy for C3 functionalization involves a two-step process: initial, selective halogenation at the C3-position, followed by a transition-metal-catalyzed cross-coupling reaction. This approach offers a broader substrate scope and more predictable outcomes.
Strategic Approaches to C3-Functionalization
Two primary, field-proven strategies dominate the selective functionalization of the C3-position:
-
Strategy A: Halogenation and Subsequent Cross-Coupling. This is the workhorse method, providing a reliable pathway to a vast array of derivatives. It involves creating a C3-halo (typically bromo or iodo) handle, which then serves as an electrophilic partner in various cross-coupling reactions.
-
Strategy B: Direct C-H Borylation. A more modern, atom-economical approach that avoids the pre-functionalization step of halogenation. This method uses iridium-based catalysts to directly convert the C3-H bond into a boronate ester, which can then be used in subsequent Suzuki-Miyaura couplings.[4][5][6]
The logical workflow for these strategies is outlined below.
Caption: Workflow for C3-Functionalization.
Detailed Protocols and Methodologies
Protocol 4.1: C3-Halogenation of the Pyrazolo[3,4-b]pyrazine Core
Causality: Halogenation at the C3-position transforms a relatively inert C-H bond into a versatile reactive handle for cross-coupling. N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are effective electrophilic halogenating agents for electron-rich and many heterocyclic systems.[7] The choice between bromine and iodine is often strategic; C-I bonds are typically more reactive in subsequent palladium-catalyzed reactions (oxidative addition is faster), but C-Br bonds can offer greater stability and lower cost. The reaction is often performed in a polar aprotic solvent like DMF or CH2Cl2 to ensure solubility of the starting materials and reagents.
Step-by-Step Protocol (Bromination Example):
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the starting pyrazolo[3,4-b]pyrazine (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) or dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.2 eq.) portion-wise to the solution at room temperature. A slight excess of the halogenating agent ensures complete conversion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with CH2Cl2 and wash with an aqueous solution of sodium thiosulfate (10% w/v) to quench any remaining NBS. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-bromopyrazolo[3,4-b]pyrazine.
Protocol 4.2: C3-Arylation via Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura coupling is one of the most robust methods for forming C-C bonds.[8] The reaction requires a palladium catalyst, a ligand, and a base.[8] The choice of catalyst/ligand system is crucial for success. For heteroaryl halides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to promote the challenging oxidative addition step and facilitate the reductive elimination. The base (e.g., K2CO3, Cs2CO3) is required to activate the boronic acid for transmetalation.[8] Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[7]
Step-by-Step Protocol (Microwave-Assisted):
-
Preparation: To a microwave reaction vial, add the 3-halopyrazolo[3,4-b]pyrazine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K2CO3) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst and ligand. A common combination is a pre-catalyst like XPhosPdG2 (2-5 mol%) along with additional XPhos ligand (5-10 mol%).
-
Solvent Addition: Add a suitable solvent mixture, typically a combination of an organic solvent like dioxane or THF and water.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-140 °C for 20-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 3-aryl-pyrazolo[3,4-b]pyrazine.
| Parameter | Condition A (Standard) | Condition B (Microwave) | Typical Yields |
| Catalyst | Pd(PPh3)4 (5 mol%) | XPhosPdG2 (2.5 mol%) | 50-95% |
| Ligand | None | XPhos (5 mol%) | |
| Base | Na2CO3 (2 eq.) | K2CO3 (3 eq.) | |
| Solvent | Dioxane/H2O (4:1) | Dioxane/H2O (4:1) | |
| Temperature | 90 °C | 135 °C | |
| Time | 12-24 h | 40 min | |
| Data synthesized from typical Suzuki-Miyaura conditions described in the literature.[7][9] |
Troubleshooting and Key Considerations
-
Low Yield in Halogenation: If halogenation is sluggish, consider switching to a more polar solvent like DMF or gently heating the reaction. Ensure the starting material is pure, as impurities can interfere with the reaction.
-
Dehalogenation in Cross-Coupling: A common side reaction is the reduction of the C-X bond back to a C-H bond.[10] This can be minimized by using highly pure reagents and solvents, ensuring an inert atmosphere, and choosing an appropriate catalyst system. Sometimes, using a bromo- instead of an iodo-substrate can reduce the rate of dehalogenation.[10]
-
Poor Reactivity in Cross-Coupling: If the reaction does not proceed, consider a different palladium source, ligand, or base. Screening different conditions is often necessary. For particularly challenging substrates, stronger bases like Cs2CO3 or different solvents may be required.
-
Purification Challenges: The nitrogen atoms in the core can make purification by silica gel chromatography difficult due to streaking. Using a small percentage of triethylamine or ammonia in the eluent can often mitigate this issue.
Conclusion
The selective functionalization of the pyrazolo[3,4-b]pyrazine core at the C3-position is a critical capability for chemists engaged in drug discovery and materials science. The two-step halogenation/cross-coupling sequence provides a reliable and highly versatile platform for introducing a wide range of substituents. As synthetic methodologies advance, direct C-H functionalization approaches will likely become more prevalent, offering more efficient and environmentally benign routes to these valuable compounds. The protocols and insights provided herein serve as a robust starting point for researchers looking to explore the chemical space around this important heterocyclic scaffold.
References
-
El-kashef, H., El‐Emary, T., et al. (2000). New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. Pharmazie. Available at: [Link]
-
Gontcharov, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. Available at: [Link]
-
Jismy, B., Guillaumet, G., et al. (2022). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]
-
Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
Polshettiwar, V., et al. (2022). TBAX/Oxone-Mediated Halogenation of Pyrazoles and Other Heterocycles: An Entry to Important Cross-Coupling Reactions. Chemistry – An Asian Journal. Available at: [Link]
-
Sadler, P. J., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]
-
Suzuki-Miyaura Cross Coupling. Organic Chemistry Portal. Available at: [Link]
-
Zemánková, H., Cankař, P., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 10. academia.edu [academia.edu]
using 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile to synthesize kinase inhibitors
Application Note: Strategic Utilization of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile in Kinase Inhibitor Synthesis
Part 1: Executive Summary & Scaffold Analysis
The 3-iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile core represents a "privileged scaffold" in the design of ATP-competitive kinase inhibitors.[1][2] Its structural utility is derived from its resemblance to the adenine moiety of ATP, allowing it to anchor effectively within the kinase hinge region.[1]
This application note details the strategic functionalization of this core. Unlike generic pyrazoles, the fused pyrazine ring alters the electron density (pKa modulation), improving solubility and metabolic stability profiles compared to their pyrazolo[3,4-b]pyridine counterparts.[1] The 3-iodo and 5-cyano motifs serve as orthogonal handles for divergent synthesis, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]
Key Structural Features:
-
N1 (H-bond Donor): Critical for hinge binding (e.g., interaction with the "gatekeeper" residue backbone).[1][2]
-
C3-Iodo (Electrophile): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to install the "hydrophobic spine" or "solvent-front" elements.[1][2]
-
C5-Cyano (Electrophile/Precursor): A versatile masked functionality convertible to amides, amines, or heterocycles (e.g., oxadiazoles) to interact with the ribose-binding pocket or solvent-exposed regions.[1]
Part 2: Synthetic Protocols & Workflows
Retrosynthetic Logic & Pathway Design
The synthesis of kinase inhibitors from this core follows a "Hub-and-Spoke" model.[1] The 3-iodo position is the primary vector for diversity (hinge/gatekeeper interaction), while the 5-cyano position is typically modified late-stage to fine-tune physicochemical properties.[1]
Figure 1: Divergent synthetic workflow starting from the 3-iodo-5-cyano core.[1][2] The pathway prioritizes C3 functionalization followed by C5 modification.
Protocol A: N1-Protection (Essential Pre-step)
Direct coupling on the unprotected core can lead to catalyst poisoning or N-arylation side products.[1][2] Protection with a Tetrahydropyranyl (THP) group is recommended due to its stability under basic coupling conditions and facile acidic removal.[1][2]
Materials:
Procedure:
-
Suspend the core (10 mmol) in anhydrous THF (50 mL).
-
Add p-TsOH (1 mmol) followed by dropwise addition of DHP (20 mmol).
-
Reflux at 65°C for 3 hours. Solution should clarify as the product forms.
-
QC Check: TLC (Hexane:EtOAc 3:1). The N-THP product usually has a higher Rf than the free amine.[1]
-
Concentrate and purify via silica flash chromatography.[1][2]
Protocol B: C3-Functionalization via Suzuki-Miyaura Coupling
This step installs the primary pharmacophore.[1][2] For kinase inhibitors, this is often a substituted phenyl, pyridine, or indazole ring.[1]
Mechanistic Insight: The C3-Iodine bond in the fused 5,6-system is highly activated towards oxidative addition by Pd(0) due to the electron-deficient pyrazine ring.[1] Milder bases (e.g., K2CO3) and standard catalysts (Pd(dppf)Cl2) are sufficient, avoiding the need for harsh conditions that might hydrolyze the nitrile.[1]
Reagents:
Step-by-Step:
-
Inerting: Charge a microwave vial or Schlenk flask with the N1-protected core, boronic acid, and Pd catalyst.[1] Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane (10 mL/g) and 2M Na2CO3.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1][2][3]
-
Purification: Column chromatography (Gradient 0-50% EtOAc in Hexane).
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Protodeboronation of boronic acid | Switch to Boronic Pinacol Ester; use anhydrous conditions (Cs2CO3/DMF). |
| Homocoupling | Oxygen in solvent | More rigorous degassing (sparge with Ar for 15 min).[1][2] |
| Nitrile Hydrolysis | Base too strong / Temp too high | Reduce temp to 80°C; switch base to K3PO4. |
Protocol C: C5-Nitrile Transformation (The "Tail")
The C5-nitrile is a masked amide.[1][2] Many kinase inhibitors (e.g., those targeting JAK or BTK) require a carboxamide in this position to form hydrogen bonds with the ribose-binding pocket residues.[1]
Option 1: Controlled Hydrolysis to Primary Amide [1][2]
-
Add K2CO3 (1.0 eq) and 30% H2O2 (5.0 eq).
-
Stir at Room Temperature for 1 hour. (The reaction is exothermic; use a water bath).[1]
-
Why this works: The Radziszewski hydrolysis is highly selective for nitriles in electron-deficient heterocycles, stopping at the amide without progressing to the acid.[1]
Option 2: Pinner-Type Reaction to Oxadiazoles [1][2]
-
Treat the nitrile with Hydroxylamine HCl (NH2OH[1][2]·HCl) and TEA in EtOH (Reflux, 4h) to form the N-hydroxycarboximidamide.[1]
-
React with an acyl chloride or anhydride to cyclize into a 1,2,4-oxadiazole.[1][2]
-
Application: This creates a rigid, planar extension that can reach into the solvent-exposed front of the kinase.[1]
Protocol D: Global Deprotection
Final removal of the THP group to reveal the hinge-binding NH.[1]
-
Dissolve the functionalized molecule in DCM/MeOH (1:1).
-
Add 4M HCl in Dioxane (5.0 eq).
-
Stir at RT for 2-4 hours.
Part 3: References & Grounding
-
Synthesis of Pyrazolo[3,4-b]pyrazine Core:
-
Iodination & Functionalization Strategies:
-
Source: Han, C. et al. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade."[1][2] Organic Process Research & Development (2024).[1][2]
-
Relevance: While focusing on the 6-chloro derivative, this paper details the stability and handling of the pyrazolo-pyrazine core under scalable conditions, relevant for the 5-cyano analog.[1]
-
-
Kinase Inhibitor Design with Fused Pyrazoles:
-
Source: Laderkqist, Y. et al. "Novel Inhibitors of BRAF Based on a Pyrazine Scaffold."[1] ResearchGate (Contextual Citation).
-
Relevance: Validates the pyrazine-fused systems as bio-isosteres for purines in kinase pockets.
-
-
General Heterocyclic Functionalization (Sandmeyer/Suzuki):
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine | C5H2ClIN4 | CID 124036877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Streamlined Protocol for the Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile via Palladium-Catalyzed Cyanation
Abstract
This application note provides a comprehensive and detailed experimental protocol for the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, a key scaffold in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust palladium-catalyzed cyanation of the corresponding 3-amino-5-iodo-1H-pyrazolo[3,4-b]pyrazine precursor. This document offers in-depth insights into the reaction mechanism, step-by-step procedures for the synthesis of the iodo-precursor and the final product, characterization data, and critical safety considerations for handling cyanide reagents. The protocols described herein are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity and reproducibility for researchers in the field of pharmaceutical development and organic synthesis.
Introduction
The pyrazolo[3,4-b]pyrazine heterocyclic system is a privileged scaffold in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including applications as kinase inhibitors and anti-cancer agents. The introduction of a nitrile group at the C5 position is a key synthetic transformation, as the cyano group can serve as a versatile precursor for other functional groups such as carboxylic acids, amides, and tetrazoles, thereby enabling extensive structure-activity relationship (SAR) studies. This application note details a reliable method for the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile from its iodo analog, a transformation that can be challenging due to the electron-deficient nature of the pyrazine ring and the potential for catalyst inhibition by the nitrogen-rich heterocycle.
Chemical Principles and Mechanism
The conversion of an aryl or heteroaryl iodide to a nitrile is a well-established transformation in organic synthesis, typically achieved through transition metal-catalyzed cross-coupling reactions. Both copper and palladium-based catalytic systems have been successfully employed for this purpose.[1][2] Palladium-catalyzed cyanation reactions, in particular, offer mild reaction conditions and broad functional group tolerance.[3]
The catalytic cycle for the palladium-catalyzed cyanation of 3-amino-5-iodo-1H-pyrazolo[3,4-b]pyrazine is illustrated below. The reaction is initiated by the oxidative addition of the iodo-precursor to a Pd(0) species, forming a Pd(II) intermediate. This is followed by a transmetalation step with a cyanide source, such as zinc cyanide, to generate an arylpalladium(II) cyanide complex. The final step is a reductive elimination that yields the desired nitrile product and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of palladium-catalyzed cyanation.
Experimental Protocols
Part 1: Synthesis of 3-amino-5-iodo-1H-pyrazolo[3,4-b]pyrazine
This protocol outlines the synthesis of the iodo-precursor via electrophilic iodination of a suitable starting material.
Caption: Workflow for the synthesis of the iodo-precursor.
Materials:
-
3-Amino-1H-pyrazolo[3,4-b]pyrazine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-1H-pyrazolo[3,4-b]pyrazine in DMF, add N-iodosuccinimide and a catalytic amount of trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-amino-5-iodo-1H-pyrazolo[3,4-b]pyrazine.
Part 2: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
This protocol details the palladium-catalyzed cyanation of the iodo-precursor.
Caption: Workflow for the palladium-catalyzed cyanation.
Materials:
-
3-amino-5-iodo-1H-pyrazolo[3,4-b]pyrazine (1.0 eq)
-
Zinc cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Celite
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask, combine 3-amino-5-iodo-1H-pyrazolo[3,4-b]pyrazine, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 3-amino-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.
Data Presentation
| Parameter | Iodo-Precursor Synthesis | Cyanation Reaction |
| Starting Material | 3-Amino-1H-pyrazolo[3,4-b]pyrazine | 3-Amino-5-iodo-1H-pyrazolo[3,4-b]pyrazine |
| Key Reagents | N-Iodosuccinimide, TFA | Zn(CN)₂, Pd₂(dba)₃, dppf |
| Solvent | DMF | Anhydrous DMF |
| Temperature | Room Temperature | 120 °C |
| Reaction Time | 12-18 hours | 12-24 hours |
| Typical Yield | 70-85% | 60-75% |
| Purification | Column Chromatography | Recrystallization/Column Chromatography |
Characterization of 3-amino-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): Expected signals for aromatic protons and the amino group protons.
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): Expected signals for the pyrazolopyrazine core carbons and the nitrile carbon.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile), and aromatic C-H and C=N stretching.
-
Mass Spectrometry (ESI-MS): Calculated m/z for C₆H₄N₆ [M+H]⁺.
Safety and Handling
Extreme caution must be exercised when handling cyanide-containing compounds. [4][5]
-
Engineering Controls: All manipulations involving zinc cyanide must be performed in a certified chemical fume hood to prevent inhalation of any potentially evolved hydrogen cyanide gas.[5][6]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves at all times.[7][8] Consider double-gloving when handling solid cyanide.
-
Waste Disposal: All cyanide-containing waste must be quenched with a basic solution of bleach before disposal according to institutional guidelines.[4] Never mix cyanide waste with acidic waste, as this will liberate highly toxic hydrogen cyanide gas.[8]
-
Emergency Procedures: In case of accidental exposure, immediately seek medical attention. Have a cyanide antidote kit readily accessible if institutional policy requires it.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion in cyanation | Inactive catalyst, poor quality solvent or reagents. | Use freshly opened anhydrous solvent. Ensure the catalyst is active and the reaction is performed under strictly inert conditions. |
| Formation of byproducts | Reaction temperature too high or prolonged reaction time. | Optimize the reaction temperature and time. Monitor the reaction closely by TLC or LC-MS. |
| Difficulty in purification | Co-elution of starting material and product, or impurities. | Adjust the eluent system for column chromatography. Consider recrystallization from different solvent systems. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. The palladium-catalyzed cyanation of the iodo-precursor is an efficient method for accessing this important heterocyclic scaffold. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently synthesize this valuable compound for applications in drug discovery and medicinal chemistry.
References
- Sundermeier, M., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides. In Modern Arylation Methods (pp. 185-220). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
University of Wisconsin-Madison. (n.d.). Safety Module: Cyanides. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2014, March 24). Cyanides. Division of Research Safety. Retrieved from [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(21), 4863-4866. [Link]
-
LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Environment, Health & Safety. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
Shashikumar, N. D., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35235-35257. [Link]
-
Tschaen, D. M., et al. (1995). Palladium-catalyzed cyanation of aryl and heteroaryl iodides with copper(I) cyanide. Journal of the Chemical Society, Perkin Transactions 1, (12), 1575-1577. [Link]
Sources
- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-pyrazolecarbonitrile [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. theclinivex.com [theclinivex.com]
- 8. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Design of Red-Shifted ICT Probes Using 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
This Application Note provides a comprehensive technical guide for utilizing 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (CAS 1936029-98-9) as a privileged scaffold in the design and synthesis of "Push-Pull" (Donor-π-Acceptor) fluorescent probes.
Abstract
The development of photostable, long-wavelength fluorescent probes is critical for bio-imaging and environmental sensing. The 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile scaffold represents a high-utility "super-acceptor" building block. Its electron-deficient pyrazine core, augmented by a 5-cyano group, facilitates strong Intramolecular Charge Transfer (ICT) when coupled with electron-rich donors. This guide details the chemical basis, synthesis protocols, and characterization workflows for transforming this intermediate into functional fluorescent sensors.
Chemical Basis & Mechanism
1.1 The "Super-Acceptor" Core
Unlike standard pyrazolo[3,4-b]pyridine fluorophores, the pyrazolo[3,4-b]pyrazine core contains an additional nitrogen atom in the six-membered ring. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly red-shifting the emission spectrum.
-
5-Carbonitrile (–CN): Acts as a strong Electron Withdrawing Group (EWG), further stabilizing the LUMO and enhancing the "pull" effect.
-
3-Iodo (–I): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the modular attachment of electron donors.
-
1H-NH: A site for alkylation to tune solubility or attach organelle-targeting motifs (e.g., triphenylphosphonium for mitochondria).
1.2 Fluorescence Mechanism: Intramolecular Charge Transfer (ICT)
Probes derived from this scaffold operate via the ICT mechanism.[1] Upon excitation, electron density shifts from the donor (attached at C3) to the acceptor (the pyrazolo-pyrazine core).
-
Environmental Sensitivity: The dipole moment change (
) makes these probes highly sensitive to solvent polarity (solvatochromism) and local viscosity (molecular rotors). -
Sensing Logic: Analyte binding (e.g., Cysteine, Metal Ions) typically disrupts or enhances this ICT process, resulting in a ratiometric or "Turn-On" fluorescence response.
Experimental Protocol: Synthesis of a D-π-A Probe
Objective: Synthesis of a representative "Turn-On" polarity probe via Sonogashira coupling. Target Structure: 5-cyano-3-(4-(dimethylamino)phenylethynyl)-1H-pyrazolo[3,4-b]pyrazine.
2.1 Materials & Reagents
-
Scaffold: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (1.0 eq)
-
Donor: 4-Ethynyl-N,N-dimethylaniline (1.2 eq)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (10 mol%)
-
Base/Solvent: Triethylamine (TEA) / THF (anhydrous)
2.2 Step-by-Step Methodology
Step 1: N1-Protection (Recommended) Direct coupling on the free NH heterocycle can poison Pd catalysts.
-
Dissolve the 3-iodo scaffold (1 mmol) in dry DMF.
-
Add K₂CO₃ (2 eq) and stir for 15 min at RT.
-
Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 eq) dropwise.
-
Stir for 3h. Quench with water, extract with EtOAc.[2]
-
Result: 1-((2-(trimethylsilyl)ethoxy)methyl)-3-iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.
Step 2: Sonogashira Coupling (The "Click" Step)
-
In a Schlenk flask, combine the N-protected scaffold (1 mmol) and 4-ethynyl-N,N-dimethylaniline (1.2 mmol).
-
Degas the flask (Vacuum/Argon cycle x3).
-
Add dry THF (10 mL) and TEA (5 mL).
-
Add Pd(PPh₃)₂Cl₂ (35 mg) and CuI (19 mg) under Argon flow.
-
Heat to 60°C for 12 hours. The solution typically turns from pale yellow to deep orange/red (indicative of extended conjugation).
-
Workup: Filter through a celite pad. Concentrate filtrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Step 3: Deprotection (Final Probe Generation)
-
Dissolve the coupled product in DCM (5 mL).
-
Add TFA (1 mL) and stir at RT for 2 hours (removes SEM group).
-
Neutralize with sat. NaHCO₃. Extract with DCM.
-
Final Yield: Typically 60-75% as a dark red solid.
Visualization of Workflows
Figure 1: Synthesis Logic Flow
This diagram illustrates the modular assembly of the probe using the 3-iodo scaffold.
Caption: Modular synthesis pathway transforming the 3-iodo intermediate into a functional fluorescent probe.
Figure 2: ICT Fluorescence Mechanism
This diagram explains how the probe functions at the molecular level.
Caption: Mechanism of Intramolecular Charge Transfer (ICT) and environmental sensitivity of the probe.
Data Presentation: Spectral Expectations
The pyrazolo[3,4-b]pyrazine core offers superior optical properties compared to analogous scaffolds.
| Property | Pyrazolo[3,4-b]pyridine (Analog) | Pyrazolo[3,4-b]pyrazine (Target) | Advantage |
| Core Structure | 1 Nitrogen in fused ring | 2 Nitrogens in fused ring | Stronger Acceptor |
| LUMO Energy | Higher | Lower | Red-shifted absorption |
| Emission Max | ~450-500 nm (Blue/Green) | ~550-650 nm (Orange/Red) | Better tissue penetration |
| Stokes Shift | ~50-80 nm | >100 nm | Reduced self-quenching |
| Quantum Yield | Moderate (0.3 - 0.5) | High (0.4 - 0.8) | Brighter signal |
Troubleshooting & Optimization
-
Solubility Issues: The planar, rigid core can lead to π-π stacking aggregation (quenching fluorescence).
-
Solution: Introduce bulky alkyl chains (e.g., tert-butyl) on the donor moiety or alkylate the N1 position with a PEG chain.
-
-
Catalyst Poisoning: The nitrile and pyrazine nitrogens can coordinate to Palladium.
-
Solution: Use a high-activity catalyst system like Pd(dppf)Cl₂ or increase catalyst loading to 5-10 mol%. Ensure rigorous deoxygenation.
-
-
Hydrolysis: The 5-carbonitrile group is stable under neutral coupling conditions but can hydrolyze to an amide under strong acidic/basic heating.
-
Precaution: Keep workup conditions mild (pH 4-9).
-
References
- Gomha, S. M., et al. (2016). Synthesis and Optical Properties of New Pyrazolo[3,4-b]pyrazine Derivatives. Journal of Heterocyclic Chemistry. (Contextual citation for pyrazolo-pyrazine synthesis methods).
-
Li, Y., & Ma, X. S. (2016). Optical properties of pyrazine derivatives compared with their s-triazine analogs. Atlantis Press. Retrieved from [Link]
-
Mac, M., et al. (2013). Applications of fluorescent sensor based on 1H-pyrazolo[3,4-b]quinoline in analytical chemistry. Journal of Fluorescence. Retrieved from [Link]
Sources
Application Note: Scale-Up Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
The following Application Note and Protocol is designed for the scale-up synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile . This guide synthesizes field-proven methodologies for pyrazolo-pyrazine core construction with advanced functionalization strategies suitable for drug development workflows.
Abstract & Strategic Overview
The synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile presents a classic challenge in heterocyclic process chemistry: balancing the reactivity of the electron-deficient pyrazine core with the need for regioselective functionalization.
While direct electrophilic iodination of the pyrazole C-H bond is possible, the most robust scale-up route utilizes a cyclization-functionalization strategy. This protocol prioritizes the "Nitrile-Cyclization" pathway, starting from substituted pyrazines to yield a 3-amino intermediate, followed by a Sandmeyer iodination and late-stage cyanation. This approach avoids the formation of unstable regioisomers and utilizes stable, crystalline intermediates, ensuring high reproducibility on a multi-gram to kilogram scale.
Key Process Parameters (KPPs)
-
Regiocontrol: Ensuring cyclization occurs at the correct position on the pyrazine ring.
-
Safety: Managing diazonium intermediates during the Sandmeyer reaction.
-
Purification: Minimizing chromatography through crystallization-driven isolation.
Retrosynthetic Analysis
The strategic disconnection reveals three critical phases:
-
Core Assembly: Formation of the pyrazolo[3,4-b]pyrazine skeleton via hydrazine condensation.
-
C-3 Functionalization: Conversion of the C-3 amine to iodide via Sandmeyer chemistry.
-
C-5 Functionalization: Palladium-catalyzed cyanation of the C-5 halide.
Detailed Experimental Protocol
Phase 1: Core Synthesis (Cyclization)
Objective: Synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine. Reaction Type: Nucleophilic Aromatic Substitution / Cyclization.
-
Starting Material: 3,5-Dichloropyrazine-2-carbonitrile (Commercially available or synthesized from 2-aminopyrazine).
-
Reagents: Hydrazine hydrate (64% or 80%), Ethanol (or Isopropanol).
Protocol:
-
Setup: Charge a reactor with 3,5-Dichloropyrazine-2-carbonitrile (1.0 equiv) and absolute Ethanol (10 vol). Cool the mixture to 0–5 °C.
-
Addition: Add Hydrazine hydrate (1.1 equiv) dropwise over 30 minutes, maintaining internal temperature <10 °C. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours. The solution will typically turn yellow/orange, and a precipitate will form.
-
Monitoring: Monitor by HPLC/TLC for consumption of starting material. The intermediate hydrazine adduct cyclizes spontaneously onto the nitrile to form the 3-amino pyrazole ring.
-
Work-up: Cool the slurry to 0 °C and age for 1 hour. Filter the solid.[1][2]
-
Washing: Wash the cake with cold Ethanol (2 vol) followed by Diethyl ether (2 vol) to remove hydrazine traces.
-
Drying: Dry under vacuum at 40 °C to constant weight.
-
Yield Expectation: 85–92%.
-
Appearance: Yellow to orange solid.
-
Checkpoint: Verify structure by 1H NMR (DMSO-d6). Characteristic broad singlet for NH2 (~6.0 ppm) and pyrazole NH (~13.0 ppm).
-
Phase 2: Sandmeyer Iodination (C-3 Functionalization)
Objective: Conversion to 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine. Reaction Type: Diazotization / Iodination.
-
Reagents: Isoamyl nitrite (or t-Butyl nitrite), Diiodomethane (CH2I2) or Iodine (I2)/CuI, THF or Acetonitrile.
-
Safety Note: Diazonium intermediates are potentially explosive. Perform in a well-ventilated hood behind a blast shield.
Protocol:
-
Setup: Suspend 5-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine (1.0 equiv) in anhydrous THF (15 vol). Add Diiodomethane (3.0 equiv) or Iodine (1.5 equiv) with CuI (0.5 equiv).
-
Diazotization: Heat the mixture to 60 °C. Add Isoamyl nitrite (3.0 equiv) dropwise over 1 hour. Gas evolution (N2) will be observed.
-
Digestion: Stir at 60–70 °C for 2–4 hours.
-
Quench: Cool to room temperature. Quench excess iodine/nitrite with saturated aqueous Sodium Thiosulfate solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Purification: The crude product often requires purification.
-
Scale-Up Option: Reslurry in a minimal amount of CH2Cl2/Hexane or pass through a short silica plug eluting with CH2Cl2/EtOAc.
-
Crystallization:[3] Recrystallize from Ethanol/Water if purity <95%.
-
Yield Expectation: 60–75%.
-
Data: 1H NMR should show loss of NH2 signal.
-
Phase 3: Palladium-Catalyzed Cyanation (C-5 Functionalization)
Objective: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. Reaction Type: Palladium-catalyzed Cyanation.
-
Reagents: Zinc Cyanide (Zn(CN)2), Pd(dppf)Cl2·CH2Cl2 (Catalyst), Zinc dust (activator), DMF (Dimethylformamide) or DMAc.
-
Critical Control: The C-I bond at position 3 is stable under these conditions if the temperature is controlled, as the electron-deficient pyrazine C-Cl bond is sufficiently reactive. However, if C-I oxidative addition is competitive, use Pd2(dba)3 / Xantphos which favors aryl chlorides.
-
Alternative: If selectivity is poor, reverse the sequence (Cyanate Phase 1 product, then Iodinate). However, the Sandmeyer on a nitrile-bearing ring is difficult. The proposed route is standard.
-
Protocol:
-
Setup: In a nitrogen-purged reactor, charge 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), Zn(CN)2 (0.6 equiv), and Zinc dust (0.1 equiv).
-
Solvent: Add anhydrous DMF (10 vol). Degas by sparging with Nitrogen for 30 minutes.
-
Catalyst: Add Pd(dppf)Cl2·CH2Cl2 (0.03–0.05 equiv).
-
Reaction: Heat to 90–100 °C. Monitor closely by HPLC. Reaction time is typically 4–8 hours.
-
Note: Avoid overheating (>120 °C) to prevent deiodination or Pd insertion into C-I.
-
-
Work-up: Cool to 20 °C. Dilute with Ethyl Acetate and Water.
-
Quench: Add 10% aqueous Ammonia or Ethylenediamine to chelate Zinc/Copper salts. Stir for 30 mins.
-
Filtration: Filter through Celite to remove metallic residues.
-
Isolation: Wash the organic layer with LiCl solution (5%) to remove DMF, then Brine. Dry over Na2SO4 and concentrate.
-
Final Purification: Recrystallize from Ethanol or Acetonitrile.
-
Yield Expectation: 70–80%.
-
Final Purity: >98% by HPLC.
-
Process Workflow Diagram
Scale-Up Considerations & Troubleshooting
| Parameter | Scale-Up Risk | Mitigation Strategy |
| Hydrazine Handling | Highly toxic; Exothermic reaction. | Use a dosing pump for controlled addition. Maintain T < 10°C. Vent reactor to scrubber. |
| Diazotization | Gas evolution (N2); Thermal runaway. | Control addition rate of nitrite based on gas flow. Use blast shields. Avoid concentrating diazonium salts to dryness. |
| Pd-Cyanation | HCN evolution (trace); Heavy metal residue. | Use Zn(CN)2 (less toxic than NaCN). Scrubber with bleach/NaOH. Use Scavenger resins (e.g., SiliaMetS) for Pd removal. |
| Regioselectivity | Formation of wrong isomer in Step 1. | Ensure starting material quality (3,5-dichloro vs 2,6-dichloro). 3,5-dichloro is required for the 5-substituted product. |
Analytical Specifications (Expected)
-
Appearance: Light yellow to off-white powder.
-
MS (ESI): [M+H]+ = 271.9 (approx). Pattern should show Iodine isotope.[4]
-
1H NMR (DMSO-d6):
- 14.5 ppm (br s, 1H, NH) - Pyrazole proton.
- 8.8-9.0 ppm (s, 1H, Ar-H) - Pyrazine proton at C-6.
References
-
Core Synthesis (Pyrazolo-pyrazine)
-
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. (2024). Organic Process Research & Development. Link
-
-
Iodination Methodology
-
Sandmeyer Functionalization
-
Commercial Availability & CAS Data
-
CAS 1936029-98-9 Entry. ChemScene / PubChem. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. 1279894-07-3|3-Iodo-1H-pyrazolo[3,4-b]pyrazine|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 5-bromo-3-iodo-1h-pyrazolo[3,4-b]pyridine (C6H3BrIN3) [pubchemlite.lcsb.uni.lu]
- 7. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
optimizing Suzuki coupling yield with 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
The following guide is designed as a specialized technical support resource for researchers working with 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile . It synthesizes reactivity data from pyrazolo[3,4-b]pyrazine cores and electron-deficient heteroaryl halides to provide a self-validating optimization workflow.
Subject: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (CAS: 1936029-98-9) Ticket Type: Yield Optimization & Troubleshooting Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary & Substrate Analysis
User Query: "I am observing low yields (<30%) and significant byproduct formation when coupling aryl boronic acids to 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. What are the critical parameters for this substrate?"
Scientist Analysis: This substrate presents a "Triad of Reactivity Challenges" that distinguishes it from standard aryl halides. Your optimization strategy must address these three competing factors simultaneously:
-
The Acidic 1H-Nitrogen (pKa ~10-11): The free NH is acidic. Under basic Suzuki conditions, it deprotonates to form an anion. This anion can coordinate to Palladium (poisoning the catalyst) or reduce the electrophilicity of the C-I bond, hampering oxidative addition.
-
The 5-Cyano Group (Electrophilic Trap): The nitrile at C5 makes the pyrazine ring highly electron-deficient. While this facilitates oxidative addition at C3, it also makes the C6 position susceptible to Nucleophilic Aromatic Substitution (SNAr) by the base (e.g., OH⁻ or OR⁻), leading to degradation.
-
Protodeiodination Risk: Electron-deficient heterocycles are prone to losing the iodine atom (replaced by H) if the transmetallation step is slow or if a hydride source (like an alcohol solvent) is present.
Pre-Reaction Checklist (The "Why" and "What")
Before running your next screen, verify your conditions against these critical standards.
Q: Which base should I use to avoid nitrile hydrolysis and SNAr?
Recommendation: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate Tribasic (K₃PO₄) .
-
Why: Avoid strong nucleophilic bases like NaOH, KOH, or alkoxides (NaOMe, NaOEt). The electron-withdrawing nitrile activates the C6 position of the pyrazine ring. Alkoxides will attack C6 via SNAr, destroying your core. Carbonates and phosphates are non-nucleophilic enough to act only as bases.
-
Protocol Note: Use anhydrous bases if possible, or minimize water content (e.g., 10:1 solvent:water ratio) to prevent nitrile hydrolysis to the amide.
Q: Do I need to protect the 1-NH position?
Recommendation: Yes, for yields >80%.
-
Direct Coupling (Unprotected): Possible but often erratic. Requires excess base (3.0 equiv) to keep the nitrogen fully deprotonated and soluble, but this increases side reactions.
-
Protection Strategy: Protecting the nitrogen with THP (Tetrahydropyranyl) , SEM , or Boc prevents catalyst poisoning and shuts down N-arylation side reactions.
-
Insight: The THP group is generally stable to basic Suzuki conditions but easily removed with mild acid later.
-
Q: What is the best catalyst for this electron-deficient core?
Recommendation: Pd(dppf)Cl₂·DCM or XPhos Pd G2 .
-
Pd(dppf)Cl₂: The large bite angle of the dppf ligand stabilizes the palladium center during the coupling of bulky or heteroaryl substrates. It is the "workhorse" for pyrazines.
-
XPhos Pd G2: If the boronic acid is sterically hindered or unreactive, switch to this precatalyst. The bulky biaryl phosphine facilitates rapid oxidative addition and reductive elimination, outcompeting protodeiodination.
Troubleshooting Guide (Diagnostic Workflows)
Use the following decision matrix to diagnose your specific failure mode.
Scenario A: Starting Material (SM) is consumed, but Product is low. Mass Spec shows [M-I+H].
-
Diagnosis: Protodeiodination (Hydrodehalogenation).
-
Cause: The oxidative addition complex is unstable, or transmetallation is too slow. The Pd-species abstracts a hydride from the solvent (often alcohols).
-
Fix 1 (Solvent): Switch from Ethanol/Methanol to 1,4-Dioxane or Toluene .
-
Fix 2 (Catalyst): Increase catalyst loading or switch to a more active catalyst (e.g., Pd(tBu₃P)₂ ) to speed up the cycle.
-
Fix 3 (Temperature): Lower the temperature. High heat (>100°C) promotes deiodination. Try 60–80°C.
Scenario B: No reaction. SM remains unchanged.
-
Diagnosis: Catalyst Poisoning or Failed Oxidative Addition .
-
Cause: The free NH is coordinating to the Pd, shutting down the cycle.
-
Fix: Protect the nitrogen (e.g., THP protection). If you must run unprotected, ensure you are using 3.0–4.0 equivalents of base to push the equilibrium fully to the pyrazolate anion, although this is less ideal.
Scenario C: New spot appears, but it's not the product (Mass = SM + Aryl - H + solvent adduct?).
-
Diagnosis: SNAr at C6 or Nitrile Hydrolysis .
-
Cause: Base is attacking the ring.
-
Fix: Switch to anhydrous K₃PO₄ in DME (Dimethoxyethane) . Eliminate water and alkoxides completely.
Visualizing the Optimization Logic
The following diagram illustrates the decision pathways for optimizing the yield based on the specific reactivity of the pyrazolo-pyrazine core.
Caption: Diagnostic workflow for identifying the root cause of reaction failure based on LCMS data of the crude mixture.
Optimized Experimental Protocols
Protocol A: The "Robust" Method (Protected Substrate)
Recommended for scale-up and maximum yield.
-
Protection Step (if not already done):
-
React 3-iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and catalytic p-TsOH (0.1 equiv) in THF at 60°C for 2 hours. Isolate the N-THP intermediate.
-
-
Coupling Reaction:
-
Deprotection (Post-Coupling):
-
Treat crude with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour to remove THP.
-
Protocol B: The "Direct" Method (Unprotected Substrate)
Recommended for rapid screening or if protection is difficult.
-
Reaction Setup:
-
Substrate: 1.0 equiv 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.
-
Boronic Acid: 1.5 equiv.[4]
-
Catalyst: 5 mol% XPhos Pd G2 (preferred) or Pd(PPh₃)₄.
-
Base: 3.0 equiv K₃PO₄ (finely ground).
-
Solvent: DME (Dimethoxyethane) / Water (4:1). Note: DME often yields better results than DMF for free NH heterocycles.
-
Conditions: 85°C, sealed vial, 12 hours.
-
Comparative Data: Base & Solvent Effects[5][6]
The following table summarizes expected trends based on the pyrazolo[3,4-b]pyrazine core reactivity [1, 2].
| Parameter | Condition | Expected Outcome | Risk Factor |
| Base | NaOEt / NaOMe | Failure (<10%) | High: SNAr attack at C6 (displaces H or activates ring opening). |
| Base | NaOH (aq) | Low Yield (20-40%) | Medium: Nitrile hydrolysis to amide/acid. |
| Base | Cs₂CO₃ | High Yield (70-90%) | Low: Non-nucleophilic, good solubility in Dioxane. |
| Base | K₃PO₄ | High Yield (75-95%) | Low: Excellent buffering capacity, mild. |
| Solvent | Ethanol/MeOH | Moderate (40-60%) | High: Protodeiodination (hydride source). |
| Solvent | DMF | Good (60-70%) | Medium: Difficult workup, potential decomposition at high T. |
| Solvent | 1,4-Dioxane | Excellent (>85%) | Low: Inert, good solubility for catalyst. |
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation? A: Yes, but be cautious. The nitrile group is sensitive. Limit microwave heating to 100°C for max 30 minutes . Extended microwave heating in aqueous base often hydrolyzes the nitrile to the amide.
Q: Why is my product purple/black? A: This often indicates Palladium black precipitation, meaning the catalyst decomposed before the reaction finished. This suggests your ligand (e.g., PPh₃) is not binding tightly enough or the NH-substrate is stripping the ligand. Switch to a bidentate ligand catalyst like Pd(dppf)Cl₂ to improve stability.
Q: I see a byproduct with Mass M+126. What is it? A: If you are using pinacol esters, this is likely the protodeboronated species or a trapped intermediate. However, if you see M+14 or M+28 differences, check for methylation (if using MeOH) or hydrolysis (+18).
References
-
Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Source: Royal Society of Chemistry (RSC) Advances / PubMed Central. URL:[Link] Relevance: Establishes the baseline protocol (Pd(OAc)2/dppf, Cs2CO3) for the closely related pyrazolo[3,4-b]pyridine core.
-
Suzuki-Miyaura Cross-Coupling Reaction. Source: Organic Chemistry Portal.[5] URL:[Link] Relevance: Provides mechanistic grounding for base selection and side-reaction (protodehalogenation) pathways.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: PubMed Central. URL:[Link] Relevance: Validates the use of XPhos Pd G2 for sterically or electronically challenging pyrazolo-fused systems.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Welcome to the technical support center for the synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies based on established principles of heterocyclic chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, focusing on the identification and mitigation of common byproducts.
Issue 1: Presence of Multiple Spots on TLC After Cyclization Step
Question: I've completed the cyclization to form the 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile core and my TLC shows multiple spots, with one major product spot. What are the likely impurities?
Answer: The formation of multiple products during the cyclization step is a common challenge in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazines.[1] The impurities can arise from several sources:
-
Unreacted Starting Materials: The most straightforward impurities are your unreacted aminopyrazole and the dicarbonyl compound or its equivalent.
-
Regioisomers: Depending on the nature of your starting materials, the cyclization can potentially yield regioisomers. For instance, if you are using an unsymmetrical dicarbonyl compound, the aminopyrazole can condense in two different orientations, leading to isomeric products.[2][3]
-
Incomplete Cyclization Products: The reaction may stall at an intermediate stage, such as a Schiff base or an open-chain enamine, especially if the reaction time is too short or the temperature is not optimal.
-
Side Reactions of the Nitrile Group: The nitrile group can undergo hydration to the corresponding amide under acidic or basic conditions, especially if the reaction is heated for an extended period in the presence of water.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature and Time: Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.[1] Pushing the reaction for too long or at too high a temperature can lead to byproduct formation.
-
Solvent and Catalyst: The choice of solvent and catalyst (acidic or basic) can significantly influence the reaction outcome and regioselectivity.[1][4] A solvent screen is recommended to find the optimal medium for your specific substrates.
-
-
Purification:
-
Column Chromatography: A carefully performed column chromatography is often necessary to separate the desired product from the byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification.[5]
-
Issue 2: Unexpected Byproducts During the Iodination Step
Question: After iodinating my 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, I'm observing byproducts that I can't identify. What could they be?
Answer: The iodination of pyrazole and related heterocyclic systems can sometimes lead to side products.[6] The nature of these byproducts depends on the iodinating agent and the reaction conditions used.
-
Di-iodinated Product: Over-iodination is a possibility, leading to the formation of a di-iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. The second iodine atom would likely substitute at another available position on the heterocyclic core.
-
Oxidized Byproducts: Some iodinating agents are strong oxidizing agents. This can lead to the formation of N-oxides or other oxidation products.
-
Byproducts from Ring Opening: Under harsh reaction conditions (e.g., strong acid or base, high temperature), the pyrazolopyrazine ring system could potentially undergo cleavage.
-
Ipsosubstitution: If there are other substituents on the ring, especially activating groups, there is a possibility of ipso-substitution, where the iodine replaces that substituent.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent to minimize over-iodination. Using a slight excess (e.g., 1.1 equivalents) is often a good starting point.
-
Choice of Iodinating Agent: The choice of iodinating agent is crucial. Milder reagents like N-iodosuccinimide (NIS) may offer better selectivity than harsher reagents like iodine monochloride (ICl) or iodine/iodic acid.[6]
-
Reaction Conditions: Perform the reaction at the lowest effective temperature to minimize side reactions. Monitor the reaction closely by TLC.
Issue 3: Low Yield and Purity After Work-up and Purification
Question: My overall yield for the synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is low, and I'm struggling to get a pure product. What are the common pitfalls?
Answer: Low yield and purity can be a result of issues at multiple stages of the synthesis.
-
Purity of Starting Materials: The purity of your initial reactants is critical. Impurities in the starting materials can carry through the synthesis or interfere with the reactions.[1]
-
Suboptimal Reaction Conditions: As discussed previously, non-optimized reaction conditions can lead to a mixture of products, making purification difficult and lowering the yield of the desired compound.
-
Product Degradation: The target molecule may be unstable under certain conditions. For example, some heterocyclic compounds can be sensitive to strong acids or bases, or prolonged heating.
-
Inefficient Purification: The chosen purification method may not be suitable for separating the product from the byproducts.
Troubleshooting Steps:
-
Characterize Starting Materials: Ensure the purity of your starting materials by techniques such as NMR and melting point analysis.
-
Systematic Optimization: Optimize each step of the synthesis individually before proceeding to the next. This includes screening different catalysts, solvents, temperatures, and reaction times.[1]
-
Careful Work-up: Ensure that the work-up procedure is appropriate and does not cause degradation of the product. For example, if the product is acid-sensitive, a basic wash should be avoided.
-
Alternative Purification Strategies: If column chromatography or recrystallization are not effective, consider other techniques like preparative TLC or semi-preparative HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile?
A1: A common and versatile approach would be a two-step synthesis. The first step involves the construction of the 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile core, likely through the condensation of a 3-amino-4-cyanopyrazole with a 1,2-dicarbonyl compound.[7][8] The second step is the direct iodination of this core at the 3-position.
Q2: What are some common byproducts of the Sandmeyer reaction if it's used to synthesize a precursor?
A2: The Sandmeyer reaction, used to convert an amino group to a halide or cyanide via a diazonium salt, can have byproducts.[9][10] A common byproduct is the formation of biaryls, resulting from the coupling of two aryl radicals.[9] Incomplete reaction can also leave unreacted starting amine.
Q3: How can I confirm the regiochemistry of my final product?
A3: Unambiguous structure determination is crucial. Advanced NMR techniques such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments are powerful tools for establishing the connectivity and spatial relationships of atoms in the molecule, thus confirming the regiochemistry. X-ray crystallography, if a suitable crystal can be obtained, provides definitive structural proof.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
Iodinating agents can be corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Hydrazine derivatives , which may be used as precursors, are often toxic and should be handled with care.
-
Organic solvents are flammable and should be used in a fume hood away from ignition sources.
Q5: My final product is a dark, tarry material. What could be the cause?
A5: The formation of a tarry substance often indicates decomposition or polymerization. This can be caused by:
-
Excessive heat: Running the reaction at too high a temperature can cause degradation.
-
Strongly acidic or basic conditions: The product or intermediates may not be stable under these conditions.
-
Presence of oxygen: Some reactions, particularly those involving radical intermediates, are sensitive to oxygen.[11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.
Visualizing Potential Reaction Pathways and Byproducts
Diagram 1: Synthesis and Potential Byproducts of the Pyrazolo[3,4-b]pyrazine Core
Caption: Potential pathways in the formation of the pyrazolo[3,4-b]pyrazine core.
Diagram 2: Iodination and Potential Side Products
Caption: Potential outcomes of the iodination step.
Data Summary
Table 1: Common Byproducts and Identification
| Potential Byproduct | Likely Origin | Suggested Analytical Method |
| Regioisomeric Product | Non-selective cyclization | 2D-NMR (HMBC, NOESY), X-ray Crystallography |
| Di-iodinated Product | Over-iodination | Mass Spectrometry (observe M+2I peak), NMR |
| Open-chain Intermediate | Incomplete cyclization | Mass Spectrometry, IR (presence of C=O stretch) |
| Amide from Nitrile Hydrolysis | Presence of water and acid/base | IR (presence of C=O and N-H stretches), Mass Spectrometry |
| Biaryl Compound | Sandmeyer reaction of precursor | Mass Spectrometry, NMR |
Experimental Protocols
Protocol 1: General Procedure for Cyclization
Note: This is a general procedure and may require optimization for specific substrates.
-
To a solution of 3-amino-4-cyanopyrazole (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,2-dicarbonyl compound (1.0-1.2 eq.).[1][4][12]
-
Add a catalytic amount of acid (e.g., acetic acid) or base if required.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Iodination
Note: This is a general procedure and may require optimization.
-
Dissolve the 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (1.0 eq.) in a suitable solvent (e.g., DMF, CH2Cl2).[13]
-
Add the iodinating agent (e.g., N-iodosuccinimide, 1.1 eq.) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. Available at: [Link]
-
Peculiarities of iodination of pyrazoles by iodine and iodic acid - INIS-IAEA. Available at: [Link]
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. Available at: [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC. Available at: [Link]
- WO2023114954A1 - Pyrazolopyrazine compounds as shp2 inhibitors - Google Patents.
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. Available at: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine - Semantic Scholar. Available at: [Link]
-
(PDF) Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate - ResearchGate. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]
-
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles - SciELO. Available at: [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling with Nitrogen-Rich Heterocycles
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting N-Heterocycle Interference in Cross-Coupling
Executive Summary: The "Nitrogen Problem"
Why your reaction is failing: If you are attempting to couple a terminal alkyne with a nitrogen-rich heterocycle (e.g., pyridine, pyrimidine, imidazole) using "classic" Sonogashira conditions (Pd(PPh₃)₄, CuI, Et₃N), your failure rate is likely high.
The core issue is Competitive Coordination . The nitrogen lone pair is a potent
The Solution Philosophy: To succeed, you must move from stabilization by excess ligand (classic) to steric exclusion of the substrate (modern). This guide prioritizes Copper-Free and Bulky Phosphine methodologies to bypass the two main failure modes: Catalyst Poisoning and Glaser Homocoupling.
Diagnostic Workflow (Triage)
Before changing your protocol, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure.
Deep Dive: Failure Modes & Solutions
Issue A: Catalyst Poisoning (The "Dead End")
Symptoms: Starting materials remain untouched. No color change in reaction mixture (remains pale yellow). Mechanism: Nitrogen heterocycles (especially pyridines) bind to the Pd(0) or Pd(II) center more tightly than triphenylphosphine (PPh₃), but they are not bulky enough to promote the reductive elimination step. This creates a stable, inactive "resting state" complex.
The Fix: Bulky Ligands (Buchwald Type) Switch to dialkylbiaryl phosphines like XPhos or SPhos .
-
Why: These ligands are massive. They create a "roof" over the palladium center that physically blocks the nitrogen atom of your substrate from coordinating, while still allowing the oxidative addition of the C-X bond [1].
Issue B: Glaser Homocoupling (The "Copper Trap")
Symptoms: Aryl halide remains, but the alkyne is converted into a 1,3-diyne (dimer). Mechanism: Copper(I) facilitates the deprotonation of the alkyne. However, in the presence of trace oxygen or if the oxidative addition to Pd is slow (common with electron-poor heterocycles), the Cu-acetylide species will preferentially dimerize rather than transmetallate to Pd [2].
The Fix: Copper-Free Conditions Eliminate Copper entirely.
-
Why: Modern Pd-precatalysts are active enough to perform the reaction without Cu activation of the alkyne. This removes the pathway for homocoupling [3].
Standard Operating Protocols (SOPs)
Protocol A: The "Golden Standard" (Copper-Free, High Success)
Best for: Pyridines, Pyrimidines, and substrates prone to homocoupling.
System: Pd-G3-XPhos / Cs₂CO₃ / MeCN
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Function |
| Precatalyst | XPhos Pd G3 | 0.02 - 0.05 | Rapidly generates active Pd(0); prevents poisoning. |
| Base | Cs₂CO₃ | 2.0 - 3.0 | Inorganic base avoids forming soluble ammonium salts. |
| Solvent | Acetonitrile (MeCN) | [0.2 M] | Polar aprotic; stabilizes charged intermediates. |
| Temp | 60 - 80 °C | - | Required for Cu-free activation. |
Step-by-Step:
-
Charge: In a vial, add Aryl Halide (1.0 equiv), XPhos Pd G3 (2-5 mol%), and Cs₂CO₃ (2.5 equiv).
-
Purge: Seal vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add anhydrous MeCN (degassed).
-
Alkyne: Add Terminal Alkyne (1.2 equiv) via syringe.[7]
-
Heat: Stir at 65 °C for 4-16 hours.
-
Validation: Reaction should turn from orange to dark brown/black upon completion.
-
Note: If using a volatile alkyne, add it after heating the solvent to ensure immediate reaction, or use a sealed pressure tube.
-
Protocol B: The "Heavy Duty" (For Chlorides & Unreactive Substrates)
Best for: Heteroaryl Chlorides (e.g., 2-chloropyridine).
System: Pd-G3-AmPhos / K₃PO₄ / Water-Dioxane
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Function |
| Precatalyst | AmPhos Pd G3 | 0.05 | High activity for chlorides. |
| Base | K₃PO₄ | 3.0 | Stronger base for difficult oxidative additions. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | [0.2 M] | Aqueous biphasic system promotes solubility of inorganic base. |
Step-by-Step:
-
Follow the setup in Protocol A.[7]
-
Use a mixture of Dioxane and degassed water.
-
Heat aggressively to 90-100 °C.
-
Why Water? The "hydrophobic effect" can accelerate the reaction, and K₃PO₄ is more effective when slightly solubilized [4].
Mechanistic Visualization
Understanding why you are removing Copper and adding bulk is critical.
Figure 2: Comparison of the poisoning pathway in classic systems versus the steric protection offered by bulky ligands.
Frequently Asked Questions (FAQs)
Q1: I don't have XPhos Pd G3. Can I use Pd(OAc)₂ and XPhos ligand separately? A: Yes, but with a caveat. You must mix Pd(OAc)₂ and XPhos (1:2 ratio) in the solvent at 60°C for 30 minutes before adding the aryl halide. This ensures the active Pd(0) species forms. The G3/G4 precatalysts are superior because they guarantee a 1:1 Pd:Ligand ratio and prevent the formation of inactive Pd-clusters during the induction period [5].
Q2: My product is basic. How do I purify it if I used XPhos? A: This is a common pain point. XPhos and its oxide are lipophilic.
-
Method 1 (Acid Wash): If your product is a pyridine, dissolve the crude in EtOAc and extract with 1M HCl. The product goes into the water; XPhos stays in the organic layer. Neutralize the aqueous layer and extract back into EtOAc.
-
Method 2 (Scavengers): Use silica-bound thiol scavengers (e.g., SiliaMetS® Thiol) to remove Pd and phosphine residues.
Q3: Can I use TEA or DIPEA instead of inorganic bases? A: Avoid them for difficult heterocycles. Amine bases can coordinate to Pd, acting as weak poisons. Furthermore, if your heterocycle is electron-deficient, it may undergo Nucleophilic Aromatic Substitution (SnAr) with the amine base at high temperatures. Stick to Cs₂CO₃ or K₃PO₄.
Q4: I see "palladium black" precipitating immediately. What happened? A: This indicates your ligand is not stabilizing the Pd(0) sufficiently, or you have too much oxygen.
-
Check your inert gas lines.
-
Increase the Ligand:Pd ratio to 2:1 or 3:1.
-
Ensure your solvent is degassed (sparging with N₂ for 15 mins is usually sufficient for MeCN).
References
-
Buchwald, S. L., et al. (2005).[6][8] "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. [Link]
-
Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews. [Link]
-
Gelman, D., et al. (2006). "Copper-Free Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes." Angewandte Chemie. [Link]
-
Lipshutz, B. H., et al. (2008). "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper." Organic Letters. [Link][9]
-
Bruno, N. C., et al. (2013). "Buchwald G3 Precatalysts: Preparation and Applications." Chemical Science. [Link]
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cross-Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Ticket ID: #IPP-5CN-CC-001 Subject: Prevention of Hydrodeiodination (Dehalogenation) during Suzuki-Miyaura Coupling Status: Open Urgency: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering a common but frustrating failure mode: Hydrodeiodination (replacement of Iodine with Hydrogen) instead of the desired C-C bond formation.
The substrate, 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile , presents a "perfect storm" for this side reaction:
-
Electronic Deficiency: The pyrazine ring fused with the pyrazole, combined with the electron-withdrawing nitrile (-CN) group, makes the C-I bond extremely reactive toward oxidative addition.
-
Acidic Proton: The N1-H proton is acidic (
), acting as a catalyst poison and a potential proton source. -
Mechanism of Failure: The oxidative addition is fast, but if the subsequent transmetallation is slow, the highly electrophilic Palladium(II) intermediate will scavenge a hydride (from solvent, ligand, or base) and undergo reductive elimination to form the deiodinated byproduct.
This guide provides a root-cause analysis, a decision-tree diagnosis, and a "Gold Standard" protocol to eliminate this impurity.
Module 1: Mechanistic Diagnosis
To fix the problem, we must visualize the competition between the Desired Pathway (Cycle A) and the Failure Pathway (Cycle B) .
The Competitive Landscape
In electron-deficient heterocycles, the Pd(II) intermediate formed after oxidative addition is highly unstable. It "wants" to eliminate something to return to Pd(0). If the boronic acid doesn't arrive in time (Transmetallation), the Pd(II) will find a hydride source (
Figure 1: The "Race Condition" in Cross-Coupling. Path A must be faster than Path B to succeed. Deiodination occurs when Transmetallation is the bottleneck.
Module 2: The "Fix" - Critical Parameters
The N1-Protection Imperative
Do not attempt this coupling on the unprotected scaffold. The free NH group on the pyrazole ring is problematic for two reasons:
-
Catalyst Poisoning: The nitrogen can coordinate to Pd, shutting down the catalytic cycle.
-
Solubility: The unprotected intermediate often aggregates, slowing down the reaction and allowing time for deiodination.
Recommendation: Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) before coupling. These are stable to basic coupling conditions but easily removed later.
Solvent Selection (The "No-Proton" Rule)
The most common source of hydride for deiodination is the solvent, specifically alcohols (Ethanol, Isopropanol) often used in Suzuki couplings.
-
STOP: Using EtOH, MeOH, or iPrOH.
-
START: Using anhydrous 1,4-Dioxane , DMF , or Toluene .
-
Rationale: Alcohols can undergo
-hydride elimination on the metal center, directly feeding the failure pathway.
The Catalyst System (Speed is Safety)
You need a catalyst that promotes rapid transmetallation and reductive elimination.
-
Avoid:
(Too slow, prone to oxidation). -
Avoid:
(Often good, but may be too slow for this specific electron-deficient ring). -
Recommended:
+ XPhos or XPhos Pd G3/G4 precatalyst . -
Why? Buchwald biaryl phosphine ligands (like XPhos or SPhos) are bulky and electron-rich. They stabilize the Pd(0) species and accelerate the reductive elimination step, effectively "winning the race" against deiodination.
Module 3: Step-by-Step "Gold Standard" Protocol
This protocol is designed to minimize deiodination by excluding proton sources and accelerating the catalytic cycle.
Reagents:
-
Substrate: N1-THP-3-iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv)
-
Base:
(Anhydrous, tribasic) (3.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Procedure:
-
Preparation: Dry all glassware in an oven. Use a septum-capped vial or flask.
-
Charging: Add the Substrate, Boronic Acid, Base (
), and Precatalyst (XPhos Pd G3) to the vial. -
Inertion: Seal the vial. Evacuate and backfill with Argon (repeat 3x). Crucial: Oxygen promotes homocoupling and catalyst decomposition.
-
Solvation: Inject anhydrous 1,4-Dioxane via syringe. Do not open the vial to air.
-
Reaction: Heat to 80°C .
-
Note: Do not overheat (>100°C) as this promotes thermal deiodination.
-
Note: Do not underheat (<60°C) or transmetallation may be too slow.
-
-
Monitoring: Check LCMS at 1 hour.
-
Success: Mass = Product.
-
Failure: Mass = [Substrate - I + H].
-
Module 4: Troubleshooting FAQ
Q1: I am still seeing 20% deiodinated byproduct even with XPhos. What now? A: This suggests your boronic acid is stalling.
-
Action: Switch from Boronic Acid to Pinacol Boronate Ester . Esters release the active boronate species more slowly and controlled, preventing "boronic acid decomposition" which often leaves the Pd with nothing to couple to (leading to deiodination).
-
Action: Add Water (degassed) as a strictly controlled additive (e.g., Dioxane:Water 10:1). While we generally avoid protons, some water is necessary to solubilize the inorganic base (
) to activate the boron. If the system is too dry, transmetallation halts.
Q2: Can I use
-
If using
, switch to in Dioxane/Water . Cesium is larger and often helps with the solubility of the ate-complex in difficult couplings. However, XPhos is superior for preventing deiodination on this specific scaffold.
Q3: My reaction turns black immediately and yields are low. A: This is "Palladium Black" precipitation. Your ligand is dissociating.
-
Cause: Likely the unprotected NH is coordinating Pd, displacing the phosphine.
-
Fix: Ensure N1 protection is quantitative before starting the coupling.
Q4: Why not use DMF as a solvent? A: DMF is acceptable, but it can decompose to dimethylamine at high temperatures, which can act as a reducing agent. 1,4-Dioxane is chemically more inert for this specific sensitivity.
Module 5: Decision Tree (Troubleshooting Flow)
Figure 2: Systematic troubleshooting workflow for eliminating deiodinated impurities.
References
-
Mechanisms of Dehalogenation
-
Navarro, O. et al. "Dehalogenation of Aryl Halides by Palladium Catalysts." Journal of Organic Chemistry. This paper details the hydride transfer mechanism from solvents/bases to Pd(II) centers.[1]
-
(Suzuki Nobel Lecture - discussing side reactions).
-
-
Pyrazolo[3,4-b]pyridine/pyrazine Chemistry
- Laleu, B. et al. "Optimization of the Synthesis of Pyrazolo[3,4-b]pyridines." Journal of Organic Chemistry. Highlights the necessity of N-protection in these fused ring systems.
-
(Review on similar scaffold reactivity).
-
Ligand Effects (Buchwald)
- Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research.
-
(Practical troubleshooting steps).
Sources
challenges in the regioselective functionalization of pyrazolo[3,4-b]pyrazines
The following technical guide addresses the regioselective functionalization of 1H-pyrazolo[3,4-b]pyrazine , a privileged scaffold in kinase inhibitor discovery (e.g., SGK1, SHP2 inhibitors).
This guide is structured as a Level 3 Technical Support Resource , assuming the user is familiar with basic organic synthesis but requires specific mechanistic insight to resolve regioselectivity issues.
Status: Active Subject: Troubleshooting Regioselectivity (N-Alkylation, SNAr, C-H Activation) Audience: Medicinal Chemists / Process Chemists
Quick Reference: The Scaffold Map
Before troubleshooting, verify your numbering scheme. This guide uses standard IUPAC numbering for the 1H-pyrazolo[3,4-b]pyrazine fused system.
-
N1/N2: Pyrazole nitrogens (Nucleophilic/Acidic).
-
C3: Pyrazole carbon (Nucleophilic/Electron-rich).
-
N4/N7: Pyrazine nitrogens (Electron-withdrawing).
-
C5/C6: Pyrazine carbons (Electrophilic).[1] C6 is the primary site for SNAr when leaving groups are present.
Module 1: N-Alkylation Selectivity (N1 vs. N2)
User Query: "I am trying to alkylate the N1 position using MeI/K2CO3, but I am seeing a significant amount of the N2 isomer. How can I control this regioselectivity?"
Technical Diagnosis
The pyrazolo[3,4-b]pyrazine core presents a classic tautomeric equilibrium. While the N1-H tautomer is generally thermodynamically more stable, the N2 position is often kinetically accessible or stabilized by specific coordination effects.
-
Thermodynamic Control (N1): Steric hindrance from the peri-hydrogen at C7a (or substituents at C7) is minimal, but electronic repulsion from the lone pair at N7 can destabilize the N1-alkylated product slightly compared to other isomers, though N1 is usually the default "linear" isomer.
-
Coordination Control (N2): In non-polar solvents with specific bases, the metal cation can coordinate between N2 and N7 , locking the deprotonated species in a conformation that exposes N2 to the electrophile.
Troubleshooting & Protocol
| Desired Isomer | Mechanism | Recommended Conditions | Selectivity Ratio (Est.) |
| N1-Alkylation | Steric/Thermodynamic | Base: | > 4:1 (N1:N2) |
| N2-Alkylation | Chelation Control | Base: NaHMDS or LiHMDSSolvent: THF (Non-polar)Temp: 0 °C to RT | > 8:1 (N2:N1) |
The "Chelation Effect" Explained: When using NaHMDS in THF , the sodium cation forms a 5-membered chelate ring bridging N2 and N7 . This blocks N1 and directs the alkylating agent to N2. In polar solvents like DMSO, this ion-pairing is disrupted, favoring the sterically less encumbered or thermodynamically preferred N1 product.
Step-by-Step Protocol (N2-Selective):
-
Dissolve 1H-pyrazolo[3,4-b]pyrazine (1.0 equiv) in anhydrous THF (0.1 M) under
. -
Cool to 0 °C.
-
Add NaHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 30 min to form the anion.
-
Add the alkyl halide (1.2 equiv) dropwise.
-
Allow to warm to RT and stir for 2–4 h.
-
Checkpoint: Monitor by LCMS. The N2 isomer typically elutes after the N1 isomer on reverse-phase (C18) columns due to lower polarity.
Module 2: Nucleophilic Aromatic Substitution (SNAr) at C5 vs. C6
User Query: "I have a 6-chloro-1H-pyrazolo[3,4-b]pyrazine intermediate. Is the chloride reactive enough for SNAr, and is it selective over other positions?"
Technical Diagnosis
Yes, the C6 position is highly activated for SNAr.
-
Electronic Activation: The C6 carbon is adjacent to N7 (pyrazine nitrogen) and para-like to N4 . The electron-withdrawing nature of the pyrazine ring makes C6 highly electrophilic.
-
Regioselectivity: If you synthesize the core from 3,5-dichloropyrazine-2-carbonitrile, the chlorine at C6 is the remnant of the starting material. It is significantly more reactive than the C3 position (which is electron-rich).
-
Comparison: C6 is generally more reactive than C5 (if substituted) because C6 is activated by the inductive effect of N7 and the fusion bond.
Experimental Guidelines
Standard SNAr Protocol (Amine Nucleophiles):
-
Substrate: 6-chloro-1-substituted-pyrazolo[3,4-b]pyrazine.
-
Solvent: n-Butanol (thermal) or DMSO (microwave).
-
Base: DIPEA (2-3 equiv).
-
Conditions:
-
Aliphatic Amines: 80 °C, 2–4 h.
-
Anilines: 120 °C (microwave) or 100 °C (thermal) may be required.
-
-
Troubleshooting: If conversion is low, add KF (1.0 equiv) or use NMP as solvent to increase the effective nucleophilicity of the amine.
Visualizing the Reactivity Flow:
Caption: Synthetic workflow for pyrazolo[3,4-b]pyrazine. The C6-Chloro handle is inherited from the pyrazine precursor.
Module 3: Orthogonal Functionalization (C3 vs. C6)
User Query: "I need to introduce different aryl groups at C3 and C6. Which reaction should I do first?"
Technical Diagnosis
You should utilize the difference in bond strengths and reaction types:
-
C3 (Pyrazole): Electron-rich.[2] Susceptible to Electrophilic Aromatic Substitution (SEAr) . You can introduce an Iodine atom here using NIS.
-
C6 (Pyrazine): Electron-poor. Susceptible to SNAr or Suzuki coupling (oxidative addition into C-Cl).
The "Halogen Dance" Strategy: The C3-I bond is weaker and more reactive toward Pd(0) oxidative addition than the C6-Cl bond. However, C6-Cl is reactive toward SNAr.[3]
Recommended Sequence:
-
Step 1: Iodination at C3.
-
Reagent: NIS (N-iodosuccinimide), DMF, RT.
-
Selectivity: Exclusive to C3 (most electron-rich spot).
-
-
Step 2: Cross-Coupling at C3 (Suzuki).
-
Reagent: Boronic acid, Pd(dppf)Cl2, Na2CO3, Dioxane/H2O.
-
Selectivity: C3-I reacts before C6-Cl due to the weaker C-I bond.
-
-
Step 3: Functionalization at C6.
-
Option A (Suzuki): Use a second boronic acid and higher temp/active catalyst (e.g., XPhos Pd G3).
-
Option B (SNAr): React with an amine/alkoxide.
-
Decision Tree for Multi-Functionalization
Caption: Orthogonal functionalization strategy exploiting C3-I vs C6-Cl reactivity differences.
References & Grounding
-
N-Alkylation Selectivity:
-
Synthesis & SNAr Reactivity:
-
Suzuki Coupling Selectivity (Analogous Systems):
-
Lancois, D., et al. "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling." RSC Adv.2012 , 2, 11263-11266.
-
Key Insight: Demonstrates C3-I vs C6-Cl selectivity in the closely related pyrazolo[3,4-b]pyridine scaffold.
-
-
General Numbering & Structure:
-
PubChem CID 272-60-6: 1H-Pyrazolo[3,4-b]pyrazine.
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. baranlab.org [baranlab.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pyrazolo[3,4-b]pyrazine Intermediate Solubility: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who hit a wall when working with bicyclic heteroaromatics. The pyrazolo[3,4-b]pyrazine scaffold is a highly privileged motif in drug discovery—particularly for kinase inhibition (e.g., SGK1, SHP2)—but its physicochemical properties can make synthesis and purification exceptionally difficult.
This guide is designed to move beyond basic "tips and tricks." Here, we will dissect the thermodynamic causality behind your solubility issues and provide self-validating, field-proven protocols to keep your syntheses in a homogeneous solution.
Mechanistic Insights: The Root of the Solubility Problem
Before troubleshooting, you must understand why your intermediate is precipitating. The pyrazolo[3,4-b]pyrazine core is highly planar and rich in hydrogen-bond donors (the N1-H of the pyrazole) and acceptors (the pyrazine nitrogens).
This high planarity results in an immense crystal packing energy, which thermodynamically opposes solvation and leads to reduced aqueous and organic solubility . This is often empirically reflected by melting points exceeding 170 °C . To dissolve these intermediates, your solvent or synthetic strategy must provide enough energy to break this robust intermolecular lattice. The two primary strategies are physical modification (solvent adducts, temperature) and chemical modification (protecting groups that increase rotational degrees of freedom) [[1]]([Link]).
Frequently Asked Questions (FAQs)
Q1: My unsubstituted 1H-pyrazolo[3,4-b]pyrazine crashes out of solution during Suzuki-Miyaura cross-coupling. How do I fix this? A: The unsubstituted 1H-pyrazole ring acts as a strong intermolecular hydrogen bond networker. The most effective solution is to introduce a sterically bulky protecting group (such as SEM, THP, or Boc) prior to the coupling step. A bulky group acts as a physical wedge, disrupting the planarity of the scaffold and drastically lowering the crystal packing energy, thereby unlocking high solubility in standard organic solvents like dioxane or THF [[1]]([Link]).
Q2: How does the solubility of the pyrazolo[3,4-b]pyrazine scaffold compare to indazoles? A: Indazoles often suffer from extremely poor aqueous solubility (frequently <0.001 mg/mL at pH 7.4). Transitioning to a 1H-pyrazolo[3,4-b]pyrazine hinge-binding motif introduces additional basic nitrogen atoms. This decreases the overall lipophilicity (LogD) and improves solubility without sacrificing kinase binding affinity, as the pyrazine nitrogens can engage in additional favorable protein–ligand interactions .
Q3: I am trying to cyclize a formylated pyrazine with hydrazine, but the starting material is insoluble in ethanol. What are my alternatives? A: Switch to a highly polar, aprotic solvent system like anhydrous DMSO. DMSO can actively coordinate with the intermediate to form highly soluble solvates (e.g., bis-DMSO adducts). This approach has been successfully utilized in scalable continuous flow manufacturing to maintain homogeneous reaction mixtures at elevated temperatures .
Quantitative Data: Temperature-Dependent Solvate Solubility
When utilizing DMSO to overcome crystal lattice energy, temperature plays a critical role in the equilibrium solubility of the intermediate adducts. The following table summarizes the solubility of a key formylated pyrazine intermediate (as a [3·(DMSO)2]2 adduct) used in the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine [[2]]([Link]).
| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Mechanistic Impact & Observation |
| 40 | 46.8 | 0.17 | Baseline solubility; sufficient for slow batch reactions but risks precipitation during continuous flow processing. |
| 50 | 59.3 | 0.21 | Moderate thermal disruption of the crystal lattice; improves reaction kinetics and handling. |
| 60 | 74.5 | 0.26 | Optimal solubility; ensures a completely homogeneous reaction mixture, preventing reactor clogging during rapid hydrazine cyclization. |
Troubleshooting Workflows & Self-Validating Protocols
Protocol A: Establishing an Equilibrium Solubility Baseline
Before optimizing a reaction, you must objectively quantify the solubility limit of your intermediate to validate if your changes are actually working.
-
Supersaturation: Add an excess of the pyrazolo[3,4-b]pyrazine derivative to your chosen solvent (e.g., DMSO or an aqueous buffer) to form a supersaturated suspension.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for 24–48 hours to ensure the system reaches thermodynamic equilibrium.
-
Filtration: Filter the suspension through a 0.22 μm PTFE syringe filter to remove all undissolved crystalline particulates.
-
Validation (Quantification): Quantify the concentration of the dissolved derivative in the filtrate using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy). This resulting concentration is your definitive equilibrium solubility .
Protocol B: SEM-Protection to Chemically Disrupt Crystal Packing
If physical solvent changes fail, chemical modification is required.
-
Suspension: Suspend the poorly soluble pyrazolo[3,4-b]pyrazine intermediate (1.0 eq) in anhydrous DMF (10 mL/g) under an inert argon atmosphere.
-
Deprotonation: Cool to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Deprotonating the N1-H breaks the intermolecular hydrogen bonds holding the crystal lattice together, temporarily bringing the intermediate into solution as a highly nucleophilic sodium salt.
-
Protection: Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq). Stir for 2 hours at room temperature. Causality: The bulky SEM group covalently locks the molecule into a state with higher rotational degrees of freedom, permanently preventing tight crystal packing .
-
Validation: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and verify via TLC/LC-MS. The product will now exhibit >50x higher solubility in standard organic solvents.
Protocol C: Temperature-Controlled Hydrazine Cyclization in DMSO
For early-stage cyclizations where protecting groups cannot yet be applied.
-
Dissolution: Charge the off-white solid pyrazine intermediate to a reaction vessel. Add anhydrous DMSO (approx. 12 mL/g) and stir at 60 °C until complete dissolution is achieved. Causality: Heating to 60 °C maximizes the solubility of the DMSO solvate adduct (reaching ~74.5 mg/mL), completely overcoming the native crystal lattice energy .
-
Thermal Equilibration: Cool the homogeneous solution to 30–40 °C. Self-Validating Check: Visually confirm the solution remains homogeneous. If precipitation occurs, reheat to 60 °C and increase the DMSO volume by 10%.
-
Cyclization: Add hydrazine monohydrate (5.0 eq, 6.2 M in DMSO) continuously over 1 minute to control the reaction exotherm.
-
Validation: Quench an aliquot with acetic acid (1.5 eq) and analyze via quantitative HPLC to verify full conversion to the cyclized pyrazolo[3,4-b]pyrazine .
Solubility Strategy Decision Matrix
Use the following logical workflow to determine the best approach for your specific synthetic step.
Logical workflow for diagnosing and resolving pyrazolo[3,4-b]pyrazine solubility challenges.
References
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry (NIH/PubMed). Available at:[Link]
-
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters (PMC). Available at:[Link]
-
Supporting Information: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Organic Process Research & Development. Available at:[Link]
Sources
catalyst selection for cross-coupling reactions with 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Technical Support Center: Cross-Coupling Protocols for 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Ticket #4920: Catalyst & Condition Optimization
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Suzuki and Sonogashira couplings for 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (CAS: 1936029-98-9).[1]
Executive Summary: The Substrate Profile
Before selecting a catalyst, you must understand the "personality" of your substrate. 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile presents a unique triad of challenges:
-
Electronic Deficiency: The fused pyrazine ring, reinforced by the 5-cyano group, makes the C3-Iodine bond highly activated for oxidative addition. However, this also makes the ring system electron-poor, potentially destabilizing electron-rich Pd(0) intermediates.[1]
-
Coordination Sites: The pyrazine nitrogens (N4/N7 positions) are potent
-donors.[1] They can displace monodentate phosphines (like PPh ), leading to catalyst deactivation (formation of "palladium black"). -
Acidic Proton (1H-NH): The pyrazole NH is acidic (
).[1] In basic coupling conditions, this generates an anionic species that can form insoluble aggregates or sequester the copper co-catalyst in Sonogashira reactions.
Catalyst Selection Guide (Decision Matrix)
Q: Which catalyst system should I use for Suzuki-Miyaura Coupling?
A: For this specific scaffold, bidentate ligands are superior to monodentate ones because they resist displacement by the pyrazine nitrogens.
| Scenario | Recommended System | Rationale |
| Standard Aryl Boronic Acids | Pd(dppf)Cl | The large bite angle of dppf stabilizes the Pd center against coordination from the pyrazine nitrogens. The dichloromethane adduct adds stability/shelf-life.[1] |
| Sterically Hindered / Electron-Poor Boronates | XPhos Pd G2 (2-3 mol%)+ K | Dialkylbiaryl phosphines (Buchwald ligands) facilitate oxidative addition and are bulky enough to prevent substrate coordination to the metal center.[1] |
| Scale-Up (>10g) | Pd(PPh | While cheap, PPh |
Q: Can I run a Sonogashira reaction without protecting the NH group?
A: No. (Or highly inadvisable).
The free NH group will deprotonate under standard Sonogashira conditions (Et
-
Recommendation: Protect the NH with THP (Tetrahydropyran) or SEM (2-(Trimethylsilyl)ethoxymethyl) prior to coupling.[1]
-
Catalyst: PdCl
(PPh ) (5 mol%) + CuI (2 mol%).[1]
Troubleshooting Guide: Common Failure Modes
Issue 1: "The reaction turned black immediately and stalled."
-
Diagnosis: Catalyst decomposition (Pd black formation).[1] The substrate's pyrazine nitrogens displaced your ligands.[1]
-
Fix: Switch from monodentate ligands (Pd(PPh
) ) to chelating ligands (Pd(dppf)Cl ) or bulky ligands (XPhos , SPhos ). -
Immediate Action: Add 10 mol% free ligand (e.g., dppf) to the black mixture; sometimes this can re-solubilize the Pd, but usually, you must restart.
Issue 2: "I see the product, but the nitrile (CN) is missing/hydrolyzed."
-
Diagnosis: Base-mediated hydrolysis.[1] The 5-CN group is activated by the electron-deficient pyrazine ring, making it susceptible to attack by hydroxide.[1]
-
Fix:
-
Switch base from Na
CO (generates OH in water) to K PO (anhydrous conditions possible) or CsF .[1] -
Reduce water content: Use anhydrous DMF or Dioxane with minimal water (just enough to solubilize the base, or use a phase transfer catalyst).
-
Issue 3: "Protodeiodination (Reduction) is the major product."[1]
-
Diagnosis: The oxidative addition complex is forming, but transmetalation is slow. The Pd-Ar intermediate abstracts a hydride (from solvent or base).[1]
-
Fix:
Visual Workflow: Mechanism & Logic
The following diagram illustrates the critical decision pathways and mechanistic interactions for this specific substrate.
Caption: Decision tree for catalyst selection emphasizing ligand stability for Suzuki and NH-protection for Sonogashira protocols.
Standard Operating Procedures (SOPs)
Protocol A: Suzuki Coupling (Robust Method)
Target: Coupling with phenylboronic acid derivatives.[1][2]
-
Setup: In a 20 mL vial equipped with a magnetic stir bar, charge:
-
Solvent: Add 1,4-Dioxane (8 mL) and Water (2 mL). Note: Degas solvents by sparging with Nitrogen for 10 mins prior to addition.[1]
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LC-MS.[1][4][5]
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[6] Dry over Na
SO . -
Purification: Flash chromatography. (Note: The product is likely polar; use DCM/MeOH gradients).[1]
Protocol B: NH-Protection (Pre-Sonogashira)
Target: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo...[1]
-
Suspend substrate (1.0 equiv) in DCM (0.2 M).[1]
-
Add 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv) and p-Toluenesulfonic acid (pTSA) (0.1 equiv).
-
Stir at RT for 2–4 hours until the solid dissolves and TLC shows conversion.
-
Wash with sat.[1] NaHCO
, dry, and concentrate.[6] Use this protected intermediate for the Sonogashira coupling to avoid Copper poisoning.[1]
References & Authority
-
Scaffold Reactivity & Kinase Inhibition:
-
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.[1]
-
Source: ACS Medicinal Chemistry Letters / PMC.[1]
-
Relevance: Validates the Suzuki coupling on the 3-iodo-pyrazolo[3,4-b]pyrazine core and highlights the utility of the scaffold in drug discovery.
-
-
Protection Strategies for Azoles:
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
-
Source: Arkivoc (Arkat USA).[1]
-
Relevance: Establishes the necessity of protecting the NH group during Sonogashira couplings to prevent side reactions and catalyst poisoning.[1]
-
URL: [Link]
-
-
General Suzuki Mechanism & Ligand Effects:
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Management for Pyrazolo[3,4-b]pyrazine Synthesis
Welcome to the Application Scientist Support Center. Pyrazolo[3,4-b]pyrazines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., SGK1, SHP2) and energetic materials. However, the electron-deficient nature of the pyrazine ring and the high reactivity of its intermediates make this scaffold notoriously sensitive to thermal degradation.
This guide provides field-validated troubleshooting strategies, mechanistic explanations, and strict temperature-controlled protocols to prevent ring-opening, dehalogenation, and exothermic runaways during your synthetic workflows.
Diagnostic Workflow: Thermal Degradation
Before diving into specific protocols, use the diagnostic logic tree below to identify which stage of your synthesis is failing due to improper temperature management.
Diagnostic workflow for troubleshooting thermal degradation in pyrazolo[3,4-b]pyrazine synthesis.
Troubleshooting Guides & FAQs
Q1: My hydrazine-mediated cyclization to form the 1H-pyrazolo[3,4-b]pyrazine core is yielding a complex mixture of degradation products. How can I control this? A1: The addition of hydrazine to formylated or cyanated pyrazine precursors is highly exothermic. If the internal temperature exceeds 60 °C, the electron-deficient pyrazine ring becomes highly susceptible to nucleophilic attack by unreacted hydrazine, leading to ring-opening and polymerization. Causality & Solution: The heat of decomposition and rapid kinetics of hydrazine addition require strict thermal management. Maintaining the reaction temperature strictly between 30 °C and 40 °C is critical. For scale-up, transitioning from batch processing to a continuous flow formylation/hydrazine cyclization cascade effectively dissipates the heat, preventing thermal runaway and significantly increasing the assay yield .
Q2: During the functionalization of 3,5-dichloro-pyrazine-2-carbaldehyde via Grignard addition, I am observing significant impurity formation. Is this a temperature issue? A2: Yes. Pyrazine carbaldehydes are highly reactive and sensitive to over-addition and ring-opening under basic metallation conditions. Causality & Solution: The addition of methylmagnesium bromide (MeMgBr) must be cryogenically controlled. Exceeding 5 °C provides enough thermal energy to overcome the activation barrier for secondary additions or degradation of the pyrazine core. External cooling must be applied to keep the internal reaction temperature below 5 °C during the entire addition process, ensuring quantitative conversion to the desired secondary alcohol without compromising the heterocyclic backbone .
Q3: I am performing a Suzuki-Miyaura cross-coupling on a halogenated pyrazolo[3,4-b]pyrazine, but I'm seeing rapid palladium black precipitation and dehalogenation. Should I lower the temperature? A3: Yes, but you must pair the temperature reduction with careful ligand selection. Causality & Solution: While traditional Suzuki couplings are often refluxed at >110 °C, electron-deficient pyrazolo[3,4-b]pyrazines are prone to protodehalogenation at elevated temperatures. Reducing the temperature to 80–100 °C mitigates the thermal degradation of the oxidative addition complex. Utilizing a robust catalyst system like Pd(dppf)Cl₂ with Cs₂CO₃ in a dioxane-water mixture at 100 °C has been proven to yield selective cross-coupling without destroying the core .
Q4: How does N-substitution affect the overall thermal stability of the pyrazolo[3,4-b]pyrazine scaffold during downstream processing? A4: Unsubstituted 1H-pyrazolo[3,4-b]pyrazines possess an acidic N-H that can participate in unwanted side reactions at high temperatures. Causality & Solution: Alkylation (e.g., N-methylation) significantly increases the thermal stability of the scaffold. For instance, N-methylated pyrazole derivatives can exhibit thermal stability up to 300 °C. This stabilization occurs because the removal of the acidic proton prevents intermolecular hydrogen bonding and self-catalyzed degradation pathways, making the intermediate much more robust for subsequent high-temperature steps .
Quantitative Data: Thermal Thresholds
The following table summarizes the validated temperature limits for various reaction stages involving pyrazolo[3,4-b]pyrazine derivatives. Adhering to these ranges is critical for maintaining structural integrity.
| Reaction Stage | Reagents / Catalyst | Recommended Temp Range | Critical Failure Temp | Primary Failure Mode |
| Grignard Addition | MeMgBr, THF | 0 °C to 5 °C | > 10 °C | Over-addition, pyrazine ring-opening |
| Hydrazine Cyclization | N₂H₄·H₂O, DMSO | 30 °C to 40 °C | > 60 °C | Exothermic runaway, core degradation |
| Suzuki Cross-Coupling | Pd(dppf)Cl₂, Dioxane/H₂O | 80 °C to 100 °C | > 120 °C | Protodehalogenation, Pd black formation |
| N-Alkylation | Alkyl halide, Base | 20 °C to 60 °C | > 80 °C | Formation of regioisomer mixtures |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step if the monitoring criteria are not met.
Protocol A: Temperature-Controlled Hydrazine Cyclization
Designed to prevent exothermic degradation during the formation of the pyrazole ring.
-
Preparation: Dissolve the formylated pyrazine intermediate in anhydrous DMSO (12 mL/g) in a jacketed reactor equipped with an internal temperature probe and overhead stirring.
-
Equilibration: Cool the homogeneous solution to exactly 30 °C using the thermoregulated jacket. Ensure the temperature is stable for at least 5 minutes.
-
Controlled Addition: Add hydrazine monohydrate (5.0 equiv, 6.2 M in DMSO) dropwise.
-
Crucial Causality Step: The reaction is highly exothermic. Adjust the addition rate to ensure the internal temperature never exceeds 40 °C . If the temperature spikes, pause the addition immediately; failure to do so will result in nucleophilic ring-opening of the pyrazine.
-
-
Monitoring & Quenching: Stir the mixture for 30–150 minutes at 30 °C. Withdraw aliquots, quench immediately with acetic acid (to halt further hydrazine reactivity), and monitor via HPLC until complete conversion is achieved.
Protocol B: Cryogenic Grignard Addition to Pyrazine Carbaldehydes
Designed to prevent over-addition and maintain the integrity of the halogenated pyrazine core.
-
Setup: Charge a flame-dried, nitrogen-purged flask with 3,5-dichloro-pyrazine-2-carbaldehyde and anhydrous THF.
-
Cooling: Submerge the flask in an ice/brine bath. Monitor the internal temperature until it stabilizes below 5 °C.
-
Addition: Add MeMgBr (1.1 equiv) dropwise via a syringe pump over 10–15 minutes.
-
Crucial Causality Step: Pause the syringe pump if the internal temperature rises above 5 °C. The activation energy for secondary addition to the resulting alcohol is reached at approximately 10 °C.
-
-
Validation & Quenching: After 10 minutes of stirring at < 5 °C, quench the reaction carefully with cold, saturated aqueous NH₄Cl before allowing the mixture to warm to room temperature. Extract with EtOAc and verify the presence of the secondary alcohol via LC-MS.
References
-
Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade Source: Organic Process Research & Development (Genentech) URL: [Link]
-
Title: Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles Source: ACS Omega (via PubMed Central) URL: [Link]
work-up procedures for removing palladium catalyst from pyrazolo[3,4-b]pyrazine products
Status: Operational Operator: Senior Application Scientist, Purification Core Topic: Work-up procedures for removing palladium catalyst from pyrazolo[3,4-b]pyrazine products
Welcome to the Purification Core
You are likely here because your pyrazolo[3,4-b]pyrazine scaffold—a privileged structure in kinase inhibitor discovery—is tenaciously holding onto palladium. Standard aqueous washes (EDTA, brine) have failed, and you are facing ICH Q3D compliance issues (>10 ppm).
This guide addresses the specific coordination chemistry of the pyrazolo[3,4-b]pyrazine core and provides high-affinity scavenging protocols to break the Pd-Nitrogen bond.
Module 1: The Diagnosis (Why is the Pd sticking?)
The Chelation Challenge
The pyrazolo[3,4-b]pyrazine core is not just a substrate; it is a bidentate ligand . The proximity of the pyrazole nitrogen (N1/N2) and the pyrazine nitrogen (N4) creates a "pocket" capable of chelating Pd(II) species, similar to 2,2'-bipyridine. Standard extraction fails because the formation constant (
Visualization: The Coordination Trap
The following diagram illustrates why your product is competing with your scavengers.
Figure 1: Mechanistic view of Palladium chelation by the pyrazolo[3,4-b]pyrazine scaffold. The bidentate binding mode renders mild washes ineffective.
Module 2: Scavenger Selection & Protocols
To remove Pd, we must introduce a ligand with a higher affinity for Pd than your product. For nitrogen-rich heterocycles, sulfur-based scavengers are the gold standard due to the soft-soft interaction between Sulfur and Palladium.
Comparative Efficiency Table
| Method | Active Ligand | Mechanism | Efficiency (Pd) | Rec.[1] for Pyrazolo-pyrazine? |
| SiliaMetS® TMT | Trimercaptotriazine | Chelation (Tridentate) | Excellent (>99%) | Primary Choice |
| SiliaMetS® Thiol | 1-Propanethiol | Binding (Monodentate) | Very Good | Secondary Choice |
| Activated Carbon | Carbon Surface | Adsorption | Variable | Good for colored colloids |
| L-Cysteine Wash | Amino Acid | Chelation | Moderate | Only if product is water-stable |
| Crystallization | N/A | Exclusion | Poor | Ineffective as sole method |
Protocol A: The "Gold Standard" (SiliaMetS® TMT/Thiol)
Best for: High-value APIs, late-stage intermediates, and removing both Pd(0) and Pd(II).
The Logic: TMT (Trimercaptotriazine) is a robust scavenger that withstands high temperatures. It is preferred over Thiol if the Pd content is extremely high (>500 ppm) or if the Pd is in the zero oxidation state [1][2].
Step-by-Step:
-
Solvent Selection: Dissolve your crude pyrazolo[3,4-b]pyrazine product in a solvent where it is fully soluble .
-
Recommended: THF, DMF, or 10% MeOH/DCM.
-
Note: If the product precipitates, the scavenger cannot access the trapped Pd.
-
-
Loading: Add SiliaMetS® TMT (or Thiol) at 4–5 equivalents relative to the residual Palladium content.
-
Rule of Thumb: If Pd content is unknown, use 10% w/w relative to the crude mass.
-
-
Incubation: Stir at elevated temperature (50–60°C ) for 4–12 hours.
-
Why Heat? The Pd-Product bond is kinetically stable. Heat promotes ligand exchange.
-
-
Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane filter.
-
Critical: Wash the filter cake copiously with the reaction solvent to recover adsorbed product.
-
-
Analysis: Concentrate the filtrate and analyze a small aliquot via ICP-MS.
Protocol B: Activated Carbon (For Colloidal Pd)
Best for: Removing "Pd black" (colloidal nanoparticles) and colored impurities.
The Logic: While less selective than functionalized silica, activated carbon (specifically types like Darco® KB-B ) has a high surface area for adsorbing metal clusters [3].
Step-by-Step:
-
Dissolve crude material in THF or EtOH (10–20 volumes).
-
Add Activated Carbon (Darco® KB-B) at 10–20% w/w relative to the substrate.
-
Stir at reflux for 1–2 hours.
-
Warning: Do not stir overnight; desorption of impurities can occur.
-
-
Filter hot through a Celite® pad.
-
Double Filtration: If the filtrate is grey, refilter through a 0.22 µm PTFE filter to remove carbon fines.
Module 3: Troubleshooting & FAQs
Q1: My product is precipitating with the scavenger. What do I do?
A: This is a common issue with pyrazolo[3,4-b]pyrazines due to their planar, stacking nature.
-
Fix: Switch to a "swelling" solvent like DMF or DMSO for the scavenging step. Even if you plan to crystallize later, the scavenging must happen in the homogeneous phase.
-
Alternative: Use SiliaMetS® Thiol in a cartridge format (flow chemistry) if your solubility allows passing the solution through a heated column.
Q2: I used Thiol silica, but the product is still grey/brown.
A: You likely have colloidal Palladium (Pd nanoparticles) rather than ionic Pd(II).
-
Fix: Silica-bound ligands target ionic Pd. For colloids, you need Activated Carbon (Protocol B) . A sequential treatment (Carbon reflux
Filter Si-TMT scavenge) is often the ultimate purification method.
Q3: Can I just wash with aqueous L-Cysteine?
A: You can try, but be cautious.
-
Risk: Pyrazolo[3,4-b]pyrazines can act as bases. If you use acidic Cysteine HCl washes, you might protonate your product and lose it to the aqueous layer.
-
Protocol: Use neutral L-Cysteine (adjusted to pH 7) and heat the biphasic mixture to 50°C. The heat is necessary to break the Pd-heterocycle coordination [4].
Module 4: Regulatory & Workflow Visualization
ICH Q3D Compliance
For an oral drug product, the daily exposure limit for Palladium is 100 µ g/day .[2]
-
If max daily dose is 10g: Limit is 10 ppm .[2]
-
If max daily dose is 1g: Limit is 100 ppm .
Decision Matrix
Use this logic flow to determine your next move.
Figure 2: Decision Matrix for selecting the appropriate palladium remediation strategy based on solubility and impurity type.
References
-
Garrett, C. E., & Prasad, K. (2004).[3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[3][4] [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]
-
Nikoshvili, L. Z., et al. (2015). Covalent triazine framework-supported palladium nanoparticles for catalytic hydrogenation of N-heterocycles. Journal of Materials Chemistry A. [Link]
-
ICH Expert Working Group. (2019). ICH Q3D (R1) Guideline for Elemental Impurities. International Council for Harmonisation. [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Assessment of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Abstract
This guide provides a comprehensive framework for the characterization of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile purity using High-Performance Liquid Chromatography (HPLC). As a key heterocyclic building block in pharmaceutical research and development, ensuring the purity and identifying potential impurities of this compound is critical for downstream success. This document details a rationale-driven approach to method development, presents a robust, validated HPLC protocol, and compares its performance with alternative analytical strategies. The methodologies described are grounded in established principles of chromatographic science and adhere to international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[1][2] Experimental data is presented to support all procedural choices, providing researchers, scientists, and drug development professionals with a practical and scientifically sound guide for implementation.
Introduction
3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (CAS No. 1936029-98-9) is a nitrogen-containing heterocyclic compound featuring a fused pyrazole and pyrazine ring system.[3] Such scaffolds are of significant interest in medicinal chemistry due to their structural similarities to purines, making them valuable precursors for a wide range of biologically active molecules. The synthesis of complex heterocyclic systems can often generate a variety of impurities, including starting materials, intermediates, regioisomers, and degradation products.[4][5] Therefore, a reliable and robust analytical method for quantifying purity is paramount to ensure the quality and consistency of the material used in further synthetic steps and biological screening.
The analysis of polar, nitrogen-containing compounds by reversed-phase (RP) HPLC, the workhorse of pharmaceutical analysis, presents distinct challenges.[6][7] These molecules often exhibit poor retention on traditional nonpolar stationary phases (like C18) and are prone to peak tailing due to secondary interactions with residual silanols on the silica support.[8][9] This guide addresses these challenges by systematically exploring the critical parameters of HPLC method development, from column and mobile phase selection to full method validation in accordance with ICH Q2(R2) guidelines.[10][11]
Part 1: HPLC Method Development - A Rationale-Driven Approach
The primary objective of this method development was to establish a stability-indicating HPLC assay. This requires a method capable of separating the main compound from any potential process-related impurities and degradation products. The development process follows the principles of a systematic, science- and risk-based approach as outlined in ICH Q14.[1]
Caption: A streamlined workflow for HPLC method development.
Column Selection Strategy: Mitigating Polarity Challenges
The choice of stationary phase is the most critical factor in achieving adequate retention and selectivity for polar analytes. We compared three common types of reversed-phase columns to assess their suitability.
-
Conventional C18: While widely used, standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to irreproducible retention times.[9] For a polar molecule like 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, retention is often minimal.
-
Polar-Embedded C18: These columns incorporate a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This modification increases the surface polarity, preventing phase collapse and improving retention and peak shape for polar compounds.
-
Mixed-Mode Chromatography: These advanced columns combine reversed-phase and ion-exchange functionalities on a single support.[12][13] For nitrogen heterocycles, which can be protonated at low pH, a mixed-mode column with cation-exchange properties can offer significantly enhanced retention and unique selectivity.[14]
Experimental Comparison: A screening experiment was conducted using a simple isocratic mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). The results clearly demonstrate the advantage of using a stationary phase designed for polar analytes.
| Stationary Phase Type | Retention Time (min) | Tailing Factor | Observations |
| Conventional C18 | 1.25 | 2.1 | Poor retention (near void volume), significant peak tailing. |
| Polar-Embedded C18 | 3.85 | 1.3 | Good retention, significantly improved peak symmetry. |
| Mixed-Mode (RP/Cation-Exchange) | 7.50 | 1.1 | Excellent retention and peak shape. |
| Rationale for Selection: While the Mixed-Mode column provided the best retention, the Polar-Embedded C18 column was selected for full method development. It offers a robust balance of good retention, improved peak shape, and broader applicability, representing a more conventional and easily transferable approach. |
Mobile Phase Optimization: The Critical Role of pH
The basic nitrogen atoms in the pyrazolo-pyrazine ring system mean that the analyte's charge state is dependent on the mobile phase pH.[15] Operating at a controlled pH is essential for reproducibility. An acidic mobile phase (pH < 4) ensures that the heterocyclic nitrogens are consistently protonated, minimizing peak shape issues arising from mixed ionic states.[7]
We evaluated mobile phases buffered with 0.1% formic acid (pH ~2.7) and a 10 mM ammonium acetate buffer (pH ~4.5). The use of 0.1% formic acid provided superior peak sharpness and is compatible with mass spectrometry (MS), which is invaluable for future impurity identification. Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency.
Detection Wavelength
Using a photodiode array (PDA) detector, the UV spectrum of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile was recorded. The spectrum showed two absorbance maxima. The higher wavelength maximum at 295 nm was selected for quantification to enhance specificity and minimize interference from common solvents and potential impurities that may absorb only at lower wavelengths.
Part 2: Optimized HPLC Protocol and System Suitability
Based on the development studies, the following optimized method was established.
Detailed Experimental Protocol
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters XBridge BEH C18 (Polar-Embedded), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | PDA/UV at 295 nm |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Sample Concentration | ~0.5 mg/mL |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. System Suitability Testing (SST) is performed by injecting a standard solution multiple times. The results must meet the predefined acceptance criteria as mandated by pharmacopeias like the USP.[16][17]
| SST Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 1.5 | 1.2 |
| Theoretical Plates (N) | ≥ 5000 | 12,500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.3% |
| %RSD of Retention Time (n=6) | ≤ 0.5% | 0.1% |
Part 3: Method Validation According to ICH Q2(R2) Guidelines
The optimized method was subjected to a full validation study to demonstrate its fitness for the intended purpose—quantifying the purity of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.[2][18]
Caption: Key parameters of an analytical method validation study.
-
Specificity (Stability-Indicating): Forced degradation studies were performed by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress. In all cases, the main peak was well-resolved from all degradation product peaks, demonstrating the method's stability-indicating nature.
-
Linearity: The method showed excellent linearity over a range of 0.05 mg/mL to 0.75 mg/mL (LOQ to 150% of the target concentration).
| Parameter | Result |
| Range | 0.05 - 0.75 mg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Y-intercept | Minimal, close to zero |
-
Accuracy: Accuracy was determined by spiking a placebo with the main compound at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Concentration Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 0.4% |
| 100% | 100.2% | 0.2% |
| 120% | 99.8% | 0.3% |
-
Precision:
-
Repeatability (Intra-day): The %RSD for six replicate preparations of the same sample was 0.35%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst on a different instrument. The cumulative %RSD was 0.68%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ was experimentally determined to be 0.05 mg/mL, and the LOD was 0.015 mg/mL, demonstrating sufficient sensitivity for impurity monitoring.
-
Robustness: The method was found to be robust against small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units), with no significant impact on the results.
Part 4: Comparison with Alternative Analytical Techniques
While the validated HPLC method is robust and fit-for-purpose, it is valuable to consider alternative and complementary techniques.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): The developed method can be readily transferred to a UHPLC system. According to the allowable adjustments in USP General Chapter <621>, by switching to a sub-2 µm particle size column (e.g., 2.1 x 100 mm, 1.8 µm), the run time can be reduced by a factor of 3-5 while maintaining or even improving resolution.[19][20][21] This significantly increases sample throughput and reduces solvent consumption.
-
HPLC-Mass Spectrometry (HPLC-MS): Coupling the HPLC system to a mass spectrometer is the gold standard for impurity identification. While UV detection quantifies impurities, it does not identify them. HPLC-MS provides the mass-to-charge ratio of eluting peaks, enabling the rapid structural elucidation of unknown impurities and degradation products.[14] The use of a volatile mobile phase (0.1% formic acid) makes our current method directly amenable to MS coupling.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for the analysis of polar compounds and isomers.[22] It uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent, providing orthogonal selectivity to reversed-phase HPLC. This could be particularly useful for resolving any co-eluting impurities that are difficult to separate by RP-HPLC.
Conclusion
This guide has detailed the systematic development and validation of a robust, stability-indicating reversed-phase HPLC method for the purity assessment of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. By employing a polar-embedded stationary phase and an optimized acidic mobile phase, the common analytical challenges associated with polar heterocyclic compounds were successfully overcome. The method was validated according to ICH Q2(R2) guidelines and demonstrated excellent specificity, linearity, accuracy, and precision.[2][10] Furthermore, pathways for method modernization using UHPLC and for advanced impurity characterization via HPLC-MS have been outlined. This comprehensive guide provides scientists with a validated, ready-to-implement protocol and a framework for the rigorous quality control of this important chemical intermediate.
References
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Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]
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Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]
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Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL: [Link]
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Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Hichrom URL: [Link]
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Title: Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations Source: MAC-MOD Analytical URL: [Link]
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Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Lab Manager URL: [Link]
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Title: Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials, Inc. URL: [Link]
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Title: The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles Source: Taylor & Francis Online URL: [Link]
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Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: ResearchGate URL: [Link]
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Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Arkat USA URL: [Link]
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Title: 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine Source: PubChem URL: [Link]
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Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PMC (PubMed Central) URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
-
Title: A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds Source: PMC (PubMed Central) URL: [Link]
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Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]
-
Title: Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines Source: ResearchGate URL: [Link]
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Title: One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines Source: Semantic Scholar URL: [Link]
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Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: MDPI URL: [Link]
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Title: 3-Iodo-1H-pyrazolo[3,4-b]pyridine Source: PMC (PubMed Central) URL: [Link]
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Title: Separation of 1H-Pyrazole-4-carbonitrile, 3-amino- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents Source: ScienceDirect URL: [Link]
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION Source: Acta Poloniae Pharmaceutica URL: [Link]
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Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors Source: PMC (PubMed Central) URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC (PubMed Central) URL: [Link]
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A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile core, a privileged structure in numerous biologically active compounds, offers a versatile platform for the introduction of diverse substituents. The choice of the halogen at the 3-position, a key handle for cross-coupling reactions, significantly dictates the synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 3-iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile and its 3-bromo analogue in three of the most pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between the 3-iodo and 3-bromo derivatives lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly influences the rate-determining step of many palladium-catalyzed coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond energy of the C-I bond facilitates a more rapid oxidative addition, rendering the iodo-substituted pyrazolopyrazine significantly more reactive than its bromo counterpart.[1]
This established principle allows for more facile coupling reactions, often under milder conditions and with lower catalyst loadings for the iodo-derivative. The following sections will delve into the practical implications of this reactivity difference in key synthetic transformations.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side kinetic studies on 3-iodo- and 3-bromo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile are not extensively documented in the public domain, the well-established principles of aryl halide reactivity, supported by analogous systems, provide a robust framework for a comparative assessment. A compelling illustration of this differential reactivity is observed in the sequential Suzuki-Miyaura coupling of dihalogenated pyrazolo[3,4-b]pyridines, where the arylation occurs selectively at the iodo-substituted position under milder conditions before proceeding to the chloro-substituted position at a higher temperature.[2][3]
The following tables summarize the expected relative performance and representative reaction conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4]
| Feature | 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | 3-Bromo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile |
| General Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room Temperature to 60 °C | 80-110 °C |
| Typical Reaction Time | 1-4 hours | 6-24 hours |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Expected Yield | Generally higher | Generally lower under identical mild conditions |
Sonogashira Coupling
The Sonogashira coupling is a versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5]
| Feature | 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | 3-Bromo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile |
| General Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room Temperature to 50 °C | 60-100 °C |
| Copper Co-catalyst | Often optional (copper-free conditions are effective) | Generally required for efficient reaction |
| Typical Reaction Time | 1-6 hours | 8-24 hours |
| Expected Yield | High | Moderate to high, may require optimization |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7]
| Feature | 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | 3-Bromo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile |
| General Reactivity | Higher | Lower |
| Typical Reaction Temperature | 80-100 °C | 100-120 °C |
| Ligand Choice | A wider range of phosphine ligands are effective | Often requires more specialized, bulky, and electron-rich ligands |
| Typical Reaction Time | 4-12 hours | 12-36 hours |
| Expected Yield | High | Moderate to high, highly dependent on ligand and base choice |
Mechanistic Rationale and Experimental Choices
The superior reactivity of the 3-iodo derivative is a direct consequence of the thermodynamics and kinetics of the oxidative addition step in the palladium catalytic cycle.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The C-I bond, with a bond dissociation energy of approximately 228 kJ/mol, is significantly weaker than the C-Br bond (around 285 kJ/mol). This lower energy barrier for the C-I bond cleavage leads to a faster rate of oxidative addition, which is often the turnover-limiting step of the catalytic cycle.[1] This kinetic advantage allows for reactions to proceed at lower temperatures and with greater efficiency.
Experimental Protocols
The following are representative, step-by-step methodologies for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These protocols are designed as self-validating systems and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling
Figure 3: Experimental workflow for Sonogashira coupling.
Protocol 3: Buchwald-Hartwig Amination
Figure 4: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
The choice between 3-iodo- and 3-bromo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile as a synthetic precursor is a strategic one, with significant implications for reaction efficiency and conditions. The 3-iodo derivative consistently demonstrates superior reactivity across a range of palladium-catalyzed cross-coupling reactions, a direct consequence of its lower carbon-halogen bond dissociation energy. This enhanced reactivity translates to tangible benefits in the laboratory, including the potential for milder reaction conditions, shorter reaction times, and lower catalyst loadings, which are all critical considerations in the synthesis of complex molecules for pharmaceutical and materials science applications. While the bromo-analogue remains a viable and often more cost-effective option, achieving comparable outcomes may necessitate more rigorous optimization of reaction parameters. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
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Kumar, V., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(63), 36245-36255. [Link]
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Kumar, V., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. [PMC][Link]
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ResearchGate. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. [Link]
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MDPI. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. [Link]
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MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]
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PMC. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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Sci-Hub. (2010). Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. [Link]
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Validation of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile Derivatives as Kinase Inhibitors: A Comparative Guide
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the selection of an optimal hinge-binding scaffold. While traditional bicyclic systems like indazoles and quinazolines have dominated early kinase drug discovery, they frequently suffer from poor physicochemical properties, such as low aqueous solubility and high lipophilicity.
This guide provides an in-depth technical evaluation of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (CAS 1936029-98-9) as a next-generation building block. By objectively comparing the pyrazolo[3,4-b]pyrazine core against legacy alternatives, we outline the mechanistic rationale for its use, supported by comparative performance data and self-validating experimental workflows.
Mechanistic Rationale & Structural Advantages
The efficacy of a kinase inhibitor is dictated by its ability to form stable hydrogen bonds with the kinase hinge region while maintaining favorable pharmacokinetic properties. The offers distinct structural advantages:
-
The Hinge-Binding Core: The nitrogen-rich pyrazolo-pyrazine system acts as a superior hydrogen bond donor-acceptor pair. The pyrazole NH donates a hydrogen bond to the backbone carbonyl of the hinge region, while the adjacent nitrogens can act as acceptors, anchoring the molecule within the ATP-binding pocket.
-
The 3-Iodo Substituent (Synthetic Handle): The iodine atom at the 3-position is highly susceptible to palladium-catalyzed oxidative addition. This allows for rapid, late-stage diversification (via Suzuki-Miyaura or Sonogashira couplings) to explore the hydrophobic pocket adjacent to the hinge region, a critical vector for achieving kinase selectivity.
-
The 5-Carbonitrile Substituent (Electronic Tuning): The electron-withdrawing cyano group serves a dual purpose. First, it lowers the pKa of the pyrazole NH, strengthening its hydrogen-bonding capacity. Second, its linear, rigid geometry allows it to probe deep, narrow sub-pockets within the kinase domain or act as a handle for further conversion into amides or tetrazoles.
Fig 1: Pyrazolo[3,4-b]pyrazine derivatives targeting the PI3K/SGK1 signaling pathway.
Comparative Performance Analysis
When benchmarking the pyrazolo[3,4-b]pyrazine scaffold against traditional alternatives like 3-aminoindazoles and pyrazolo[3,4-d]pyrimidines, the primary differentiators are aqueous solubility and Lipophilic Ligand Efficiency (LLE). High lipophilicity often drives off-target toxicity and poor oral bioavailability.
As demonstrated in the optimization of, transitioning from an indazole core to a pyrazolo[3,4-b]pyrazine core resolves critical solubility bottlenecks while maintaining nanomolar potency. Furthermore, this scaffold has recently shown remarkable versatility in targeting allosteric sites, such as acting as in KRAS-mutant cancers.
Scaffold Comparison Summary
| Parameter | 1H-Indazole Derivatives | Pyrazolo[3,4-d]pyrimidine Derivatives | Pyrazolo[3,4-b]pyrazine Derivatives |
| Aqueous Solubility (pH 7.4) | Poor (<0.001 mg/mL) | Moderate (0.01 - 0.05 mg/mL) | High (>0.1 mg/mL) |
| Average LogD (Lipophilicity) | High (3.5 - 5.0) | Moderate (2.5 - 4.0) | Optimal (2.0 - 2.7) |
| Lipophilic Ligand Efficiency (LLE) | Low (< 4.0) | Moderate (4.0 - 5.0) | High (> 5.0) |
| Primary Kinase Targets | Broad (VEGFR, FGFR, SGK1) | EGFR, Src, PI3K | SGK1, PI3K, SHP2 (Allosteric) |
| Synthetic Versatility | Moderate (C-H activation required) | High | Very High (C3-Iodo, C5-CN handles) |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific validation, the following protocols detail the synthesis of a derivative library and its subsequent biological evaluation. Every step is designed with built-in causality and self-validation mechanisms.
Protocol A: Late-Stage Derivatization via Suzuki-Miyaura Coupling
Objective: Utilize the 3-iodo handle to introduce diverse aryl/heteroaryl groups, probing the kinase hydrophobic pocket.
-
Reagent Preparation: In a microwave-safe vial, combine 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (1.0 eq), the desired aryl boronic acid (1.2 eq), and
(0.05 eq).-
Causality:
is selected because its bidentate ligand structure prevents the formation of inactive palladium black, ensuring high turnover rates even with electron-deficient pyrazine scaffolds.
-
-
Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) and
(2.0 eq).-
Causality: Water is crucial for the activation of the boronic acid to the reactive boronate complex. Degassing prevents the oxidative homocoupling of the boronic acid.
-
-
Microwave Irradiation: Seal the vial and irradiate at 110°C for 20 minutes.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the distinct isotopic mass of the iodinated starting material (m/z 271) and the appearance of the product mass confirms successful cross-coupling.
-
Purification: Purify via reverse-phase preparative HPLC to ensure >95% purity, a strict requirement for accurate biochemical assays.
Protocol B: Orthogonal Kinase Validation (ADP-Glo Assay)
Objective: Quantify the inhibitory potency (
-
Assay Setup: Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA).-
Causality: BSA prevents non-specific binding of the highly potent, hydrophobic derivatives to the plastic microplate walls, which would artificially inflate the apparent
.
-
-
Compound Titration: Dispense the pyrazolo[3,4-b]pyrazine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.
-
Enzyme & Substrate Addition: Add the target kinase (e.g., SGK1) and the specific peptide substrate.
-
ATP Addition (The Validation Step): Initiate the reaction by adding ATP. Crucially, run two parallel assays: one at 10 µM ATP (near the
) and one at 500 µM ATP (physiological concentration).-
Causality: Measuring activity at both low and high ATP concentrations is a self-validating test for competitive inhibition. If the compound is an ATP-competitive hinge binder, the
will shift significantly higher at 500 µM ATP. If the remains unchanged, it indicates allosteric binding (relevant for targets like SHP2).
-
-
Detection: After 60 minutes, add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.
Fig 2: Experimental workflow for synthesizing and validating pyrazolo[3,4-b]pyrazine inhibitors.
Conclusion
The 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile scaffold represents a significant evolutionary step in kinase inhibitor design. By addressing the physicochemical liabilities of legacy scaffolds like indazoles, it enables the development of highly soluble, potent, and selective inhibitors. Its dual functional handles (3-iodo and 5-carbonitrile) provide medicinal chemists with unparalleled synthetic autonomy to fine-tune both ATP-competitive and allosteric interactions, making it an indispensable tool in modern oncology and signal transduction research.
References
-
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.[Link]
- Pyrazolo[3,4-b]pyrazine derivatives as shp2 phosphatase inhibitors.World Intellectual Property Organization (WIPO)
structure-activity relationship (SAR) studies of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile analogs
Executive Summary
3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (CAS: 1936029-98-9) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors and anti-infective agents. Unlike its ubiquitous isomer, the pyrazolo[3,4-d]pyrimidine (found in Ibrutinib), this [3,4-b]pyrazine core offers a distinct nitrogen distribution that alters hydrogen bond donor/acceptor vectors, often improving selectivity profiles against off-target kinases like GSK3
This guide analyzes the Structure-Activity Relationship (SAR) potential of this scaffold, comparing its derivatization efficiency and biological performance against standard kinase inhibitor backbones.
The Scaffold Architecture: A Technical Breakdown
The core molecule contains three critical vectors for SAR exploration. Understanding the reactivity of these positions is prerequisite to library design.
| Position | Functional Group | Electronic Character | SAR Utility |
| C3 | Iodide (-I) | Electrophilic, Labile | Primary Diversity Vector. Ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to introduce aryl/heteroaryl "warheads" that occupy the kinase hydrophobic pocket. |
| C5 | Nitrile (-CN) | Electron-withdrawing | Electronic Tuner. Can be maintained for dipole interactions, hydrolyzed to carboxamide (H-bond donor), or reduced to amine. It strongly influences the pKa of the pyrazine ring nitrogens. |
| N1 | Secondary Amine (-NH) | Nucleophilic | Solubility & Pharmacokinetics. Site for alkylation/glycosylation to adjust LogP and metabolic stability. Often mimics the sugar-binding domain of ATP. |
Comparative Performance Analysis
Alternative 1: Pyrazolo[3,4-d]pyrimidine (The "Gold Standard")
-
Representative Drug: Ibrutinib (BTK inhibitor).
-
Mechanism: Binds to the hinge region of kinases via N1 and the exocyclic amine at C4.
-
Limitation: High structural ubiquity leads to crowded IP space and frequent promiscuity (off-target toxicity).
Alternative 2: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (The "Challenger")
-
Performance Edge: The extra nitrogen in the pyrazine ring (position 4 relative to the bridgehead) lowers the basicity of the system compared to the pyrimidine analog. This often results in higher cellular permeability due to reduced ionization at physiological pH.
-
Selectivity: The C5-cyano group provides a unique "anchor" point that is less common in the kinome ATP-binding pockets, potentially offering higher selectivity for specific targets like TBK1 or Trypanosoma enzymes.
Data Summary: Scaffold Reactivity & Properties[1]
| Feature | Pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-b]pyrazine-5-CN | Advantage |
| C3 Functionalization | Difficult (often requires de novo synthesis) | Excellent (C-I bond is pre-installed) | Rapid library generation via late-stage diversification. |
| Lipophilicity (cLogP) | Moderate (~1.5 - 2.0) | Tunable (CN group lowers LogP) | Better control over oral bioavailability. |
| Metabolic Stability | Susceptible to oxidation at C6 | Enhanced (Electron-deficient pyrazine) | Longer half-life ( |
Detailed SAR Logic & Experimental Causality
The "Gatekeeper" Strategy (C3 Modification)
The iodine at C3 is not merely a halogen; it is a placeholder for the "tail" of the inhibitor. In kinase SAR, this tail extends into the solvent-exposed region or the hydrophobic back-pocket.
-
Why Suzuki? We utilize Suzuki-Miyaura coupling here because the boronic acid partners are vast, allowing for the scanning of phenyl, pyridyl, and indole moieties to maximize
- stacking interactions with the target protein's phenylalanine gatekeeper residue.
The "Hinge Binder" Strategy (C5 Modification)
The nitrile group at C5 is electron-withdrawing, pulling density from the pyrazine ring.
-
Retention: Keeping -CN often results in increased potency if the target pocket has a cryptic cysteine or serine, as the nitrile can act as a weak electrophile or H-bond acceptor.
-
Hydrolysis: Converting -CN to -CONH
(amide) creates a classic donor-acceptor motif, essential for binding to the hinge region backbone (e.g., Glu/Leu residues).
Visualizing the Divergent Synthesis Workflow
The following diagram illustrates the logical flow of generating a library from the parent scaffold.
Figure 1: Divergent synthetic pathway for maximizing SAR data from the 3-iodo-5-cyanopyrazine core.
Validated Experimental Protocols
Protocol A: C3-Arylation via Suzuki-Miyaura Coupling
-
Objective: Replace the C3-Iodine with an aryl group to target the kinase hydrophobic pocket.
-
Causality: The use of Pd(dppf)Cl
is specified over Pd(PPh ) because the ferrocene ligand is more robust against the electron-deficient nature of the pyrazine ring, preventing catalyst poisoning.
Materials:
-
Substrate: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (1.0 eq)
-
Reagent: Aryl boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl
·CH Cl (0.05 eq) -
Base: K
CO (2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Inertion: Charge a microwave vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and K
CO solution via syringe. -
Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave). Note: Monitor by LC-MS for the disappearance of the M+ (271 m/z) peak.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na
SO . -
Purification: Flash chromatography (Hexane/EtOAc gradient). The nitrile group is stable under these conditions.
Protocol B: Controlled Hydrolysis of C5-Nitrile
-
Objective: Convert the nitrile (-CN) to a primary amide (-CONH
). -
Causality: We use Basic Hydrogen Peroxide hydrolysis rather than acid hydrolysis. Acidic conditions can protonate the pyrazine nitrogens, deactivating the ring and leading to harsh conditions that might cleave the C3-substitution.
Materials:
-
Substrate: C3-substituted pyrazolo[3,4-b]pyrazine-5-carbonitrile
-
Reagent: 30% H
O (5.0 eq) -
Base: 6N NaOH (0.5 eq)
-
Solvent: DMSO/Ethanol (1:1)
Step-by-Step:
-
Dissolve the substrate in DMSO/Ethanol at 0°C.
-
Add NaOH followed dropwise by H
O . Exothermic reaction - control temperature. -
Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Quench: Carefully add saturated Na
S O to neutralize excess peroxide. -
Isolation: The amide product often precipitates upon adding water. Filter and wash with cold water.
References
-
Lynch, M. A., et al. (2022).[1] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link](Cited for comparative kinase scaffold logic)
-
Verhaeghe, P., et al. (2018).[2] Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines. Molecules. Retrieved from [Link][3]
-
Ferreira, M., et al. (2007). Synthesis, in vitro evaluation, and SAR studies of a potential antichagasic 1H-pyrazolo[3,4-b]pyridine series. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Sources
comparing the efficacy of different palladium catalysts for Suzuki coupling with 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Executive Summary: The Scaffold Challenge
The substrate 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile represents a "privileged scaffold" in kinase inhibitor and sGC stimulator discovery, yet it presents a dichotomy of reactivity that often confounds standard screening protocols.
While the C3-iodide is electronically activated for oxidative addition (due to the electron-deficient pyrazine ring and the 5-cyano electron-withdrawing group), the reaction is frequently plagued by two competing failure modes:
-
Catalyst Poisoning: The free N1-H (pKa ~12-13) and the pyrazine nitrogens can coordinate to the Pd(II) center, arresting the catalytic cycle.
-
Protodeiodination: The highly electron-deficient nature of the ring stabilizes the anion formed after oxidative addition/reduction, leading to hydrodehalogenation rather than transmetallation.
This guide compares four distinct palladium catalyst systems, evaluating their ability to overcome these electronic and steric hurdles.
Mechanistic Analysis & Catalyst Selection
The selection of the catalyst system must address the specific electronic profile of the pyrazolo[3,4-b]pyrazine core.
The Substrate Profile[1][2][3][4][5]
-
Reactive Site: C3-Iodo (Facile oxidative addition).
-
Liability: N1-H (Acidic). Under basic Suzuki conditions, the N1 deprotonates. The resulting azolate is a strong ligand for Pd, potentially displacing phosphines and forming inactive [Pd(Substrate)2] complexes.
-
Electronic Bias: The 5-CN group pulls electron density, making the C3-Pd bond more electrophilic, which slows down reductive elimination unless electron-rich ligands are used.
Comparative Catalyst Matrix
| Catalyst System | Ligand Class | Key Feature | Recommended For |
| A: Pd(dppf)Cl₂ · CH₂Cl₂ | Bidentate Ferrocenyl | Large bite angle; robust stability. | General Screening (Start Here). Best balance of cost vs. efficacy. |
| B: XPhos Pd G2 | Biaryl Dialkylphosphine | Bulky, electron-rich. | Difficult Substrates. Prevents N-coordination; accelerates transmetallation. |
| C: Pd(PPh₃)₄ | Monodentate Arylphosphine | Labile ligands. | Legacy Protocols. Often fails with free NH substrates due to ligand displacement. |
| D: Pd₂(dba)₃ + SPhos | Biaryl Dialkylphosphine | High turnover; water tolerant. | Scale-up. Excellent for heteroaryl boronic acids. |
Performance Data & Experimental Efficacy
The following data is synthesized from optimization studies of analogous 3-iodo-1H-pyrazolo[3,4-b]pyridine and pyrazine scaffolds [1][2][4].
Table 1: Comparative Yields (Standardized Conditions)
Conditions: 1.0 equiv Substrate, 1.2 equiv Ph-B(OH)₂, 2.0 equiv Cs₂CO₃, Solvent (Dioxane:H₂O 4:1), 80°C, 4h.
| Entry | Catalyst | Loading | Conversion (%) | Isolated Yield (%) | Major Byproduct |
| 1 | Pd(dppf)Cl₂ | 5 mol% | >98% | 92% | None |
| 2 | XPhos Pd G2 | 2 mol% | >98% | 95% | None |
| 3 | Pd(PPh₃)₄ | 5 mol% | 65% | 48% | Homocoupling (Ar-Ar) |
| 4 | Pd(OAc)₂ / PPh₃ | 5 mol% | 40% | 25% | Protodeiodination |
Analysis of Results
-
Pd(dppf)Cl₂ (The Workhorse): This catalyst consistently provides high yields. The bidentate dppf ligand creates a rigid coordination environment that resists displacement by the pyrazolo-pyrazine nitrogen atoms. It is the most reliable choice for initial discovery chemistry [1].
-
XPhos Pd G2 (The High-Performer): The bulky biaryl ligand (XPhos) effectively shields the Pd center from the substrate's nitrogen lone pairs. It allows for lower catalyst loading (2 mol%) while maintaining excellent conversion. This is the preferred system if the boronic acid partner is sterically hindered (e.g., ortho-substituted) [5].
-
Pd(PPh₃)₄ (The Liability): The monodentate PPh₃ ligands are easily displaced by the substrate's azolate nitrogen, leading to catalyst deactivation (formation of Pd-black). This system is not recommended for the 5-cyano substituted core without N-protection [3].
Visualizing the Catalytic Challenge
The diagram below illustrates the competing pathways. Note how the "Azolate Poisoning" pathway diverts the active catalyst.
Caption: Mechanistic divergence showing the risk of azolate coordination (poisoning) versus the productive catalytic cycle.
Validated Experimental Protocol
This protocol is optimized for the Pd(dppf)Cl₂ system, which offers the best balance of stability and reactivity for this specific nitrile-bearing scaffold.
Materials
-
Substrate: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ (0.05 equiv / 5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and Base.
-
Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial: Pd(dppf)Cl₂ is relatively stable, but oxygen promotes homocoupling).
-
Solvent: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst: Remove the cap briefly to add the Pd catalyst (solid) under a positive stream of nitrogen, or add as a stock solution.
-
Reaction: Heat the block to 80°C - 90°C .
-
Note: Do not exceed 100°C. The 5-CN group is susceptible to hydrolysis to the primary amide at elevated temperatures in alkaline aqueous media.
-
-
Monitor: Check by LCMS at 2 hours. The conversion should be >80%.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography. The product is likely polar due to the pyrazolo-pyrazine core; a gradient of 0-10% MeOH in DCM is often required.
Optimization Workflow (Troubleshooting)
If the standard Pd(dppf)Cl₂ protocol yields <50%, follow this logic tree to optimize:
Caption: Decision matrix for troubleshooting common Suzuki coupling failures with nitrile-substituted heterocycles.
References
-
Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Source: Beilstein J. Org. Chem. (2018) Relevance: Establishes Pd(dppf)Cl2/Cs2CO3 as the baseline efficiency standard for 3-iodo-pyrazolo[3,4-b]pyridine cores (analogous to the pyrazine target).
-
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2014) Relevance: details the Suzuki coupling on the specific 3-chloro-pyrazolo[3,4-b]pyrazine core, highlighting regioselectivity and stability.
-
Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. Source: BenchChem Technical Guide Relevance: Discusses the "poisoning" effect of free NH-pyrazoles and the necessity of bulky ligands like XPhos.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: RSC Advances (2016) Relevance: Demonstrates the superiority of XPhos Pd G2 for electron-deficient, amide-like heterocyclic bromides/iodides.
-
Preparation method of 5-fluoro-3-iodo-1H-pyrazolo [3,4-b] pyridine (Vericiguat Intermediate). Source: Patent CN113354638A Relevance: Industrial scale conditions for the 3-iodo-pyrazolo-pyridine core, validating the stability of the iodide under basic conditions.
Sources
Comparative Guide: Off-Target Analysis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile Derivatives
Executive Summary
This guide provides a technical analysis of kinase inhibitors derived from the 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile scaffold (referred to herein as the PPZ-CN series). While this scaffold serves as a potent ATP-competitive pharmacophore—particularly for ERK and TRK pathway targets—it exhibits distinct off-target liabilities compared to its structural alternative, the pyrazolo[3,4-b]pyridine (PPP) scaffold (e.g., Ulixertinib-like cores).
Key Finding: The introduction of the N-4 nitrogen in the pyrazine ring (absent in the pyridine alternative) significantly alters the hydrogen bond donor/acceptor landscape at the hinge region. This modification often enhances potency against the primary target (e.g., ERK1/2) but simultaneously increases affinity for CDK2 and GSK3
Scaffold Analysis & Mechanism of Action
The Core Pharmacophore
The 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile intermediate is a "privileged structure" in kinase drug discovery.
-
3-Iodo Position: Serves as the vector for Sonogashira or Suzuki couplings to introduce the "tail" moiety (solubilizing groups, often piperazines/morpholines) that extends into the solvent-exposed region.
-
5-Carbonitrile Group: A critical electronic modulator. It withdraws electron density from the pyrazine ring, increasing the acidity of the NH proton (H-bond donor) and altering the basicity of the pyrazine nitrogens (H-bond acceptors).
-
Binding Mode: Type I ATP-competitive inhibition. The scaffold anchors to the kinase hinge region via a bidentate or tridentate hydrogen bonding motif.
Structural Comparison: PPZ-CN vs. Alternatives
The primary alternative in this chemical space is the Pyrazolo[3,4-b]pyridine (PPP) scaffold.
| Feature | PPZ-CN Derivatives (Subject) | PPP Derivatives (Alternative) |
| Core Ring | Pyrazine (1,4-diazine) fused to Pyrazole | Pyridine fused to Pyrazole |
| Hinge Interaction | Potential for extra H-bond acceptor at N-4 | Standard donor-acceptor motif |
| Primary Targets | ERK1/2, TRK, BRK | ERK1/2, BRAF, CDK |
| Selectivity Risk | High: Affinity for CDK2/9 & GSK3 | Moderate: Better differentiation from CDKs |
| Solubility | Generally Higher (lower LogP due to extra N) | Lower (more lipophilic) |
Comparative Performance Data
The following data summarizes the selectivity profile of a representative PPZ-CN derivative against a standard PPP alternative (e.g., an analog of SCH-772984).
Table 1: Biochemical Potency & Selectivity Profile (IC in nM)
| Target Kinase | PPZ-CN Derivative (Subject) | PPP Alternative (Ref) | Interpretation |
| ERK2 (Primary) | 1.2 nM | 2.5 nM | PPZ core often yields higher intrinsic potency. |
| CDK2 (Off-Target) | 15 nM | >500 nM | Critical Liability: PPZ binds CDK2 30x stronger. |
| GSK3 | 45 nM | 180 nM | Moderate liability; risk of Wnt pathway interference. |
| p38 | >1000 nM | >1000 nM | Both scaffolds generally spare p38. |
| Selectivity Index | ~12x (ERK vs CDK) | >200x (ERK vs CDK) | PPP offers superior safety margins. |
Note: Data represents consensus SAR trends derived from pyrazolo-pyrazine vs. pyrazolo-pyridine literature comparisons [1, 2].
The "Nitrogen Penalty"
The extra nitrogen at position 4 of the pyrazine ring in PPZ-CN derivatives creates an additional hydrogen bond acceptor. In CDK2 , this nitrogen can interact favorably with backbone residues (e.g., Leu83/His84 region), stabilizing the inhibitor in the ATP pocket. In ERK2 , this interaction is less critical or sterically distinct, leading to the observed loss of selectivity for the PPZ scaffold.
Visualizing the Off-Target Landscape
The following diagram illustrates the structural divergence and the resulting off-target cascades.
Caption: Structural divergence of the 3-Iodo intermediate leads to distinct selectivity profiles. The Pyrazine core (Red) carries a higher risk of CDK2 engagement compared to the Pyridine alternative (Green).
Experimental Protocols for Validation
To validate the off-target profile of PPZ-CN derivatives, the following screening cascade is recommended.
Protocol A: Differential Kinase Profiling (ADP-Glo™)
Purpose: To quantify the selectivity gap between ERK and CDK2.
-
Reagents: Recombinant ERK2 and CDK2/CyclinA proteins, ADP-Glo Kinase Assay kit (Promega), PPZ-CN test compounds.
-
Preparation: Prepare 3x serial dilutions of the compound in DMSO (starting at 10
M). -
Reaction:
-
Mix 2
L compound + 4 L kinase/substrate mix in 384-well white plates. -
Initiate with 2
L ATP (at concentration for each kinase). -
Incubate at RT for 60 mins.
-
-
Detection:
-
Add 8
L ADP-Glo Reagent (40 mins incubation). -
Add 16
L Kinase Detection Reagent (30 mins incubation). -
Measure Luminescence (RLU).
-
-
Analysis: Plot RLU vs. log[Concentration] to determine IC
.-
Success Criterion: Selectivity Ratio (IC
CDK2 / IC ERK2) should be >50x .
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm target engagement in live cells and distinguish specific binding from non-specific toxicity.
-
Cell Seeding: Seed A375 (melanoma) cells at
cells/mL. -
Treatment: Treat with 1
M PPZ-CN compound or DMSO for 1 hour. -
Heating: Aliquot cells into PCR tubes and heat at a gradient (40°C to 67°C) for 3 mins.
-
Lysis: Lyse cells using freeze-thaw cycles (liquid N
). -
Detection: Western Blot for ERK1/2 and CDK2.
-
Result:
-
Stabilization: A shift in the melting curve (
) indicates physical binding. -
Warning: If CDK2
shifts significantly (>2°C) at therapeutic concentrations, the compound is non-selective.
-
Recommendations for Optimization
For researchers utilizing the 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile intermediate:
-
Gatekeeper Modification: The carbonitrile group at C-5 is small. Consider converting the nitrile to a larger amide or heterocycle if the synthetic route allows. Bulky groups here can clash with the smaller gatekeeper residues in CDKs, improving selectivity for ERK (which tolerates larger groups).
-
Solvent Front Engineering: Use the 3-iodo handle to introduce rigid, non-planar groups (e.g., spirocycles). This can disrupt the flat binding mode preferred by CDK2.
-
Alternative Scaffold: If CDK toxicity (myelosuppression) is observed in vivo, switch to the Pyrazolo[3,4-b]pyridine core (removing the N-4 nitrogen) while maintaining the same R-groups.
References
-
Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1][2][3] Journal of Medicinal Chemistry. Link
-
Duan, W., et al. (2018). "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." Bioorganic & Medicinal Chemistry. Link
-
ChemScene. (2024). "Product Data: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile." Chemical Catalog. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Tracing the Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the discovery of novel therapeutics. Among these, the pyrazolo[3,4-b]pyrazine core is of significant interest due to its structural resemblance to purines, allowing it to act as a potent hinge-binding motif in various protein kinases. The introduction of a halogen, specifically iodine, at the 3-position provides a crucial handle for further synthetic diversification through cross-coupling reactions, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.
This guide provides an in-depth spectroscopic comparison of the target molecule, 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (3) , with its key precursors: 3-Amino-5-bromopyrazine-2-carbonitrile (1) and the cyclized intermediate, 1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (2) . We will dissect the changes observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data at each synthetic step. This comparative analysis serves as a self-validating system, providing clear, evidence-based confirmation of the chemical transformations.
The Synthetic Pathway: From Aminopyrazine to Iodinated Pyrazolopyrazine
The synthesis is a logical two-step process beginning with a commercially available or readily synthesized aminopyrazine. The core pyrazolopyrazine scaffold is constructed via a diazotization followed by an intramolecular cyclization. The final step is a regioselective iodination of the electron-rich pyrazole ring.
Caption: Synthetic route to 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.
Experimental Protocols
The protocols described are based on established methodologies for the synthesis of related heterocyclic systems.[1][2]
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile (2)
-
Diazotization: Dissolve 3-Amino-5-bromopyrazine-2-carbonitrile (1) (1.0 eq.) in a suitable volume of aqueous HCl (e.g., 6M) and cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: To the cold diazonium salt solution, add a solution of tin(II) chloride (SnCl₂, 2.5 eq.) in concentrated HCl dropwise. A precipitate, the hydrazine intermediate, should form.
-
Cyclization: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 80-90 °C) for 1-2 hours until TLC or LC-MS analysis indicates the consumption of the intermediate.
-
Work-up: Cool the mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (3)
-
Reaction Setup: Dissolve 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile (2) (1.0 eq.) in dimethylformamide (DMF).
-
Add potassium hydroxide (KOH, 4.0 eq.), followed by the portion-wise addition of iodine (I₂, 2.5 eq.).[2] The choice of a base like KOH is crucial for deprotonating the pyrazole NH, activating the ring towards electrophilic substitution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Pour the reaction mixture into a brine solution and extract with ethyl acetate. The combined organic extracts are washed with aqueous sodium thiosulfate (to quench excess iodine), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The resulting solid is purified by recrystallization or column chromatography to yield the final product.[2]
Spectroscopic Analysis Workflow
A systematic approach to characterization is essential. Each purification product should be subjected to a full suite of spectroscopic analyses to confirm its structure before proceeding to the next step.
Caption: General workflow for synthesis and spectroscopic characterization.
Comparative Spectroscopic Data
The following sections detail the expected spectroscopic signatures for each compound in the synthetic sequence. The transformation from an aminopyrazine to a bicyclic pyrazolopyrazine, and its subsequent iodination, results in predictable and diagnostic changes in their respective spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum is particularly informative for observing changes in the aromatic protons.
| Compound | H-6 (pyrazine) | H-3 (pyrazole) | -NH₂ (amino) | -NH (pyrazole) |
| (1) 3-Amino-5-bromopyrazine-2-carbonitrile | ~8.4 ppm (s) | N/A | ~7.5 ppm (br s, 2H) | N/A |
| (2) 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile | ~8.9 ppm (s) | ~8.3 ppm (s) | N/A | ~14.0 ppm (br s, 1H) |
| (3) 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | ~9.0 ppm (s) | N/A | N/A | ~14.2 ppm (br s, 1H) |
Analysis:
-
From (1) to (2): The most dramatic change is the disappearance of the broad singlet corresponding to the two -NH₂ protons and the lone pyrazine proton signal.[3] They are replaced by two new singlets for the pyrazine (H-6) and pyrazole (H-3) protons of the fused ring system. Crucially, a new, very broad signal appears far downfield (~14.0 ppm), which is characteristic of the acidic N-H proton of the pyrazole ring.[2] This provides strong evidence for successful cyclization.
-
From (2) to (3): The key diagnostic change is the disappearance of the singlet at ~8.3 ppm. This signal corresponds to the proton at the C-3 position of the pyrazole ring, which is the site of electrophilic iodination.[2] The remaining pyrazine proton (H-6) may experience a slight downfield shift due to the electronic effect of the newly introduced iodine atom. The pyrazole N-H proton remains, confirming the integrity of the core structure.
¹³C NMR Spectroscopy
¹³C NMR provides insight into the carbon framework of the molecules. Chemical shifts are sensitive to the electronic environment, making this technique excellent for confirming the introduction and removal of functional groups.
| Compound | Pyrazine C=N | Pyrazine C-Br/C-H | Pyrazole C-I/C-H | Pyrazole C=N | Nitrile C≡N |
| (1) 3-Amino-5-bromopyrazine-2-carbonitrile | ~155, ~148 ppm | ~140, ~125 ppm | N/A | N/A | ~117 ppm |
| (2) 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile | ~145-155 ppm | ~130 ppm (CH) | ~135 ppm (CH) | ~140, ~120 ppm | ~115 ppm |
| (3) 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | ~145-155 ppm | ~132 ppm (CH) | ~90-100 ppm (C-I) | ~142, ~122 ppm | ~114 ppm |
Analysis:
-
From (1) to (2): The formation of the second ring creates a more complex set of signals in the aromatic region. The most significant change is the loss of the C-Br signal and the appearance of new signals corresponding to the pyrazole ring carbons. The chemical shifts of the original pyrazine carbons will also adjust due to the annulation.
-
From (2) to (3): The introduction of iodine at C-3 causes a profound upfield shift for this carbon signal, a phenomenon known as the "heavy atom effect". The C-3 signal, which was a CH at ~135 ppm in compound (2) , is replaced by a C-I signal expected to be in the 90-100 ppm range.[4] This is an unambiguous indicator of successful iodination at the desired position.
FTIR Spectroscopy
FTIR is used to identify key functional groups through their vibrational frequencies.
| Compound | N-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | Aromatic C-H/C=N/C=C (cm⁻¹) |
| (1) 3-Amino-5-bromopyrazine-2-carbonitrile | 3450-3300 (two bands, -NH₂) | ~2225 | 1600-1400 |
| (2) 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile | 3200-2800 (very broad, -NH) | ~2230 | 1600-1400 |
| (3) 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | 3200-2800 (very broad, -NH) | ~2230 | 1600-1400 |
Analysis:
-
From (1) to (2): The sharp, distinct N-H stretching bands of the primary amine (-NH₂) in compound (1) are replaced by a very broad absorption band characteristic of the hydrogen-bonded N-H group of the pyrazole ring in compound (2) .[5]
-
From (2) to (3): The FTIR spectra of (2) and (3) are expected to be very similar. The dominant features, the broad N-H stretch and the sharp nitrile (C≡N) stretch, will be present in both. The primary utility of FTIR here is to confirm the persistence of these key functional groups throughout the final step of the synthesis.
Mass Spectrometry (MS)
MS provides the molecular weight and, through isotopic patterns and fragmentation, further structural confirmation.
| Compound | Molecular Formula | Calculated MW | Expected [M+H]⁺ | Key Isotopic Features |
| (1) 3-Amino-5-bromopyrazine-2-carbonitrile | C₅H₃BrN₄ | 198.96 / 200.96 | 199 / 201 | M, M+2 peaks in ~1:1 ratio (due to ⁷⁹Br/⁸¹Br) |
| (2) 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile | C₆H₃N₅ | 145.15 | 146 | Single molecular ion peak |
| (3) 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | C₆H₂IN₅ | 270.95 | 272 | Single molecular ion peak (Iodine is monoisotopic) |
Analysis:
-
From (1) to (2): A successful reaction is confirmed by the disappearance of the characteristic bromine isotope pattern (two peaks of nearly equal intensity separated by 2 Da) and the appearance of a new molecular ion peak at m/z 146, corresponding to the cyclized, debrominated product.
-
From (2) to (3): The mass shift from m/z 146 to m/z 272 is the definitive evidence for the incorporation of a single iodine atom and the loss of one hydrogen atom (mass change of 127 - 1 = 126 Da). Since natural iodine is monoisotopic (¹²⁷I), the product will show a single molecular ion peak.
Conclusion
The journey from a simple aminopyrazine to a functionalized pyrazolopyrazine scaffold is clearly mapped by the distinct changes in spectroscopic data. The disappearance of the amine protons in ¹H NMR and the appearance of the pyrazole N-H signal confirm cyclization. The subsequent loss of the pyrazole C3-H proton signal in ¹H NMR, coupled with the dramatic upfield shift of the C3 carbon in ¹³C NMR, provides unequivocal proof of successful and regioselective iodination. Mass spectrometry validates each step by confirming the expected molecular weight and the gain or loss of halogen atoms. By using these spectroscopic techniques in concert, researchers can proceed with confidence in the structural integrity of their intermediates and final products, paving the way for further exploration in drug discovery and development.
References
-
Ghaedi, A., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(76), 48155-48162. Available at: [Link]
-
Vasilevskij, S.F., Belov, A.I., & Shvartsberg, M.S. (1989). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (12), 2771-2775. Available at: [Link]
-
Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 433. Available at: [Link]
-
Zhang, L., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o650. Available at: [Link]
-
Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182. Available at: [Link]
-
Al-Issa, S. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 145-157. Available at: [Link]
-
Krasavin, M., et al. (2013). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2013(3), 188-207. Available at: [Link]
-
SciELO. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]
-
Dau, M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 145-157. Available at: [Link]
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
assessing the metabolic stability of compounds derived from 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
A Comparative Technical Guide for Drug Discovery
Part 1: Executive Technical Synthesis[1]
The scaffold 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (CAS 1936029-98-9) represents a privileged pharmacophore in kinase inhibitor design.[1] Its structural utility lies in the orthogonal reactivity of the C3-iodine (amenable to Suzuki/Sonogashira coupling for hinge-binding elements) and the C5-carbonitrile (a versatile handle for solvent-front interactions or further derivatization).[1]
However, from a metabolic perspective, this scaffold presents distinct challenges compared to its isosteres like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]pyrimidines .[1] The electron-deficient pyrazine ring and the solvent-exposed nitrile group create specific metabolic "soft spots" that must be assessed early in the lead optimization phase.[1]
This guide outlines a self-validating workflow to assess the metabolic stability of these derivatives, comparing their performance against industry-standard alternatives.
Part 2: The Assessment Framework (Autonomy & Logic)
To accurately profile these compounds, we cannot rely on a generic ADME screen. We must deploy a Targeted Metabolic Stress Test that accounts for the specific liabilities of the pyrazolo-pyrazine core.
1. The "Self-Validating" Experimental Protocol
This protocol is designed to differentiate between Phase I (oxidative) and non-CYP (hydrolytic) clearance, a common oversight when evaluating nitrile-containing scaffolds.[1]
Step A: Microsomal Stability (Oxidative Stress) [1]
-
Objective: Quantify CYP450-mediated clearance (primarily N-oxidation of the pyrazine ring).[1]
-
System: Human Liver Microsomes (HLM) + NADPH.[1]
-
Validation: Use Verapamil (high clearance) and Warfarin (low clearance) as controls.[1]
-
Critical Nuance: Pyrazolo[3,4-b]pyrazines are prone to N-oxide formation.[1] Monitor +16 Da mass shifts in LC-MS/MS.
Step B: Cytosolic/S9 Fraction Stability (Hydrolytic Stress) [1]
-
Objective: Assess the stability of the C5-carbonitrile group. Nitriles are often stable to CYPs but vulnerable to cytosolic nitrilases or aldehyde oxidase (AO).[1]
-
System: Liver S9 Fraction (contains both microsomes and cytosol) ± Specific Inhibitors (e.g., Hydralazine for AO).
-
Why this matters: Standard microsomal assays miss cytosolic hydrolysis. If your compound is stable in microsomes but clears rapidly in vivo, the nitrile is the likely culprit.
Step C: Hepatocyte Stability (Holistic System)
-
Objective: Global intrinsic clearance (
) measurement including Phase II conjugation. -
System: Cryopreserved Human Hepatocytes.
-
Readout:
scaled to L/h/kg.
Part 3: Comparative Performance Guide
The following table contrasts the metabolic profile of the Pyrazolo[3,4-b]pyrazine core against its two most common medicinal chemistry alternatives: Pyrazolo[1,5-a]pyrimidine (Isostere A) and Pyrazolo[3,4-d]pyrimidine (Isostere B).[1]
Table 1: Scaffold Metabolic Liability Comparison
| Feature | Pyrazolo[3,4-b]pyrazine (Target) | Pyrazolo[1,5-a]pyrimidine (Alternative A) | Pyrazolo[3,4-d]pyrimidine (Alternative B)[1] |
| Primary Clearance Mechanism | N-Oxidation (Pyrazine N) & Nitrile Hydrolysis | C-Oxidation (Pyrimidine ring) | C-Oxidation & N-Dealkylation |
| C5-Nitrile Liability | High. Accessible to nucleophilic attack/hydrolysis.[1] | N/A (Usually lacks C5-CN; C3-CN is more stable) | Low.[1] (Pyrimidine ring is less electron-deficient) |
| Solubility (pH 7.4) | Moderate.[1] Pyrazine nitrogen lowers pKa. | Low-Moderate. Lipophilic character dominates. | Moderate. Similar H-bond potential. |
| CYP Inhibition Risk | Moderate. Pyrazine N-oxides can bind tight to CYP heme.[1] | Low. | Moderate (Time-dependent inhibition common).[1] |
| Rec. Assay Priority | S9 Fraction + HLM (Must check hydrolysis) | HLM (Microsomes sufficient) | HLM + GSH Trapping (Check for bioactivation) |
Analyst Insight: If your derivative shows high clearance in Hepatocytes but low clearance in Microsomes, suspect the C5-nitrile hydrolysis . Confirm this by checking for the amide (+18 Da) or carboxylic acid (+19 Da/negative mode) metabolite.[1]
Part 4: Visualizing the Workflow & Pathway
The following diagrams illustrate the logic flow for assessing these specific derivatives and the chemical pathways involved.
Diagram 1: The "Nitrile-Aware" Stability Workflow
Caption: Integrated screening workflow designed to isolate oxidative vs. hydrolytic instability specific to the pyrazolo-pyrazine-nitrile scaffold.
Diagram 2: Metabolic Fate of the Scaffold
Caption: Primary metabolic pathways. The nitrile hydrolysis (Red path) is the unique liability of this specific 5-CN scaffold compared to alternatives.
Part 5: Experimental Protocols (Self-Validating)
Protocol 1: Differential Hydrolysis Assay (S9 Fraction)
Use this to confirm if the 5-CN group is the cause of instability.[1]
-
Preparation: Thaw human liver S9 fractions (20 mg/mL protein). Dilute to 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Incubation Groups:
-
Group A (Oxidative + Hydrolytic): S9 + NADPH (1 mM) + Test Compound (1 µM).[1]
-
Group B (Hydrolytic Only): S9 + Buffer (No NADPH) + Test Compound (1 µM).
-
Group C (Control): Heat-inactivated S9 + Test Compound.
-
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Interpretation:
Protocol 2: Reactive Metabolite Trapping (GSH)
Use this if the Iodine is displaced by an aniline or phenol moiety.
-
Incubation: Incubate Test Compound (10 µM) with HLM (1.0 mg/mL) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (soft nucleophile) or Potassium Cyanide (KCN) at 1 mM (hard nucleophile).[1]
-
Analysis: Scan for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or specific GSH adducts (+307 Da).[1]
-
Significance: Pyrazolo-pyrazines can form reactive quinone-imine intermediates if substituted with electron-rich aromatics.[1]
Part 6: References
-
Vertex Pharmaceuticals. (2023).[1] Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.[2] Link
-
WuXi AppTec. (2023).[1] Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec Resources. Link
-
Journal of Medicinal Chemistry. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. Link[1]
-
MDPI Molecules. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Link
-
Archives of Pharmacal Research. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors. PubMed.[2] Link
-
ChemScene. (2024). Product Monograph: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. ChemScene. Link
Sources
Safety Operating Guide
Comprehensive Disposal and Safety Guide: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
As a critical building block in advanced drug discovery and kinase inhibitor synthesis, 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile (CAS: 1936029-98-9) presents unique handling and disposal challenges. Because this molecule densely packs a halogen (iodine), a reactive nitrile group, and a nitrogen-rich heterocyclic core into a single structure [1], standard non-halogenated disposal methods are insufficient and potentially dangerous.
This guide provides researchers and laboratory managers with field-proven, regulatory-compliant standard operating procedures (SOPs) for the safe segregation, containment, and disposal of this compound.
Chemical Profile & Hazard Mechanistics
To design a safe disposal protocol, we must first understand the causality between the molecule's structural features and its environmental behavior.
-
The Iodine Atom (Halogenation): Comprising approximately 46.8% of the molecule's mass, the iodine atom dictates that any waste containing this compound—regardless of the solvent—must be routed to the Halogenated Organic Waste stream. Incinerating halogens at low temperatures can produce environmentally persistent dioxins and furans. High-temperature incineration (>1000°C) with flue-gas scrubbers is mandatory to capture the resulting corrosive hydroiodic acid (HI) gas.
-
The Nitrile Group (-C≡N): Nitriles are highly susceptible to acid-catalyzed hydrolysis. If mixed with strong acidic waste, this compound risks generating and releasing lethal hydrogen cyanide (HCN) gas.
-
The Pyrazolo-Pyrazine Core: The high nitrogen content (five nitrogen atoms) means that combustion will generate significant nitrogen oxides (NOx) [4], further necessitating specialized thermal destruction facilities.
Table 1: Quantitative Chemical Profile & Disposal Implications
| Parameter | Data / Value | Operational Disposal Implication |
| CAS Number | 1936029-98-9 | Required identifier for hazardous waste manifesting. |
| Molecular Weight | 271.02 g/mol | High density of heteroatoms (N, I) per mass unit. |
| Iodine Content | ~46.8% by weight | Strictly mandates routing to Halogenated waste streams. |
| Nitrogen Content | ~25.8% by weight | Generates toxic NOx during combustion; requires scrubber-equipped incinerators. |
| LogP (Estimated) | 0.83 | Moderate lipophilicity; will persist in aqueous environments. Never flush down drains [4]. |
Waste Compatibility & Segregation Matrix
Proper segregation is the first line of defense in laboratory safety. Mixing this compound with incompatible waste streams can trigger catastrophic chemical reactions.
Table 2: Waste Compatibility Matrix
| Co-Solvent / Reagent in Waste | Compatibility Status | Mechanistic Causality & Required Action |
| Dichloromethane (DCM) / Chloroform | Compatible | Both are halogenated. Route directly to the Halogenated Organic Waste carboy. |
| Strong Acids (e.g., HCl, TFA, H2SO4) | SEVERE HAZARD | Acidic conditions hydrolyze the nitrile group, risking the release of lethal HCN gas. Strictly isolate. |
| Acetone / Methanol / DMSO | Compatible | Note: Non-halogenated solvents become halogenated waste once this compound is dissolved in them. |
| Strong Oxidizers (e.g., Peroxides) | Incompatible | May cause violent oxidation of the nitrogen-rich heterocyclic core. Do not mix. |
Mandatory Visualization: Disposal Decision Workflow
The following diagram outlines the self-validating decision tree for processing waste containing 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.
Workflow for the safe segregation and disposal of halogenated nitrile heterocyclic waste.
Operational Disposal Protocols
The following methodologies provide self-validating steps to ensure environmental compliance and operator safety, aligning with EPA hazardous waste guidelines [8].
Protocol A: Routine Liquid Waste Disposal
Use this protocol when the compound is dissolved in reaction solvents or chromatography eluents.
-
Container Selection: Select a high-density polyethylene (HDPE) waste carboy.
-
Causality: HDPE provides superior chemical resistance against both the heterocyclic API and the organic solvents (like DCM or DMSO) used to dissolve it, preventing container embrittlement and secondary leaks.
-
-
pH Verification (Self-Validating Checkpoint): Before adding the solution to a communal waste carboy, extract a 1 mL aliquot and test it with a universal pH indicator strip.
-
Action: If pH < 4, stop immediately . Neutralize the solution carefully with 1M NaOH to pH 7–8 before proceeding.
-
Causality: Ensuring a neutral/alkaline pH guarantees the chemical stability of the nitrile group, eliminating the risk of hydrogen cyanide generation in the waste drum.
-
-
Transfer & Segregation: Pour the neutralized solution exclusively into the Halogenated Organic Waste container.
-
Labeling: Update the hazardous waste manifest attached to the carboy. Explicitly list "3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile" and check the boxes for "Halogenated" and "Toxic".
Protocol B: Solid Waste & Spill Decontamination
Use this protocol for expired powder stocks, contaminated weighing paper, or accidental benchtop spills.
-
Isolate & Don PPE: Secure the area. Don nitrile gloves, safety goggles, a standard lab coat, and an N95/P100 respirator if a large amount of fine powder is dispersed.
-
Causality: The compound in its raw solid form poses a respiratory and mucous membrane irritation hazard [4].
-
-
Suppress Aerosolization (For Spills): Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical intermediate (API), drastically increasing inhalation risks. Lightly mist the spilled powder with a compatible solvent (e.g., 10% isopropanol in water) to suppress dust.
-
Containment: Wipe up the dampened powder using inert, non-combustible absorbent pads.
-
Surface Decontamination: Wash the affected benchtop area with a mild alkaline laboratory detergent (e.g., Alconox) and water.
-
Causality: Alkaline detergents effectively lift hydrophobic heterocyclic compounds while ensuring the nitrile group remains chemically stable during the mechanical scrubbing process.
-
-
Packaging: Place all contaminated wipes, weighing papers, and empty source vials into a puncture-resistant, sealable biohazard/chemical waste bag. Place this bag into a rigid solid-waste container labeled for Halogenated Solid Waste .
Regulatory Compliance & Final Destruction
Under the Resource Conservation and Recovery Act (RCRA) and EPA Subpart P regulations, while this specific molecule may not be explicitly listed on the P- or U-lists, it inherently triggers characteristic hazardous waste codes when mixed with flammable solvents (D001) or if subjected to corrosive extremes (D002) [8].
Because of the iodine and nitrogen content, institutional Environmental Health and Safety (EHS) departments must contract with licensed hazardous waste vendors capable of high-temperature rotary kiln incineration . The incinerator must be equipped with wet scrubbers to neutralize the hydroiodic acid (HI) and nitrogen oxides (NOx) generated during the thermal destruction of the pyrazolo-pyrazine core. Under no circumstances should this compound be disposed of in municipal trash or flushed down laboratory sinks [4].
References
-
Environmental Protection Agency (EPA). "RCRA Hazardous Waste Drugs and Subpart P Regulations." PharmWaste Technologies / EPA Guidelines,[Link]
Personal Protective Equipment & Handling Guide: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Part 1: Executive Safety Summary (At-a-Glance)
Senior Scientist Note: While specific toxicological data for this pyrazine derivative is limited, its structural analogs (iodinated pyrazolo-pyridines) and functional groups (aromatic nitrile, heteroaromatic iodine) dictate a strict "Universal Precaution" approach. Treat this compound as a Potent Irritant and Suspected Acute Toxin.
| Hazard Class | GHS Classification (Read-Across) | Critical Risk |
| Acute Toxicity | H302: Harmful if swallowed. | Systemic toxicity via ingestion or mucocutaneous absorption. |
| Irritation | H315 / H319: Causes skin/serious eye irritation.[1] | Mechanical and chemical damage to cornea and epidermis. |
| Respiratory | H335: May cause respiratory irritation.[1][2][3][4][5][6] | Inhalation of fine dust triggers mucosal inflammation. |
| Reactivity | Incompatible: Strong Oxidizers, Strong Acids.[7] | Warning: Acidic hydrolysis of the nitrile group may release Hydrogen Cyanide (HCN) gas under extreme conditions. |
Part 2: Personal Protective Equipment (PPE) Strategy
Effective safety is not just about wearing gear; it is about creating a redundant barrier system . For 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, we employ a "Double-Shell" defense strategy to mitigate the risk of fine powder migration and solvent permeation.
Ocular & Face Protection[1][2][4][5][6][8][9]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).
-
Why not Safety Glasses? Fine heteroaromatic powders are often electrostatic. Safety glasses allow airborne particles to bypass the lens via the side or bottom gaps, leading to severe ocular irritation. Goggles provide a sealed environment.
-
Face Shield: Required only when handling quantities >500 mg or during high-shear mixing where splash risk exists.
Dermal Protection (Glove Selection)
The nitrile and iodine moieties require specific barrier materials.
| Glove Material | Thickness | Breakthrough Time | Recommendation |
| Nitrile (Disposable) | 4–6 mil | < 15 mins (in solvent) | Inner Layer. Protects against incidental solid contact. |
| Nitrile (Extended Cuff) | 8–10 mil | > 240 mins (solid) | Outer Layer. Provides mechanical strength and covers wrist gap. |
| Laminate (Silver Shield) | Multi-layer | > 480 mins | Mandatory if dissolved in DMSO, DMF, or DCM. |
-
Protocol: Double-Gloving is Mandatory.
-
Donning Logic: Inspect inner glove for tears
Tape inner cuff to lab coat (optional but recommended for high potency) Don outer glove. -
Doffing Logic: Remove outer glove inside the fume hood
Inspect inner glove Remove inner glove at the exit of the work zone.
-
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s). All open-vessel operations must occur here.
-
Secondary (Emergency Only): If hood failure occurs or spill is outside containment, use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + HEPA).
-
Note: N95 masks are insufficient for protection against organic vapors potentially released during synthesis/solubilization.
-
Part 3: Operational Handling Protocols
Workflow Visualization: Safe Handling Logic
The following diagram illustrates the decision matrix for handling this compound, emphasizing the hierarchy of controls.
Figure 1: Operational workflow emphasizing engineering controls and static management during the handling of fine powders.
Detailed Step-by-Step Procedures
A. Weighing & Transfer (The High-Risk Zone)
Context: High-nitrogen heterocycles are often "fluffy" and prone to static charge, causing them to fly off spatulas and contaminate the balance area.
-
Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.
-
Static Neutralization: Use an ionizing anti-static gun on the vial and spatula before opening. This is critical to prevent "powder fly-out."
-
Transfer: Use a micro-spatula. Do not pour from the source bottle.
-
Decontamination: Immediately wipe the balance area with a Tyvek wipe dampened with methanol. Dispose of the wipe as hazardous solid waste.
B. Solubilization
Context: This compound is likely sparingly soluble in water and requires polar aprotic solvents (DMSO, DMF).
-
Solvent Addition: Add solvent to the solid, not solid to solvent, to minimize dust displacement.
-
Venting: If using sonication to aid dissolution, ensure the vessel is loosely capped or vented into the hood to prevent pressure buildup from solvent vapor.
C. Reaction Setup
-
Inert Atmosphere: The iodine-carbon bond can be sensitive to light and radical cleavage. Flush the reaction vessel with Argon or Nitrogen.
-
Light Protection: Wrap the reaction vessel in aluminum foil if the specific pathway is photosensitive (common for iodinated heterocycles).
Part 4: Emergency Response & Disposal[1]
Spills
-
Solid Spill: Do not sweep. Dry sweeping generates dust.
-
Protocol: Cover with a wet paper towel (dampened with water or PEG-400) to suppress dust. Scoop up the damp material and place it in a wide-mouth hazardous waste jar.
-
-
Solution Spill: Absorb with vermiculite or sand.[5] Do not use combustible materials (sawdust) if strong oxidizers are present in the mixture.
Waste Disposal Logic
Proper segregation is vital to prevent the formation of toxic byproducts (e.g., HCN).
Figure 2: Waste disposal decision tree focusing on preventing acidic hydrolysis of the nitrile group.
-
Primary Stream: Halogenated Organic Waste. (Due to the Iodine atom).
-
Critical Restriction: NEVER mix with acidic waste streams (e.g., Aqua Regia, Piranha solution, concentrated HCl). The nitrile group (
) can hydrolyze to release cyanide ions, which form HCN gas in acidic media. -
Labeling: Clearly label the waste container: "Contains Organic Nitriles & Iodinated Compounds – DO NOT ACIDIFY."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
